2-Chloro-5,6,7,8-tetrahydroquinoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-9-6-5-7-3-1-2-4-8(7)11-9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXMRCHYHAWERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50524403 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21172-88-3 | |
| Record name | 2-Chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50524403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline: Properties, Synthesis, and Applications in Drug Discovery
Abstract
2-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structure, featuring a reactive chlorine atom on an electron-deficient pyridine ring fused to a saturated carbocycle, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its molecular weight, established protocols for its synthesis and handling, and a detailed exploration of its reactivity profile. We will delve into its critical role in drug development, supported by examples of its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its prevalence stems from the rigid, three-dimensional framework it provides, which allows for the precise spatial orientation of functional groups to interact with biological targets.[2] Tetrahydroquinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, anti-HIV, and cardiovascular effects.[1][3]
The introduction of a chlorine atom at the 2-position of the 5,6,7,8-tetrahydroquinoline ring system dramatically enhances its utility as a synthetic intermediate. This substituent serves as a versatile chemical handle, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions.[4][5] This strategic placement allows chemists to introduce diverse molecular fragments, thereby generating libraries of novel compounds for biological screening and leading to the development of potent and selective drug candidates.[6]
Physicochemical and Molecular Properties
Accurate characterization is the foundation of reproducible chemical synthesis and analysis. The fundamental properties of this compound are summarized below.
Core Molecular Data
The essential molecular identifiers and weight for this compound are critical for stoichiometric calculations and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | [7][8][9] |
| Molecular Weight | 167.64 g/mol | [7][8][9] |
| Exact Mass | 167.0501770 Da | [9] |
| CAS Number | 21172-88-3 | [7][9] |
Physical and Chemical Properties
These properties are essential for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source |
| Appearance | Solid (form not specified) | N/A |
| Melting Point | 93-95 °C | [7] |
| Boiling Point | 260 °C | [7] |
| Density | 1.185 g/cm³ | [7] |
| pKa | 1.46 ± 0.20 (Predicted) | [7] |
| Flash Point | 136 °C | [7] |
Synthesis and Characterization
The reliable synthesis of this compound is crucial for its application in research and development. The most common and established route involves the chlorination of the corresponding lactam, 5,6,7,8-tetrahydroquinolin-2(1H)-one.
Synthetic Workflow
The transformation from the lactam to the target chloro-derivative is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard and well-documented method for converting 2-pyridones and related lactams into their 2-chloro derivatives, which are primed for further synthetic elaboration.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Chlorination
Causality: Phosphorus oxychloride is the reagent of choice due to its high efficacy in converting the amide functional group of the lactam into a chloro-imidoyl intermediate, which readily rearranges to the stable, aromatic 2-chloroquinoline product. The reaction is typically run neat or with a high-boiling inert solvent and requires heat to overcome the activation energy of the transformation.
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Add 5,6,7,8-tetrahydroquinolin-2(1H)-one (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This is a highly exothermic process.
-
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic power of this compound lies in the reactivity of its C2-Cl bond. The electron-deficient nature of the quinoline ring activates this position for both nucleophilic aromatic substitution (SₙAr) and, more significantly, palladium-catalyzed cross-coupling reactions.[10]
Reactivity Profile: A Cross-Coupling Hub
This compound is an ideal substrate for a variety of palladium-catalyzed reactions, allowing for the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern pharmaceutical synthesis.[11]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.[11]
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted aminoquinolines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, yielding alkynyl-quinolines.[4]
Caption: Key palladium-catalyzed cross-coupling reactions using the title compound.
Application in Medicinal Chemistry
The tetrahydroquinoline scaffold is integral to the development of targeted therapies, particularly in oncology. For instance, derivatives have been synthesized as potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein in cancer cell growth and proliferation.[6] The ability to functionalize the 2-position of the ring allows for the optimization of binding affinity and pharmacokinetic properties. The drug Mosliciguat, an activator of soluble guanylate cyclase, contains a complex substituted 5,6,7,8-tetrahydroquinoline core, illustrating the scaffold's importance in contemporary drug design.[12]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided search results, general precautions for chloro-N-heterocycles and related compounds should be strictly followed.[13][14]
Hazard Identification
Based on analogous structures, the compound should be treated as:
-
Harmful if swallowed.
-
Causes skin irritation. [14]
-
May cause serious eye irritation/damage.
-
May cause respiratory irritation. [13]
Recommended Handling Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14]
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation occurs, seek medical advice.[14]
-
First Aid (IF SWALLOWED): Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Inert Atmosphere: For long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[7][8]
-
Incompatibilities: Keep away from strong oxidizing agents.[14]
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular innovation. With a molecular weight of 167.64 g/mol , its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable asset in the field of drug discovery. Its proven utility as a substrate in robust cross-coupling reactions enables the systematic exploration of chemical space, facilitating the design and synthesis of next-generation therapeutics targeting a wide range of diseases. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly.
References
- 1. ajrconline.org [ajrconline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mosliciguat - Wikipedia [en.wikipedia.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. capotchem.cn [capotchem.cn]
An In-depth Technical Guide to the Physical Properties of 2-Chloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. The quinoline scaffold and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active compounds, including antimalarial, antibacterial, and anticancer agents.[1] The introduction of a chlorine atom at the 2-position and the saturation of the pyridine ring significantly influence the molecule's physicochemical properties, which in turn affect its reactivity, bioavailability, and potential as a lead compound in drug development.
This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed methodologies for their determination, and essential safety and handling information. The content is structured to provide both foundational data and the scientific reasoning behind the experimental approaches, empowering researchers to better understand and utilize this compound in their work.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some of these properties may be predicted rather than experimentally determined.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN | [2][3] |
| Molecular Weight | 167.64 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Melting Point | 93-95 °C | [4] |
| Boiling Point | 260 °C (at 760 mmHg) | [4] |
| Density | 1.185 g/cm³ | [4] |
| CAS Number | 21172-88-3 | [2][3] |
Experimental Methodologies for Physical Property Determination
The precise determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the standard experimental protocols that are typically employed to measure the key physical parameters of a solid organic compound like this compound.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting transition occurs over a narrow temperature range. Differential Scanning Calorimetry (DSC) is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This method is preferred over traditional capillary methods for its accuracy, small sample requirement, and ability to provide additional thermodynamic data.
Experimental Protocol:
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium) to ensure temperature and enthalpy accuracy.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 5-10 °C/min) through the expected melting range, and a final isothermal period. A nitrogen purge is used to maintain an inert atmosphere.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak can be integrated to determine the enthalpy of fusion.
Boiling Point Determination
Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. It is a key property for purification by distillation and for assessing a compound's volatility. For compounds with high boiling points, determination under reduced pressure is often necessary to prevent decomposition.
Experimental Protocol (Siwoloboff Method - Microscale):
-
Sample Preparation: A small amount of the liquid sample is placed in a fusion tube.
-
Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample. The fusion tube is then attached to a thermometer.
-
Heating: The assembly is heated in a suitable heating bath (e.g., silicone oil).
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the bath is allowed to cool slowly.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
Solubility Assessment
Causality: Solubility is a crucial parameter in drug development, as it directly impacts a drug's absorption and bioavailability. The "like dissolves like" principle is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. The tetrahydroquinoline moiety has both hydrophobic (the fused benzene and saturated rings) and hydrophilic (the nitrogen atom) character, suggesting its solubility will be dependent on the solvent's properties.
Experimental Protocol (Qualitative Shake-Flask Method):
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a vial containing a specific volume of the chosen solvent (e.g., 1 mL).
-
Equilibration: The vials are sealed and agitated (e.g., on a vortex mixer or shaker) at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Observation: The samples are visually inspected for the presence of undissolved solid. The solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be carefully removed, diluted if necessary, and the concentration of the dissolved compound determined by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
References
2-Chloro-5,6,7,8-tetrahydroquinoline chemical properties
An In-Depth Technical Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline
Introduction
This compound is a substituted heterocyclic compound built upon the versatile 5,6,7,8-tetrahydroquinoline scaffold. This chemical intermediate is of significant interest to researchers and drug development professionals due to its utility as a building block in the synthesis of complex molecular architectures. The presence of a chlorine atom on the pyridine ring offers a reactive handle for a variety of chemical transformations, particularly cross-coupling reactions, while the saturated carbocyclic portion provides a three-dimensional structure that is often sought in modern medicinal chemistry. Substituted tetrahydroquinolines are integral moieties in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, grounded in authoritative technical data.
Physicochemical and Structural Properties
The fundamental properties of this compound define its behavior in chemical systems and dictate its handling and storage requirements.
Identifiers and Molecular Structure
Caption: Molecular Structure of this compound.
Tabulated Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | 93-95 °C | [5] |
| Boiling Point | 260 °C | [5][6] |
| Density | 1.185 g/cm³ | [5][6] |
| Flash Point | 136 °C | [5][6] |
| pKa | 1.46 ± 0.20 (Predicted) | [5][6] |
| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [5][6][7] |
Synthesis and Reactivity
The synthetic utility of this compound stems from the reactivity of both the heterocyclic and carbocyclic rings.
Synthesis of the Tetrahydroquinoline Core
While specific high-yield syntheses for this compound are proprietary, the general synthesis of the parent 5,6,7,8-tetrahydroquinoline scaffold is well-established. A common industrial method involves the selective hydrogenation of quinoline. One patented method utilizes a custom palladium-based catalyst to first perform a catalytic hydrogenation at a lower temperature (20-110°C), followed by an in-situ isomerization reaction at a higher temperature (140-300°C) to yield the desired 5,6,7,8-tetrahydroquinoline.[8] The introduction of the 2-chloro substituent can be achieved through various chlorination strategies on the hydroxyl precursor (a quinolinone) or related intermediates.
Key Reactions and Reactivity
The chemical behavior of this compound is characterized by several key reactive sites, making it a versatile synthetic intermediate.
The nitrogen atom in the pyridine ring can be readily oxidized. This reaction is a critical step in certain synthetic pathways, modifying the electronic properties of the ring and enabling further transformations.
Experimental Protocol: Synthesis of this compound 1-Oxide [9]
-
Setup: To a 1000 mL four-necked jacketed flask equipped with a mechanical stirrer, addition funnel, thermometer, and condenser, add this compound (83.5 g, 0.5 mol), Na₂WO₄·2H₂O (1.65 g, 1 mol%), and acetic acid (200 mL).
-
Heating: Heat the resulting mixture to 80 °C.
-
Oxidant Addition: Slowly add 30 wt% hydrogen peroxide (H₂O₂) (85.0 g) over a period of 3 hours.
-
Completion: After 1 hour, add an additional portion of 30% H₂O₂ (17.0 g). Monitor the reaction by HPLC to confirm the near-complete conversion of the starting material.
-
Workup: Cool the reaction mixture and concentrate it directly under reduced pressure. Add acetic acid (100 mL) and concentrate again. Repeat this operation twice to afford the crude N-oxide product as a brown oil, which can be used directly in the next step.[9]
The C8 position, being alpha to the nitrogen atom, can be deprotonated using a strong base like n-butyllithium to form an 8-lithio derivative. This nucleophilic species can then react with various electrophiles, providing a convenient one-step synthesis of C8-substituted tetrahydroquinolines.[10][11] This pathway has been used to prepare 5,6,7,8-tetrahydroquinoline-8-carboxamides and their thio-analogs.[10]
Caption: Key reaction pathways for this compound.
Spectroscopic Characterization
While a specific, publicly available spectrum for this compound is not provided in the search results, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.
-
¹H NMR: The spectrum would feature distinct regions.
-
Aromatic Region: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the two protons on the chlorinated pyridine ring.
-
Aliphatic Region: A series of multiplets in the upfield region (typically δ 1.5-3.0 ppm) corresponding to the eight protons on the saturated cyclohexane ring. For example, in a related compound, (R)-2-methyl-N-(pyridin-2-ylmethyl)-5,6,7,8-tetrahydroquinolin-8-amine, the aliphatic protons appear as multiplets between δ 1.69 and 2.78 ppm.[12]
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the carbons of the pyridine ring would appear in the downfield region (δ > 120 ppm). The carbon bearing the chlorine atom (C2) would be significantly affected.
-
Aliphatic Carbons: Four distinct signals in the upfield region (typically δ 20-40 ppm) for the four sp³-hybridized carbons of the saturated ring. For instance, in the aforementioned related compound, these carbons appear at δ 19.55, 27.82, 28.85, and 34.26 ppm.[12]
-
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a characteristic molecular ion peak [M+H]⁺ with an isotopic pattern typical for a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).
Applications in Medicinal Chemistry and Drug Development
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, and the 2-chloro derivative serves as a key starting material for accessing novel bioactive agents.
Scaffold for Bioactive Compounds
The tetrahydroquinoline core is present in a wide variety of natural and synthetic compounds demonstrating potent biological activities.[3] Its rigid, three-dimensional structure is ideal for specific interactions with biological targets like enzymes and receptors.
Precursor for C5a Receptor Antagonists
A novel series of substituted 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines has been developed as potent antagonists for the C5a receptor, a key target in inflammatory diseases.[13] The synthesis of these compounds relies on the functionalization of the core tetrahydroquinoline structure, a process where a chlorinated precursor like this compound would be an invaluable starting point for introducing the 2-aryl group via Suzuki or other cross-coupling reactions.
Development of Antiproliferative Agents
Researchers have synthesized libraries of chiral 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives that exhibit significant antiproliferative activity against various human cancer cell lines, including ovarian carcinoma and mesothelioma.[1][2] The most active compounds were found to induce mitochondrial membrane depolarization and cellular ROS production in cancer cells.[1][2] The 2-chloro analog provides a strategic entry point for creating diverse libraries of such compounds.
Caption: Role of the scaffold in drug development applications.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The information below is a synthesis of available safety data sheets.
-
General Hazards: While not classified as a hazardous substance under all regulations, it may cause skin, eye, and respiratory tract irritation.[14][15][16] The chemical, physical, and toxicological properties have not been thoroughly investigated.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses or a face shield.[16]
-
Hand Protection: Wear protective gloves.[16]
-
Skin and Body Protection: Wear a protective suit or lab coat.[16]
-
Respiratory Protection: Use a dust mask or respirator under appropriate government standards if ventilation is inadequate or dust is formed.[14][16]
-
-
Handling and Storage:
-
Handling: Avoid contact with skin, eyes, and clothing.[16] Wash hands thoroughly after handling.[15][16] Ensure adequate ventilation and avoid dust formation.[14] Keep away from heat, sparks, and open flames.[15]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[16][17] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[5][7]
-
-
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14][15]
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[14][15][16]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][15]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[14][15]
-
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound CAS#: 21172-88-3 [chemicalbook.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 9. This compound 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 10. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. 5,6,7,8-Tetrahydroquinolines. Part II. Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. capotchem.cn [capotchem.cn]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 2-Chloro-5,6,7,8-tetrahydroquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable and scalable approach. This document details a two-step synthesis commencing from readily available starting materials, focusing on the underlying reaction mechanisms, detailed experimental protocols, and critical safety considerations.
Introduction and Strategic Importance
This compound is a substituted heterocyclic compound featuring a partially saturated quinoline core. The presence of the chloro-substituent at the 2-position activates the molecule for a variety of nucleophilic substitution reactions, making it an exceptionally versatile intermediate for the synthesis of more complex molecular architectures. Its derivatives are integral to the development of novel pharmaceutical agents, including kinase inhibitors, and have been explored in the context of materials with unique photophysical properties.
This guide focuses on a logical and field-proven synthetic strategy: the construction of the core lactam structure, 5,6,7,8-tetrahydroquinolin-2(1H)-one, followed by a direct deoxychlorination to yield the target compound. This approach is favored for its reliability, use of accessible reagents, and scalability.
Table 1: Compound Profile
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 21172-88-3 | [1] |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.64 g/mol | [2] |
| Melting Point | 93-95 °C | [2] |
| Boiling Point | 260 °C |[2] |
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound reveals the most strategic pathway for its construction. The chloro group at the 2-position is best installed by a deoxychlorination reaction, a standard transformation for N-heterocyclic ketones. This points to the key intermediate, 5,6,7,8-tetrahydroquinolin-2(1H)-one (2) . This lactam intermediate can be disconnected via a cyclization reaction, tracing back to simple, acyclic precursors. A highly efficient method to construct this core is through a multicomponent reaction involving cyclohexanone (3) , an active methylene compound such as ethyl acetoacetate (4) , and a nitrogen source, typically ammonium acetate (5) .
Synthetic Pathway and Experimental Protocols
The forward synthesis is executed in two primary stages, each optimized for yield and purity.
Stage 1: Synthesis of 5,6,7,8-Tetrahydroquinolin-2(1H)-one (2)
Principle and Causality: This stage employs a one-pot, multicomponent reaction that builds the heterocyclic ring system from simple precursors. The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and ethyl acetoacetate, catalyzed by the ammonia generated from ammonium acetate. The resulting enamine then undergoes an intramolecular cyclization and subsequent dehydration/aromatization of the pyridine ring to form the stable lactam. This convergent approach is highly atom-economical and avoids the isolation of unstable intermediates. A similar strategy has been successfully used to synthesize a variety of substituted tetrahydroquinolines[3][4].
Detailed Experimental Protocol:
-
1. Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), ethyl acetoacetate (0.1 mol, 13.0 g), and ammonium acetate (0.12 mol, 9.2 g).
-
2. Solvent and Reaction: Add absolute ethanol (100 mL) to the flask. Heat the mixture to reflux with vigorous stirring.
-
3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.
-
4. Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Filter the solid product under vacuum.
-
5. Purification: Wash the collected solid with cold ethanol (2 x 20 mL) to remove residual starting materials and byproducts. Dry the product in a vacuum oven at 50 °C. The resulting 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one is typically obtained as a white to off-white solid.
Table 2: Expected Outcome for Stage 1
| Parameter | Value |
|---|---|
| Product | 4-Methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one |
| Typical Yield | 75-85% |
| Appearance | White to off-white crystalline solid |
| Key Reagents | Cyclohexanone, Ethyl Acetoacetate, Ammonium Acetate |
Stage 2: Chlorination to Yield this compound (1)
Principle and Causality: This transformation is a classic deoxychlorination reaction. The lactam tautomerizes to its hydroxy-pyridone form, which is then converted into a reactive phosphate ester intermediate by phosphorus oxychloride (POCl₃). This intermediate is subsequently attacked by a chloride ion (from POCl₃) in an SN2-type reaction, displacing the phosphate group and yielding the desired 2-chloro product. Using equimolar reagents in a solvent-free, sealed system enhances safety, reduces waste, and often improves yield by driving the reaction to completion at elevated temperatures[5].
Detailed Experimental Protocol:
-
1. Reagent Charging (Caution!): In a thick-walled, sealable pressure tube or a Teflon-lined stainless steel reactor, add 4-methyl-5,6,7,8-tetrahydroquinolin-2(1H)-one (0.05 mol, 8.15 g). In a well-ventilated fume hood, carefully add phosphorus oxychloride (POCl₃) (0.055 mol, 8.4 g, 5.1 mL). Note: An organic base like pyridine (1 equivalent) can be added to facilitate the reaction, though it is not always necessary.
-
2. Reaction Conditions: Securely seal the reactor. Place it behind a blast shield and heat the mixture to 140-150 °C for 2-3 hours with magnetic stirring.
-
3. Quenching (Extreme Caution!): After cooling the reactor completely to room temperature, open it carefully in a fume hood. Slowly and cautiously pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g). POCl₃ reacts violently with water; this step must be performed slowly and with appropriate personal protective equipment (face shield, heavy-duty gloves).
-
4. Neutralization and Extraction: Once the quench is complete, carefully neutralize the acidic aqueous solution to pH 8-9 using a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
5. Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, releasing heat and toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood. Wear a lab coat, safety goggles, a face shield, and chemically resistant gloves. Ensure an appropriate quenching agent (e.g., dry sand, sodium bicarbonate) is available for spills. The quenching of the reaction mixture is highly exothermic and must be done slowly with extreme care.
-
Sealed Reactor: Reactions at high temperatures and pressures must be conducted in appropriately rated equipment and behind a protective blast shield. Never exceed the recommended temperature or pressure limits of the vessel.
-
Product Handling: Chlorinated heterocyclic compounds should be treated as potentially toxic and handled with appropriate care.
Conclusion
The two-stage synthesis pathway presented herein offers a dependable and well-documented route to this compound. By beginning with a multicomponent reaction to form the foundational lactam ring, followed by a robust, solvent-free chlorination, this methodology provides high yields while adhering to principles of efficiency and safety. This guide serves as a valuable resource for researchers requiring access to this key synthetic intermediate for applications in drug discovery and beyond.
References
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline
Introduction: The Significance of 2-Chloro-5,6,7,8-tetrahydroquinoline
This compound is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural motif, combining a partially saturated carbocyclic ring with a chlorinated pyridine core, serves as a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, with a specialized focus on the selection, preparation, and strategic utilization of the requisite starting materials. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these foundational aspects is critical for the efficient and successful synthesis of novel therapeutic agents.
This document will elucidate two principal and field-proven synthetic strategies for the preparation of this compound, providing not only procedural details but also the underlying chemical logic that governs each approach.
Synthetic Strategy I: Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one
This highly convergent and reliable strategy hinges on the initial construction of the 5,6,7,8-tetrahydroquinolin-2-one core, followed by a direct chlorination step to yield the target molecule. The causality behind this approach lies in the robust and predictable nature of nucleophilic substitution on the activated lactam oxygen of the quinolinone precursor.
Part 1: Synthesis of the Precursor, 5,6,7,8-Tetrahydroquinolin-2-one
The judicious choice of starting materials for the quinolinone framework is paramount. A common and efficient method involves a multi-component reaction that leverages readily available and cost-effective starting materials.
Core Starting Materials:
-
Cyclohexanone: A six-membered cyclic ketone that forms the saturated carbocyclic portion of the tetrahydroquinoline ring.
-
Ethyl Cyanoacetate (or similar active methylene compound): Provides two of the carbon atoms and the nitrogen atom for the pyridine ring. The cyano and ester groups facilitate the initial condensation reactions.
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring formation.
Reaction Causality and Mechanism:
The synthesis of the quinolinone precursor can be achieved through a one-pot, four-component reaction.[1] This approach is highly efficient as it minimizes intermediate isolation steps. The reaction proceeds through a cascade of condensation and cyclization reactions, likely initiated by a Knoevenagel condensation between an aldehyde (if used for further substitution) and the active methylene compound, followed by a Michael addition of cyclohexanone enamine, and subsequent cyclization and aromatization. A simplified pathway starting from cyclohexanone and an unsaturated nitrile is also a viable route.[2]
Experimental Protocol: Synthesis of a Substituted 5,6,7,8-Tetrahydroquinoline-2-carbonitrile (A Precursor to the Quinolinone)
The following protocol describes the synthesis of a closely related precursor, which can be further converted to the desired 5,6,7,8-tetrahydroquinolin-2-one.
-
A solution of cyclohexanone (0.01 mol) in absolute ethanol (30 mL) is prepared.
-
Excess ammonium acetate and an appropriate arylidene derivative (e.g., 2-benzylidenemalononitrile, 0.01 mol) are added to the solution.[2]
-
The mixture is heated under reflux for 3-5 hours.[2]
-
The solid product that separates upon heating is collected by filtration and recrystallized from ethanol.[2]
Further hydrolysis of the nitrile and other functional groups would be required to obtain the target 5,6,7,8-tetrahydroquinolin-2-one.
Alternatively, the catalytic hydrogenation of 2-quinolinone presents another viable route to 5,6,7,8-tetrahydroquinolin-2-one, though this requires the handling of hydrogen gas and specialized equipment.[3][4][5][6][7]
Part 2: Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one
The conversion of the 2-quinolinone to the 2-chloro derivative is a critical transformation. The choice of chlorinating agent is dictated by its efficacy and the need to avoid unwanted side reactions.
Primary Chlorinating Agent:
-
Phosphoryl Chloride (POCl₃): This is the reagent of choice for the deoxychlorination of 2-quinolones and other heterocyclic lactams.[8][9][10] It is a powerful chlorinating and dehydrating agent.
Reaction Causality and Mechanism:
The chlorination of a 2-quinolinone with phosphoryl chloride proceeds through the formation of a phosphate ester intermediate. The lone pair of electrons on the lactam oxygen attacks the electrophilic phosphorus atom of POCl₃. Subsequent nucleophilic attack by a chloride ion on the C2 position of the quinoline ring, which is now activated as a good leaving group (the dichlorophosphate group), results in the formation of the this compound.[8]
Figure 1: Reaction pathway for the chlorination of 5,6,7,8-tetrahydroquinolin-2-one.
Experimental Protocol: General Procedure for Chlorination
-
To a stirred solution of the 5,6,7,8-tetrahydroquinolin-2-one (1.0 equivalent), add excess phosphoryl chloride (POCl₃) (e.g., 10-20 volumes).[8]
-
The mixture is heated to reflux (typically around 100-110 °C) for a period of 2-4 hours.[8][11] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess POCl₃ is carefully removed under reduced pressure.[11]
-
The residue is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.[11]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale |
| Starting Material | 5,6,7,8-Tetrahydroquinolin-2-one | Precursor with activated C2 position |
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Effective deoxychlorinating agent |
| Temperature | Reflux (100-110 °C) | To overcome the activation energy of the reaction |
| Reaction Time | 2-4 hours | Typical duration for complete conversion |
| Work-up | Quenching with ice/bicarbonate | To neutralize excess POCl₃ and precipitate the product |
Table 1: Summary of quantitative data for the chlorination of 5,6,7,8-tetrahydroquinolin-2-one.
Synthetic Strategy II: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation and cyclization of electron-rich aromatic and aliphatic compounds. In the context of this compound synthesis, this strategy involves the reaction of a suitable N-substituted acetamide with the Vilsmeier reagent.
Core Starting Materials:
-
N-Cyclohexylacetamide: This is the key starting material, providing the cyclohexyl ring and the nitrogen atom of the final product.
-
Phosphoryl Chloride (POCl₃): A component of the Vilsmeier reagent.
-
N,N-Dimethylformamide (DMF): The second component of the Vilsmeier reagent, which also often serves as the solvent.
Preparation of N-Cyclohexylacetamide:
N-Cyclohexylacetamide can be readily prepared by the acylation of cyclohexylamine with acetic anhydride.[1]
Reaction Causality and Mechanism:
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][13][14][15][16]
-
Electrophilic Cyclization: The N-cyclohexylacetamide, in its enol or enamine form, acts as a nucleophile and attacks the Vilsmeier reagent. A subsequent cascade of intramolecular cyclization and elimination steps, driven by the formation of the stable aromatic quinoline ring, leads to the formation of a 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline intermediate. The formyl group can then be removed in a subsequent step if the unsubstituted product is desired.
Figure 2: Workflow for the Vilsmeier-Haack synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Cyclization of N-Cyclohexylacetamide
-
In a reaction vessel, N,N-dimethylformamide (DMF) is cooled to 0-5 °C.
-
Phosphoryl chloride (POCl₃) (typically 3-5 equivalents) is added dropwise to the cooled DMF with stirring to form the Vilsmeier reagent.
-
N-cyclohexylacetamide (1 equivalent) is then added to the Vilsmeier reagent at 0-5 °C.
-
The reaction mixture is subsequently heated to 80-90 °C and maintained at this temperature for several hours (typically 4-10 hours).
-
After cooling, the reaction mixture is poured into crushed ice and neutralized with a base (e.g., sodium carbonate solution).
-
The precipitated product is filtered, washed with water, and dried.
-
The resulting 2-chloro-3-formyl-5,6,7,8-tetrahydroquinoline can be purified by recrystallization.
| Parameter | Value/Condition | Rationale |
| Starting Material | N-Cyclohexylacetamide | Provides the core structure for cyclization |
| Reagents | POCl₃, DMF | Form the electrophilic Vilsmeier reagent |
| Temperature | 0-5 °C (initial), 80-90 °C (reaction) | Controlled formation of the reagent and subsequent cyclization |
| Reaction Time | 4-10 hours | To ensure complete cyclization |
| Work-up | Quenching with ice and neutralization | To hydrolyze the reaction intermediate and isolate the product |
Table 2: Summary of quantitative data for the Vilsmeier-Haack reaction.
Summary of Starting Materials
| Synthetic Strategy | Primary Starting Materials | Key Reagents |
| Chlorination of Quinolinone | Cyclohexanone, Ethyl Cyanoacetate, Ammonium Acetate | POCl₃ |
| Vilsmeier-Haack Reaction | Cyclohexylamine, Acetic Anhydride | POCl₃, DMF |
Table 3: Comparative overview of starting materials for the two primary synthetic routes.
Conclusion
The synthesis of this compound can be effectively achieved through two robust and well-established synthetic strategies. The choice between the chlorination of a pre-formed 5,6,7,8-tetrahydroquinolin-2-one and the Vilsmeier-Haack cyclization of N-cyclohexylacetamide will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific substitution patterns required in the final product. A thorough understanding of the underlying chemical principles and careful execution of the experimental protocols are essential for achieving high yields and purity of this valuable synthetic intermediate. This guide provides the foundational knowledge for researchers to confidently approach the synthesis of this compound and its derivatives for applications in drug discovery and development.
References
- 1. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives - ProQuest [proquest.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 16. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
The Strategic Hydrogenation of 2-Chloroquinoline: A Technical Guide to Navigating Selectivity and Avoiding Dehalogenation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Its synthesis via the hydrogenation of quinolines is a fundamental transformation in medicinal chemistry. However, when the quinoline ring is substituted with a halogen, such as in 2-chloroquinoline, the catalytic hydrogenation presents a significant challenge: achieving selective reduction of the heterocyclic ring without cleaving the carbon-halogen bond. This guide provides a comprehensive overview of the catalytic hydrogenation of 2-chloroquinoline, delving into the mechanistic intricacies, catalyst selection, process optimization, and practical methodologies essential for researchers in drug discovery and development.
The Central Challenge: Chemoselectivity in the Presence of a Halogen
The primary obstacle in the hydrogenation of 2-chloroquinoline is preventing the undesired side reaction of hydrodehalogenation, which leads to the formation of unsubstituted 1,2,3,4-tetrahydroquinoline.[3] This side reaction is particularly prevalent with highly active hydrogenation catalysts, such as palladium on carbon (Pd/C), under standard conditions. The C-Cl bond on an aromatic ring is susceptible to hydrogenolysis, a reaction that competes with the desired saturation of the nitrogen-containing ring.
Controlling this chemoselectivity is paramount. The chlorine atom is often a crucial handle for further synthetic transformations, such as cross-coupling reactions, enabling the diversification of the tetrahydroquinoline core. Its premature removal severely limits the synthetic utility of the product. Therefore, the choice of catalyst and reaction conditions is a delicate balance between achieving efficient hydrogenation of the pyridine ring and preserving the C-Cl bond.
Navigating the Catalytic Landscape: Homogeneous vs. Heterogeneous Systems
Both homogeneous and heterogeneous catalysts have been employed for the hydrogenation of quinoline derivatives, each with distinct advantages and disadvantages.
Heterogeneous Catalysis: The Workhorses of Hydrogenation
Heterogeneous catalysts, typically precious or base metals dispersed on a solid support, are widely used in industrial applications due to their ease of separation and recyclability.
-
Palladium-Based Catalysts: While standard Pd/C is often too reactive and promotes dehalogenation, modified palladium catalysts can offer improved selectivity. For instance, a nitrogen-doped carbon-supported Pd catalyst has demonstrated high yields of 1,2,3,4-tetrahydroquinolines from various quinolines under mild conditions (50 °C, 20 bar H₂).[4] The nitrogen doping is believed to modulate the electronic properties of the palladium nanoparticles, tempering their activity towards C-Cl bond cleavage.
-
Cobalt-Based Catalysts: Catalysts derived from more abundant and less expensive base metals are gaining significant attention. A granular cobalt catalyst, prepared in situ from Co(OAc)₂ and zinc powder, has been shown to hydrogenate a range of quinoline derivatives.[3][5] However, for chloro-substituted quinolines, hydrodehalogenation remains a significant issue, often leading to the fully dehalogenated product.[3] This highlights the inherent challenge of using highly active base metal catalysts for this specific transformation. Another approach involves a pyrolyzed, silica-supported cobalt-salen complex, which has been used for the hydrogenation of various quinolines, showing some tolerance for halogen substituents.[6][7]
The general workflow for a heterogeneous hydrogenation is depicted below:
Caption: General workflow for heterogeneous catalytic hydrogenation.
Homogeneous Catalysis: Precision and Selectivity
Homogeneous catalysts, which are soluble in the reaction medium, often offer superior selectivity and activity under milder conditions due to their well-defined active sites.
-
Iridium-Based Catalysts: Iridium complexes, particularly those with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of quinolines.[8] For the hydrogenation of 2-chloroquinoline, activation of the substrate is often necessary. One strategy involves the in situ formation of a quinolinium species by reaction with an activating agent like a chloroformate.[9] This activation enhances the reactivity of the pyridine ring towards reduction. An iridium catalyst, such as [{Ir(cod)Cl}]₂ with a suitable chiral ligand (e.g., (S)-segphos), can then effect the hydrogenation under H₂ pressure. The use of a base is often crucial to neutralize the HCl generated during the reaction.[9]
-
Cobalt-Amido Catalysts for Transfer Hydrogenation: An alternative to using high-pressure gaseous hydrogen is catalytic transfer hydrogenation, where a hydrogen donor molecule is used. A cobalt-amido cooperative catalyst has been reported for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines using ammonia borane (H₃N·BH₃) as the hydrogen source at room temperature.[10][11] This method offers excellent functional group tolerance and avoids the need for high-pressure equipment. While this specific system focuses on partial reduction, the concept of transfer hydrogenation with base metal catalysts presents a promising avenue for selective reductions.[12][13]
The proposed mechanism for the hydrogenation often involves a series of steps including coordination of the quinoline to the metal center, followed by sequential hydrogen transfer to the C=N and C=C bonds of the pyridine ring.
Caption: Reaction pathway showing desired product and dehalogenated side-product.
Quantitative Comparison of Catalytic Systems
The choice of catalyst and conditions significantly impacts the yield and selectivity of the reaction. The following table summarizes representative data from the literature for the hydrogenation of substituted quinolines, highlighting the challenges associated with chloro-substituents.
| Catalyst System | Substrate | Conditions | Yield of Tetrahydroquinoline | Notes | Reference |
| Heterogeneous | |||||
| Co(OAc)₂ / Zn | 6-Chloroquinoline | 30 bar H₂, H₂O, 70-150°C | 51-79% | Significant hydrodehalogenation observed. | [3] |
| Pd/CN | Quinolines | 20 bar H₂, 50°C | 86.6–97.8% | General method, high yields for various quinolines. | [4] |
| Al₂O₃–Pd–D/Ni | 6-Chloroquinoline | 6 bar H₂, EtOH, 100°C | Lower conversion | Maintained high selectivity with no significant hydrodehalogenation. | [14] |
| Homogeneous | |||||
| [{Ir(cod)Cl}]₂ / (S)-segphos | Quinoline activated with Cbz-Cl | 600 psi H₂, THF, RT | Good conversion | Asymmetric hydrogenation, requires substrate activation. | [9] |
| Co-amido complex / H₃N·BH₃ | Quinolines | THF, RT | High yields | Produces 1,2-dihydroquinolines via transfer hydrogenation. | [10] |
Detailed Experimental Protocol: Asymmetric Hydrogenation of Activated 2-Chloroquinoline
This protocol is adapted from a literature procedure for the asymmetric hydrogenation of quinolines activated by chloroformates, providing a detailed, self-validating workflow.[9]
Objective: To synthesize 2-chloro-3,4-dihydro-2H-quinoline-1-carboxylic acid benzyl ester via iridium-catalyzed asymmetric hydrogenation.
Materials:
-
2-Chloroquinoline
-
[{Ir(cod)Cl}]₂ (Iridium(I) chloride cyclooctadiene dimer)
-
(S)-segphos
-
Lithium carbonate (Li₂CO₃)
-
Benzyl chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen gas (high purity)
-
Standard work-up and purification reagents (diethyl ether, saturated sodium carbonate solution, silica gel)
Equipment:
-
Glove box or Schlenk line for handling air-sensitive reagents
-
High-pressure autoclave (e.g., Parr reactor)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Catalyst Preparation (in a glove box):
-
To a vial, add [{IrCl(cod)}]₂ (3.4 mg, 0.005 mmol) and (S)-segphos (6.8 mg, 0.011 mmol).
-
Add anhydrous THF (3 mL) to dissolve the components.
-
Stir the solution at room temperature for 10 minutes to allow for the formation of the active catalyst complex. Rationale: This pre-formation step ensures the generation of a well-defined, active catalytic species before introducing the substrate.
-
-
Substrate Preparation (in a separate vial):
-
In another vial, combine 2-chloroquinoline (1.0 mmol), Li₂CO₃ (79 mg, 1.2 mmol), and anhydrous THF (2 mL). Rationale: Li₂CO₃ acts as a base to neutralize the HCl that can be formed during the reaction, preventing catalyst deactivation.
-
-
Reaction Assembly:
-
To the substrate suspension, add benzyl chloroformate (1.1 mmol). Stir for 5-10 minutes. Rationale: The chloroformate activates the quinoline by forming a quinolinium intermediate, which is more susceptible to hydrogenation.
-
Using a syringe, transfer the freshly prepared catalyst solution to the substrate mixture.
-
-
Hydrogenation:
-
Transfer the final reaction mixture to a high-pressure autoclave.
-
Seal the reactor and purge it with hydrogen gas three times to remove any air.
-
Pressurize the reactor with hydrogen to 600 psi.
-
Stir the reaction mixture at room temperature for 12–15 hours.
-
-
Work-up and Purification:
-
Carefully vent the reactor and cool it to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium carbonate (10 mL) to remove any remaining salts and acidic byproducts.
-
Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-1,2,3,4-tetrahydroquinoline derivative.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) using chiral HPLC.
-
Conclusion and Future Outlook
The catalytic hydrogenation of 2-chloroquinoline to its corresponding 1,2,3,4-tetrahydroquinoline is a challenging yet crucial transformation for the synthesis of complex molecules in the pharmaceutical industry. While traditional heterogeneous catalysts often struggle with selectivity, leading to undesired hydrodehalogenation, significant progress has been made through catalyst design and methodological innovation.
Homogeneous catalysts, particularly iridium-based systems with substrate activation, offer a highly selective route to the desired product, even allowing for asymmetric synthesis. Furthermore, emerging techniques like transfer hydrogenation using earth-abundant metal catalysts are providing milder, more sustainable alternatives to high-pressure hydrogenation.
Future research will likely focus on the development of more robust and selective heterogeneous catalysts based on non-precious metals that can operate under mild conditions without compromising the C-Cl bond. The continued exploration of novel activation strategies and transfer hydrogenation systems will further expand the synthetic toolbox available to chemists, enabling the efficient and selective production of these valuable heterocyclic building blocks.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
An In-Depth Technical Guide to the Reactivity of 2-Chloro-5,6,7,8-tetrahydroquinoline
Abstract
2-Chloro-5,6,7,8-tetrahydroquinoline is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a saturated carbocyclic ring fused to an electron-deficient 2-chloropyridine core, offers a versatile platform for molecular elaboration. The reactivity is dominated by the C2-chloro substituent, which is amenable to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This guide provides an in-depth analysis of these key reactions, offering mechanistic insights, field-proven experimental protocols, and expert commentary on the causality behind procedural choices for researchers engaged in the synthesis of novel therapeutics and functional materials.
Introduction: The Strategic Importance of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its partially saturated nature provides a three-dimensional geometry that can improve pharmacokinetic properties compared to its fully aromatic quinoline counterpart. The introduction of a chlorine atom at the 2-position transforms this scaffold into a versatile electrophilic partner for constructing complex molecular architectures.
The primary locus of reactivity on this compound is the carbon-chlorine bond. The electron-withdrawing nature of the pyridine nitrogen atom renders the C2 position highly susceptible to both metal-catalyzed cross-coupling and direct nucleophilic attack, making it an ideal handle for diversification.
Physicochemical Properties
A summary of the key physical and chemical properties of the title compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₀ClN |
| Molecular Weight | 167.63 g/mol |
| CAS Number | 21172-88-3 |
| Appearance | Off-white to light yellow crystalline solid |
| Melting Point | 93-95 °C |
| Boiling Point | 260 °C |
Core Reactivity I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation. For an electron-deficient heteroaryl chloride like this compound, these methods are indispensable. The key challenge with aryl chlorides is the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult compared to bromides or iodides.[3] This challenge is overcome by using specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[4] This reaction is fundamental for synthesizing 2-aryl-5,6,7,8-tetrahydroquinoline derivatives, which are precursors to a variety of bioactive molecules.[1]
The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition : A Pd(0) complex inserts into the C-Cl bond of the tetrahydroquinoline. This is the rate-limiting step for chlorides and necessitates a highly active catalyst.
-
Expertise & Experience : The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) is critical. The steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, while the electron-donating character increases the electron density on the palladium, facilitating its insertion into the strong C-Cl bond.[3]
-
-
Transmetalation : The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) activates the boronic acid by forming a more nucleophilic boronate species.[3]
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, reforming the C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
This protocol is a self-validating system based on established procedures for electron-deficient heteroaryl chlorides.[3]
-
Inert Atmosphere Setup : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 167.6 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182.4 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg).
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, such as [Pd(allyl)Cl]₂ (0.01 mmol, 3.7 mg) and a bulky phosphine ligand like SPhos (0.022 mmol, 9.0 mg).
-
Trustworthiness : Using a pre-catalyst ensures a reliable and reproducible initiation of the active Pd(0) species. The ligand-to-palladium ratio is crucial for catalyst stability and activity.
-
-
Solvent Addition : Add anhydrous, degassed solvent, such as a 4:1 mixture of toluene and water (5 mL). Degassing (e.g., by three freeze-pump-thaw cycles or sparging with argon) is essential to prevent oxidation of the Pd(0) catalyst.
-
Reaction : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, coupling aryl halides with a wide range of amines.[5][6] It is the premier method for synthesizing 2-amino-5,6,7,8-tetrahydroquinoline derivatives, which are common pharmacophores.
The mechanism is analogous to the Suzuki coupling.[7]
-
Oxidative Addition : As before, this is the challenging step for a chloride substrate. The choice of a highly active catalyst system, such as a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand (e.g., XPhos, RuPhos), is paramount for high efficiency.[8]
-
Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[7]
-
Expertise & Experience : Sodium tert-butoxide is a common choice, but its high basicity can be incompatible with sensitive functional groups. Weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, especially with more advanced catalyst systems, broadening the functional group tolerance.
-
-
Reductive Elimination : This final step forms the desired C-N bond and regenerates the Pd(0) catalyst. This step is often facilitated by the steric bulk of the phosphine ligand.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
This protocol is adapted from standard procedures for the amination of aryl chlorides.[6]
-
Inert Atmosphere Setup : To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Reagent Addition : Add this compound (1.0 mmol, 167.6 mg), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 16.9 mg), and a stir bar.
-
Solvent and Amine Addition : Evacuate and backfill the tube with argon (repeat 3 times). Add anhydrous, degassed toluene (4 mL) followed by benzylamine (1.2 mmol, 128.6 mg, ~0.13 mL).
-
Reaction : Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.
-
Work-up : Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional ether.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the product.
| Coupling Partner | Base | Ligand/Pre-catalyst | Temp (°C) | Typical Yield |
| Phenylboronic acid | K₃PO₄ | SPhos / [Pd(allyl)Cl]₂ | 100 | 85-95% |
| 3-Furylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 90 | 70-85% |
| Morpholine | NaOt-Bu | XPhos Pd G3 | 100 | 90-98% |
| Aniline | LHMDS | RuPhos Pd G3 | 80 | 80-92% |
| Note: Yields are representative estimates based on reactions with analogous aryl chlorides. |
Core Reactivity II: Nucleophilic Aromatic Substitution (SNAr)
For highly activated substrates or with strong nucleophiles, a direct Nucleophilic Aromatic Substitution (SNAr) can be an effective, metal-free alternative to cross-coupling.[9] The pyridine ring in this compound is electron-deficient, making it susceptible to this reaction pathway, particularly at elevated temperatures.
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack : The nucleophile (e.g., an amine, alkoxide) attacks the C2 carbon bearing the chlorine atom. This disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination : The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted product.
This pathway does not require a metal catalyst but often demands forcing conditions (high heat) to overcome the energy barrier of disrupting the aromatic system.
-
Reaction Setup : In a sealed pressure vessel, combine this compound (1.0 mmol, 167.6 mg) and aniline (3.0 mmol, 279.4 mg, ~0.27 mL).
-
Expertise & Experience : A large excess of the amine nucleophile is often used to act as both the reactant and a base to neutralize the HCl byproduct, driving the reaction to completion.
-
-
Reaction : Seal the vessel and heat to 160-180 °C for 12-48 hours. The reaction can also be performed effectively using microwave irradiation, which can significantly shorten the reaction time.
-
Work-up : Cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove excess aniline and HCl salt.
-
Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable and reactive intermediate. Its C2-Cl bond can be functionalized through two primary, reliable pathways. For complex, sensitive substrates and a broad scope of C-C and C-N bond formations, palladium-catalyzed Suzuki and Buchwald-Hartwig reactions using modern, bulky phosphine ligands are the methods of choice. For simpler, robust nucleophiles, the metal-free SNAr pathway offers a cost-effective, albeit more demanding, alternative. A thorough understanding of these reactivity patterns and the rationale behind specific protocols empowers researchers to strategically incorporate this versatile scaffold into advanced drug discovery programs.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
The Multifaceted Therapeutic Potential of Tetrahydroquinolines: A Technical Guide to Unlocking Their Biological Activities
Abstract
The tetrahydroquinoline (THQ) scaffold represents a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous natural products and synthetic compounds with a remarkable breadth of biological activities.[1] This technical guide provides an in-depth exploration of the significant therapeutic potential of THQ derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their diverse pharmacological properties. We delve into the core biological activities of THQs, including their anticancer, neuroprotective, antimicrobial, antimalarial, and antioxidant effects. This guide is structured to provide not only a thorough understanding of the mechanisms of action but also detailed, field-proven experimental protocols for their evaluation. By synthesizing technical accuracy with practical insights, this document aims to empower researchers to effectively investigate and harness the therapeutic promise of this versatile chemical scaffold.
Introduction: The Tetrahydroquinoline Core - A Gateway to Diverse Bioactivity
Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their presence in a wide array of biologically active molecules.[1][2] Their structural framework, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a versatile template for chemical modification, allowing for the fine-tuning of their pharmacological profiles. The inherent bioactivity of the THQ nucleus, combined with the potential for diverse substitutions, has led to the development of derivatives with potent and selective effects against various diseases. This guide will systematically explore the key biological activities of THQs, providing the foundational knowledge and practical methodologies required for their comprehensive evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.[6][7]
Mechanism of Action: Disruption of Pro-Survival Signaling
A significant body of research points to the ability of THQ derivatives to modulate the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[8][9] Certain THQ derivatives have been shown to inhibit key components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[7][10]
Signaling Pathway: THQ-Mediated Inhibition of the PI3K/Akt/mTOR Pathway
Caption: THQ derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of tetrahydroquinoline derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Morpholine-Substituted THQ | A549 | Lung | 0.033 ± 0.003 | [11] |
| Morpholine-Substituted THQ | MDA-MB-231 | Triple-Negative Breast | 0.63 ± 0.02 | [11] |
| 2-Oxo-4-phenyl-THQ | HCT-116 | Colon | 12.04 ± 0.57 | [3] |
| 2-Oxo-4-phenyl-THQ | A-549 | Lung | 12.55 ± 0.54 | [3] |
| 2-Arylquinoline Derivative | PC3 | Prostate | 31.37 | [4] |
| 2-Arylquinoline Derivative | HeLa | Cervical | 8.3 | [4] |
| Pyrazolo-quinoline Derivative | MCF-7 | Breast | 15.16 | [5] |
| Pyrazolo-quinoline Derivative | HepG-2 | Liver | 18.74 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Neuroprotective Effects: A Shield Against Neuronal Damage
Several tetrahydroquinoline derivatives have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Parkinson's and Alzheimer's disease, as well as ischemic brain injury.[12][13] Their neuroprotective mechanisms often involve a combination of antioxidant, anti-inflammatory, and anti-excitotoxic activities.[10][14]
Mechanisms of Neuroprotection
Tetrahydroquinolines can protect neurons through multiple mechanisms:
-
Antioxidant Activity: Many THQs are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defense systems.[12] This is crucial in neurodegenerative disorders where oxidative stress is a key pathological feature.[15]
-
Anti-inflammatory Effects: Neuroinflammation contributes significantly to neuronal damage. THQs can suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), in activated microglia and astrocytes.
-
NMDA Receptor Antagonism: Overactivation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a major cause of neuronal death in ischemic stroke and other neurological conditions.[16] Some THQ derivatives act as NMDA receptor antagonists, preventing excessive calcium influx and subsequent neuronal damage.[10][17]
Signaling Pathway: Neuroprotective Mechanisms of Tetrahydroquinolines
Caption: THQs exert neuroprotection via multiple mechanisms.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxins.[1][8][18]
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For a more neuron-like phenotype, differentiate the cells by treating them with retinoic acid for several days.
-
Cell Seeding: Plate the differentiated or undifferentiated cells in 96-well plates.
-
Pre-treatment with THQ: Pre-incubate the cells with various concentrations of the tetrahydroquinoline derivative for a specific duration (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Induce neuronal damage by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or amyloid-beta (Aβ) peptide for Alzheimer's disease models.[8][19]
-
Co-incubation: Co-incubate the cells with the THQ derivative and the neurotoxin for 24-48 hours.
-
Assessment of Cell Viability: Determine cell viability using the MTT assay as described in section 2.3. An increase in cell viability in the presence of the THQ derivative compared to the neurotoxin alone indicates a neuroprotective effect.
Acetylcholinesterase Inhibition: A Strategy for Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. Several tetrahydroquinoline derivatives have been identified as potent AChE inhibitors.[2][20]
Quantitative Assessment of AChE Inhibition
The inhibitory potency of THQ derivatives against AChE is expressed as IC50 values.
| Tetrahydroquinoline Derivative | AChE IC50 (µM) | Reference |
| Tacrine-THQ Heterodimer (7b) | < 0.001 | [21] |
| Substituted THQ (6h) | 0.00365 | [21] |
| THQ Derivative (3b) | 0.052 | [21] |
| Povarov Reaction Product (Compound 4) | 618 | [2] |
| Designed THQ Derivative | 215 | [20] |
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is a simple and reliable colorimetric method for measuring AChE activity and screening for its inhibitors.[22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution in buffer.
-
Acetylthiocholine iodide (ATCI) substrate solution in deionized water.
-
AChE enzyme solution in buffer.
-
Serial dilutions of the tetrahydroquinoline inhibitor.
-
-
Assay Procedure in a 96-well plate:
-
Blank: Add buffer.
-
Control (100% activity): Add buffer, AChE solution, and buffer/vehicle.
-
Test Wells: Add buffer, AChE solution, and the THQ inhibitor solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add DTNB and ATCI solutions to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated as: (1 - (Rate of Test Well / Rate of Control Well)) x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Antimicrobial and Antimalarial Activities
The tetrahydroquinoline scaffold is also a source of potent antimicrobial and antimalarial agents.
Antimicrobial Activity
THQ derivatives have shown activity against a range of bacteria and fungi.[1][20][23][24][25] Their efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based Hydroxyimidazolium Hybrid (7b) | M. tuberculosis H37Rv | 10 | [25] |
| Indolyl-THQ Derivative | S. aureus (MRSA) | < 1.0 | [24] |
| Quinoline-Thiazole Hybrid (24) | E. coli | 3.125 | [1] |
| Quinoline-Thiazole Hybrid (24) | S. aureus | 3.125 | [1] |
| Quinolinequinone (QQ6) | E. faecalis | 4.88 | [20] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16][17][21]
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism overnight and prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the THQ derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth.
Antimalarial Activity
Tetrahydroquinolines have shown promise as antimalarial agents, with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[22][26][27][28]
| Tetrahydroquinoline Derivative | P. falciparum Strain | IC50 | Reference |
| MMV692140 | 3D7 | 1.8 µM | [22] |
| Hybrid 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline (56) | W2 (Chloroquine-resistant) | 1.4 µM | [26] |
| Quinine | - | 354 ng/mL | [27] |
| Mefloquine | - | 27 ng/mL | [27] |
Experimental Protocol: In Vitro Antimalarial Assay
The in vitro activity of compounds against P. falciparum can be assessed by measuring the inhibition of parasite growth in red blood cell cultures.[29][30]
Step-by-Step Methodology:
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells.
-
Drug Dilution: Prepare serial dilutions of the THQ derivatives in a 96-well plate.
-
Inoculation: Add the parasitized red blood cells to the wells.
-
Incubation: Incubate the plate for 48-72 hours under specific gas conditions (low O₂, high CO₂).
-
Growth Assessment: Parasite growth can be quantified using various methods, such as microscopic counting of parasites, or by measuring the incorporation of a radiolabeled precursor like [³H]-hypoxanthine into the parasite's nucleic acids.
-
Data Analysis: Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Antioxidant and Anti-inflammatory Properties
Many of the biological activities of tetrahydroquinolines can be attributed to their intrinsic antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of THQs can be evaluated using various in vitro assays that measure their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods.[11][25][31][32]
Experimental Protocols: DPPH and ABTS Assays
DPPH Assay:
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add different concentrations of the THQ derivative.
-
Add the DPPH solution to each well.
-
Incubate in the dark for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Calculate the percentage of radical scavenging activity.
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to obtain a specific absorbance at ~734 nm.
-
In a 96-well plate, add different concentrations of the THQ derivative.
-
Add the diluted ABTS•+ solution.
-
Incubate for a short period (e.g., 6 minutes).
-
Measure the absorbance at ~734 nm.
-
Calculate the percentage of radical scavenging activity.
Anti-inflammatory Activity
The anti-inflammatory potential of THQs can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.[14][31][32][33]
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of the THQ derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: A decrease in nitrite concentration in the presence of the THQ derivative indicates inhibition of NO production.
Structure-Activity Relationships (SAR)
The biological activity of tetrahydroquinolines is highly dependent on the nature and position of substituents on the heterocyclic ring system. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective derivatives. For example, in the context of anticancer activity, the lipophilicity of the molecule can significantly influence its cytotoxic effects.[4] Similarly, for AChE inhibition, specific substitutions can dramatically enhance the binding affinity to the enzyme's active site.[20]
Conclusion
The tetrahydroquinoline scaffold is a rich source of biologically active compounds with vast therapeutic potential. This guide has provided a comprehensive overview of their key pharmacological activities, including anticancer, neuroprotective, acetylcholinesterase inhibitory, antimicrobial, antimalarial, antioxidant, and anti-inflammatory effects. By presenting detailed experimental protocols and insights into their mechanisms of action, we aim to facilitate further research and development in this exciting area of medicinal chemistry. The versatility of the THQ core, coupled with a deeper understanding of its structure-activity relationships, will undoubtedly lead to the discovery of novel and effective therapeutic agents for a wide range of human diseases.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Resistance as PfeEF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Potent in vitro methicillin-resistant Staphylococcus aureus activity of 2-(1H-indol-3-yl)tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. media.malariaworld.org [media.malariaworld.org]
- 28. researchgate.net [researchgate.net]
- 29. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. thaiscience.info [thaiscience.info]
- 32. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
The Evolving Landscape of Tetrahydroquinolines: A Technical Guide to Structure-Activity Relationships
Foreword: The Privileged Scaffold in Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties make it a versatile template for designing novel therapeutic agents across a wide spectrum of diseases. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of THQ derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuances of how subtle structural modifications to the THQ core can profoundly impact biological activity, with a focus on anticancer, antimicrobial, and neuroprotective applications.
I. The Tetrahydroquinoline Core: Structural Features and Synthetic Strategies
The THQ scaffold is a bicyclic heterocyclic system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring. This arrangement imparts a unique three-dimensional conformation that can be readily modified, allowing for the precise positioning of functional groups to interact with biological targets.
Key Synthetic Routes: Building the THQ Library
The generation of diverse THQ libraries is crucial for comprehensive SAR studies. Several synthetic strategies have been developed, with the Povarov reaction and various domino reactions being particularly prominent.[4][5]
Experimental Protocol: A Representative Povarov Reaction for THQ Synthesis
The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for constructing the THQ skeleton. Herein is a typical protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the aniline (1.0 eq.), aldehyde (1.0 eq.), and alkene (1.2 eq.) in a suitable solvent such as acetonitrile or dichloromethane.
-
Catalyst Addition: Introduce a Lewis acid catalyst (e.g., InCl₃, Sc(OTf)₃, 10-20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or under gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The choice of Lewis acid catalyst is critical; it activates the imine formed in situ from the aniline and aldehyde, facilitating the subsequent cycloaddition with the electron-rich alkene. The solvent is chosen based on reactant solubility and its ability to promote the reaction without interfering with the catalyst.
II. Structure-Activity Relationships in Anticancer Drug Discovery
THQ derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[6][7]
Dissecting the SAR of Anticancer THQs
The anticancer activity of THQ derivatives is highly dependent on the nature and position of substituents on both the aromatic and heterocyclic rings.
-
Substitution on the Aromatic Ring:
-
Electron-withdrawing groups (e.g., halogens, trifluoromethyl) at positions 6 or 7 of the benzene ring often enhance cytotoxic activity.[8] For instance, the presence of two trifluoromethyl groups on a benzamide moiety attached to the THQ core significantly increased cytotoxicity against various cancer cell lines.[8]
-
The lipophilicity of the aromatic portion of the molecule can also play a crucial role. A study on 2-arylquinolines and their corresponding THQ derivatives found that the more lipophilic aromatic quinolines generally displayed better anticancer activity than the less lipophilic THQs.[9]
-
-
Substitution on the Heterocyclic Ring:
-
N1-Substitution: The nitrogen atom of the THQ ring is a key point for modification. The introduction of bulky aromatic or heteroaromatic groups can lead to potent anticancer agents.
-
C2 and C4-Substitution: The substituents at the C2 and C4 positions significantly influence the stereochemistry and biological activity. For example, 2-aryl substituted THQs have shown promising results.[9]
-
Quantitative SAR: A Case Study on mTOR Inhibitors
A recent study focused on morpholine-substituted THQ derivatives as potential mTOR inhibitors.[8][10] The SAR can be summarized as follows:
| Compound | R1 (Benzamide) | IC50 A549 (µM) | IC50 MCF-7 (µM) | IC50 MDA-MB-231 (µM) |
| 10d | 4-CF₃ | 0.062 | 0.58 | 1.003 |
| 10e | 3,5-bis(CF₃) | 0.033 | 0.121 | 0.245 |
| 10h | 4-F | 0.125 | 0.087 | 0.541 |
Data adapted from reference[8].
These results clearly indicate that the presence of two trifluoromethyl groups (compound 10e ) leads to the most potent activity against the A549 lung cancer cell line.[8] This highlights the importance of electron-withdrawing substituents in this particular series.
III. Antimicrobial Applications of Tetrahydroquinoline Derivatives
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. THQ derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][12]
Key Structural Features for Antimicrobial Activity
-
Lipophilicity and Membrane Disruption: The overall lipophilicity of the molecule appears to be a critical factor. Certain THQ derivatives with specific lipophilic substituents have been shown to act by disrupting bacterial membranes.[12]
-
Fluorinated Substituents: The incorporation of fluorine-containing groups, such as SF₅ and SCF₃, has been shown to confer potent bactericidal activity, particularly against multidrug-resistant Gram-positive bacteria.[12][13] Analogs lacking these moieties were found to be inactive, emphasizing the privileged role of these fluorine-containing groups in enhancing antimicrobial efficacy.[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method is used to determine the MIC of novel THQ derivatives.
-
Preparation of Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth (e.g., Mueller-Hinton broth). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the THQ derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the bacteria are viable and capable of growth, while the negative control confirms the sterility of the medium.
IV. Tetrahydroquinolines in Neurodegenerative Diseases
The neuroprotective properties of THQ derivatives have garnered significant interest in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[14][15] Their mechanisms of action often involve antioxidant and anti-inflammatory pathways.[15]
SAR in Neuroprotection
-
Hydroxyl Substituents: The presence of hydroxyl groups on the aromatic ring is a common feature in neuroprotective THQ derivatives. These groups can act as radical scavengers, contributing to the antioxidant properties of the compounds.[15]
-
Modulation of Neurotransmitter Systems: Some THQ derivatives have been shown to interact with neurotransmitter systems. For example, certain dihydroxytetrahydroquinoline derivatives have been investigated for their effects on serotonergic neurons.[16]
Workflow for Assessing Neuroprotective Activity
References
- 1. tandfonline.com [tandfonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. scilit.com [scilit.com]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 12. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]
- 16. Investigations into the neurodegenerative mode of action of dihydroxytetrahydroquinoline derivatives. [shareok.org]
Methodological & Application
Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5,6,7,8-tetrahydroquinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and natural product synthesis. Its derivatives exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery programs. The introduction of a chlorine atom at the 2-position of this scaffold provides a valuable handle for further functionalization through various cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for biological screening. This document provides a comprehensive guide to the synthesis of 2-chloro-5,6,7,8-tetrahydroquinoline derivatives, outlining two primary synthetic strategies and providing a detailed protocol for a robust and adaptable method.
Strategic Approaches to Synthesis
The synthesis of 2-chloro-5,6,7,8-tetrahydroquinolines can be broadly approached via two distinct strategies: a two-step sequence involving the formation of a 2-chloroquinoline followed by reduction, or a more direct one-pot annulation reaction.
Strategy 1: Two-Step Synthesis via Reduction of 2-Chloroquinoline
This classical approach involves the initial synthesis of a substituted 2-chloroquinoline, which is then subjected to a reduction of the pyridine ring to afford the desired tetrahydroquinoline.
-
Step 1: Synthesis of 2-Chloroquinoline: The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][2] This reaction proceeds through the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which then acts as an electrophile in an intramolecular cyclization.
-
Step 2: Reduction of the Quinoline Ring: The subsequent reduction of the 2-chloroquinoline to the corresponding 5,6,7,8-tetrahydroquinoline can be achieved through catalytic hydrogenation.[3] Careful selection of the catalyst and reaction conditions is crucial to ensure selective reduction of the pyridine ring without concomitant hydrogenolysis of the C-Cl bond.
Strategy 2: Direct Annulation via Friedländer Synthesis
The Friedländer annulation offers a more convergent and often higher-yielding approach to quinoline synthesis.[4][5][6][7][8] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a cyclic ketone. For the synthesis of this compound, this would entail the reaction of a suitably substituted 2-amino-chlorobenzaldehyde or ketone with cyclohexanone.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy 1: Vilsmeier-Haack & Reduction | Strategy 2: Friedländer Annulation |
| Starting Materials | Readily available anilines and acetic anhydride. | Requires synthesis or sourcing of specific 2-amino-chlorobenzaldehydes/ketones. |
| Number of Steps | Two distinct synthetic operations. | Typically a one-pot reaction. |
| Atom Economy | Lower, due to the use of stoichiometric reagents like POCl₃. | Generally higher. |
| Versatility | The Vilsmeier-Haack reaction often introduces a formyl group, providing an additional point for diversification. | The substitution pattern is determined by the choice of the two carbonyl-containing starting materials. |
| Challenges | The reduction step requires careful optimization to avoid dechlorination. | The availability of the substituted 2-aminobenzaldehyde/ketone can be a limiting factor. |
Given the advantages of a one-pot reaction and the potential for higher yields, the Friedländer annulation is often the preferred method when the required starting materials are accessible. The following detailed protocol is based on the principles of the Friedländer synthesis, adapted for the preparation of the target compound.
Detailed Application Protocol: Synthesis of this compound via Friedländer Annulation
This protocol describes a representative procedure for the synthesis of this compound based on the well-established Friedländer annulation reaction.[4][5] The specific starting material, 2-amino-6-chlorobenzaldehyde, can be synthesized from commercially available precursors.
Reaction Scheme
Caption: General scheme for the Friedländer synthesis of this compound.
Materials and Reagents
-
2-Amino-6-chlorobenzaldehyde
-
Cyclohexanone
-
Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (absolute)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and chamber
Experimental Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) in absolute ethanol (5-10 mL per mmol of aldehyde).
-
Addition of Reagents: To this solution, add cyclohexanone (1.2 eq) followed by the catalyst. For base-catalyzed conditions, add potassium hydroxide (0.2 eq). For acid-catalyzed conditions, add p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.
-
Physical Appearance: White to off-white solid.
-
Molecular Formula: C₉H₁₀ClN
-
Molecular Weight: 167.64 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.2-7.5 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H), 2.8-3.0 (t, 2H, CH₂), 2.6-2.8 (t, 2H, CH₂), 1.7-1.9 (m, 4H, CH₂CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~ 158-160, 145-147, 135-137, 125-127, 122-124, 120-122, 32-34, 28-30, 22-24, 21-23.
-
IR (KBr, cm⁻¹): ~ 3050 (Ar C-H), 2930, 2860 (Aliphatic C-H), 1600, 1570 (C=C, C=N), 820, 750 (Ar C-H bending).
(Note: The exact chemical shifts and peak multiplicities may vary slightly depending on the solvent and instrument used. The provided data are estimations based on related structures.)
Mechanistic Insights: The Friedländer Annulation
The Friedländer synthesis proceeds through a series of well-understood steps, initiated by either an acid or base catalyst.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The 2-amino-5,6,7,8-tetrahydroquinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its synthesis, however, can be challenging using classical methods which often suffer from harsh conditions and limited substrate scope.[2] The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen (C-N) bonds, providing a versatile and efficient pathway to these valuable scaffolds.[2][3] This palladium-catalyzed cross-coupling reaction enables the direct formation of a C-N bond between an aryl halide, such as 2-chloro-5,6,7,8-tetrahydroquinoline, and a primary or secondary amine.[4] The reaction is celebrated for its broad functional group tolerance, generally high yields, and adaptability, making it an indispensable tool in the synthesis of compound libraries for drug discovery.[5][6]
These application notes provide a detailed guide for researchers on the practical execution of the Buchwald-Hartwig amination for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and provide insights into critical reaction parameters and troubleshooting.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][8]
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) species. This step, often rate-determining, involves the insertion of the palladium into the carbon-chlorine bond, forming a Pd(II) complex.[9] The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl, making aryl chlorides like our substrate inherently less reactive and often requiring more specialized catalyst systems.[7][10]
-
Amine Coordination and Deprotonation : The amine nucleophile then coordinates to the Pd(II) complex. A stoichiometric amount of a strong base is crucial at this stage to deprotonate the coordinated amine, forming a palladium-amido complex.[11][12] The choice of base is critical and can significantly impact the reaction outcome.[13]
-
Reductive Elimination : The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8] The use of bulky, electron-rich phosphine ligands is known to facilitate this step.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Recommended Choice | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) catalyst.[7] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for the amination of less reactive aryl chlorides.[4][6] They promote both oxidative addition and reductive elimination. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for the deprotonation of the amine.[5] Sodium tert-butoxide is highly effective but sensitive to moisture. Carbonates are a milder alternative for sensitive substrates. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[7][14] Toluene is a common choice for its high boiling point, while ethereal solvents like dioxane and THF are also widely used.[7] |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion, especially with challenging substrates like aryl chlorides.[4] |
Experimental Protocol: Amination of this compound
This protocol provides a general procedure for the coupling of this compound with a generic primary or secondary amine.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Reagents and Materials
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 167.64 | 1.0 | 1.0 |
| Amine | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 (2 mol% Pd) |
| XPhos | 476.62 | 0.04 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition : Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-5,6,7,8-tetrahydroquinoline derivative.[15][16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; poor quality reagents; insufficient temperature. | Use fresh, high-purity palladium precursor and ligand. Ensure the base is anhydrous. Confirm the reaction temperature is maintained. Screen different ligands and bases.[10][17] |
| Dehalogenation of Starting Material | Presence of water or protic impurities; β-hydride elimination side reaction. | Use rigorously dried solvents and reagents. Handle the base in a glovebox.[2] |
| Formation of Byproducts | Side reactions of functional groups on substrates; catalyst decomposition. | Protect sensitive functional groups. Screen different catalyst systems or reaction conditions (e.g., lower temperature, different base).[10] |
Safety Precautions
-
Palladium Catalysts : Palladium compounds can be flammable and toxic.[18] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19][20] Avoid inhalation of dust.[21]
-
Organohalides : this compound is a potential irritant. Handle with care and avoid skin and eye contact.
-
Bases : Sodium tert-butoxide is a strong, corrosive base and is highly reactive with water. Handle in an inert atmosphere (glovebox) and away from moisture.
-
Solvents : Toluene is a flammable and volatile organic solvent. Work in a well-ventilated area and away from ignition sources.[22]
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 2-amino-5,6,7,8-tetrahydroquinoline derivatives. By carefully selecting the catalyst system and reaction conditions, researchers can efficiently access these important scaffolds for applications in drug discovery and development. The protocol and guidelines presented here provide a solid foundation for the successful implementation of this powerful transformation.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. huaruicarbon.com [huaruicarbon.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. honrel.com [honrel.com]
- 22. carlroth.com [carlroth.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-5,6,7,8-tetrahydroquinoline
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique three-dimensional structure is present in a wide array of natural products and synthetic compounds exhibiting significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Functionalization of the THQ nucleus, particularly at the 2-position, is a critical strategy for modulating pharmacological activity and developing novel therapeutic agents.[2]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing powerful and versatile methods for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[3][4] For a substrate like 2-chloro-5,6,7,8-tetrahydroquinoline, these reactions offer a direct and modular route to introduce diverse molecular fragments, which is invaluable for building structure-activity relationships (SAR) in drug development programs.
This guide provides an in-depth exploration of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—applied to the this compound substrate. We will move beyond simple procedural lists to explain the underlying principles and the rationale behind the selection of specific reagents and conditions, empowering researchers to not only replicate but also adapt and troubleshoot these essential transformations.
Core Principles: The Palladium Cross-Coupling Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is fundamental to optimizing reaction conditions and diagnosing issues.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound. This is often the rate-limiting step, particularly for less reactive aryl chlorides. The choice of a bulky, electron-rich phosphine ligand is critical here, as it increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[6]
-
Transmetalation: The organic group from the coupling partner (e.g., from the organoboron reagent in a Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the organoboron species in Suzuki couplings.[7]
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols and Application Notes
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and bases can be toxic, irritants, or air-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions must be conducted under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)–C(sp²) bonds.[8] It is widely used due to its mild conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance. The following protocol is adapted from established procedures for similar bromo-tetrahydroquinoline systems.[1][9]
Rationale for Component Selection:
-
Catalyst System (PdCl₂(dppf) or Pd(PPh₃)₄): Dichlorobis(triphenylphosphine)palladium(II) is a reliable precatalyst. For the less reactive 2-chloro substrate, a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich ligand such as SPhos or XPhos may be required to achieve good yields.[10]
-
Base (Na₂CO₃ or K₂CO₃): An aqueous solution of a mild inorganic base is essential for activating the boronic acid to facilitate the transmetalation step.[5]
-
Solvent (Toluene/H₂O or Dioxane/H₂O): A biphasic solvent system is common, allowing both the organic-soluble substrate and the water-soluble base to interact effectively at the phase interface where the catalyst is active.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: In the same flask, add the palladium catalyst, for instance, PdCl₂(PPh₃)₂ (3-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed solvents (e.g., a 4:1 mixture of Toluene:H₂O) via syringe to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Heat the mixture to 90–110 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the 2-aryl-5,6,7,8-tetrahydroquinoline product.
Protocol 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is central to the synthesis of countless pharmaceuticals.[11][12] The protocol requires a strong, non-nucleophilic base and specialized phosphine ligands to achieve high efficiency.[6] This protocol is based on established methods for related halo-pyridines and -quinolines.[13][14]
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / Xantphos or G4-XPhos Palladacycle): Modern Buchwald-Hartwig reactions rely on sophisticated catalyst systems. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common Pd(0) source, while bulky, electron-rich biarylphosphine ligands like Xantphos or XPhos are crucial for promoting the challenging oxidative addition of the aryl chloride and the final reductive elimination step.[6] Pre-formed palladacycles (e.g., G4-XPhos) offer excellent air stability and catalytic activity.
-
Base (NaOtBu or LHMDS): A strong, sterically hindered base like sodium tert-butoxide is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[13]
-
Solvent (Toluene or Dioxane): Anhydrous, non-protic, and relatively non-polar solvents are essential to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst complex.
Step-by-Step Protocol:
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add the palladium precatalyst (e.g., G4-XPhos, 1-3 mol%), the ligand (if not using a precatalyst), and the base (NaOtBu, 1.4 equiv) to an oven-dried vial or Schlenk tube with a stir bar.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a substrate concentration of 0.1–0.2 M.
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture to 100–120 °C with vigorous stirring. Monitor the reaction's progress by LC-MS. Reactions are typically complete in 4–18 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol 3: Sonogashira C-C Alkynylation
The Sonogashira coupling provides a direct route to connect a terminal alkyne to an aryl halide, creating valuable alkynyl-aryl structures.[15][16] The reaction uniquely employs a dual-catalyst system of palladium and copper(I).[17]
Rationale for Component Selection:
-
Palladium Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic and effective catalyst for Sonogashira couplings, particularly with more reactive aryl bromides and iodides. For the 2-chloro substrate, a more active system may be needed (see Troubleshooting).
-
Copper(I) Co-catalyst (CuI): Copper(I) iodide is a crucial co-catalyst. It reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species is much more reactive in the transmetalation step with the palladium center than the alkyne itself.[15]
-
Base/Solvent (Et₃N or DiPEA): An amine base, such as triethylamine, serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent or co-solvent.
Step-by-Step Protocol:
-
Reaction Setup: To a Schlenk flask with a stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (2–5 mol%), and copper(I) iodide (CuI, 4–10 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (or a mixture of THF/Et₃N).[17] Add the terminal alkyne (1.2–1.5 equiv) via syringe.
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 60 °C. The reaction is often mildly exothermic. Monitor progress by TLC or LC-MS. Completion is typically observed within 2–12 hours.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and filter through a plug of silica gel or Celite® to remove the catalyst and salts, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography to yield the 2-alkynyl-5,6,7,8-tetrahydroquinoline.
Data Summary and Optimization
The following table summarizes typical starting conditions for the cross-coupling of this compound. Note that yields are highly dependent on the specific coupling partner, and optimization is often required.
| Reaction Type | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | PdCl₂(dppf) (3%) | - | K₂CO₃ (2.0) | Dioxane / H₂O | 100 | 60-90% |
| Buchwald-Hartwig | Pd₂(dba)₃ (2%) | XPhos (4%) | NaOtBu (1.4) | Toluene | 110 | 70-95% |
| Sonogashira | Pd(PPh₃)₄ (3%) | CuI (5%) | Et₃N (excess) | THF / Et₃N | 40-60 | 65-85% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source, insufficient ligand).2. C-Cl bond is not activating.3. Insufficiently anhydrous/anaerobic conditions. | 1. Use a fresh palladium source or a more robust pre-catalyst (e.g., a palladacycle).2. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos). Increase temperature.3. Ensure solvents are rigorously dried and degassed. Use Schlenk techniques or a glovebox. |
| Boronic Acid Homocoupling (Suzuki) | Presence of oxygen in the reaction mixture. | Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). Ensure a tight seal and positive inert gas pressure. |
| Hydrodehalogenation (Side Product) | 1. Presence of water or other proton sources.2. Certain bases or amines can act as hydride donors. | 1. Use scrupulously dry reagents and solvents.2. Screen alternative bases (e.g., K₃PO₄ instead of NaOtBu in some cases) or protect the amine if it's the source. |
| Poor Yield in Sonogashira | 1. Copper acetylide precipitation/degradation.2. Inefficient C-Cl activation. | 1. Ensure the reaction is well-stirred. Sometimes adding a co-solvent like DMF can help.2. Use a "copper-free" Sonogashira protocol, which employs a more active palladium catalyst system and a different base (e.g., Cs₂CO₃) to circumvent the copper cycle. |
General Experimental Workflow
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion
The palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira reactions are indispensable tools for the functionalization of this compound. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a diverse library of 2-substituted THQ derivatives. The protocols and insights provided herein serve as a robust starting point for chemists in academic and industrial settings, enabling the rapid advancement of research programs that rely on this critical heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A route to 2-substituted tetrahydroquinolines via palladium-catalyzed intramolecular hydroamination of anilino-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: The Strategic Utility of 2-Chloro-5,6,7,8-tetrahydroquinoline in Medicinal Chemistry
Abstract
The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, offering a unique three-dimensional exit vector from a privileged aromatic core. This structural feature is increasingly sought after in modern drug design to improve physicochemical properties and achieve potent, selective interactions with biological targets. Within this class, 2-Chloro-5,6,7,8-tetrahydroquinoline stands out as a particularly valuable and versatile building block. The chloro-substituent at the 2-position serves as a robust and reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound, complete with detailed experimental protocols and scientific rationale to empower researchers in drug discovery.
Introduction: The Significance of the THQ Scaffold and the 2-Chloro Handle
The quinoline ring system is a frequent motif in pharmaceuticals and natural products.[1] However, its planar nature can be a limitation. The partial saturation of the carbocyclic ring in 5,6,7,8-tetrahydroquinoline introduces a desirable non-planar geometry, or "sp³-richness," which can lead to improved solubility, metabolic stability, and more specific binding interactions with protein targets compared to its flat aromatic counterparts.[2]
The strategic placement of a chlorine atom at the 2-position of the THQ core is what elevates this scaffold from a mere structural motif to a powerful synthetic platform. This position is electronically activated by the ring nitrogen, making the C-Cl bond susceptible to oxidative addition by palladium(0) catalysts.[3] This reactivity unlocks access to the two most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolbox: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5] Consequently, this compound serves as a common precursor for generating large libraries of 2-aryl and 2-amino THQ derivatives for structure-activity relationship (SAR) studies.[3][6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClN | PubChem[7] |
| Molecular Weight | 167.63 g/mol | PubChem[7] |
| CAS Number | 21172-88-3 | PubChem[7] |
| Appearance | (Predicted) Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane) | N/A |
Synthesis of this compound
The most common and efficient synthesis of the title compound begins with the corresponding lactam, 5,6,7,8-tetrahydroquinolin-2(1H)-one. This precursor is readily accessible through various established methods. The critical transformation is the dehydroxy-chlorination of the lactam, a reaction robustly achieved using phosphorus oxychloride (POCl₃).[8][9]
Rationale for Method Selection:
Phosphorus oxychloride is a powerful and cost-effective chlorinating and dehydrating agent. The mechanism involves the activation of the lactam's carbonyl oxygen by phosphorylation, creating an excellent leaving group that is subsequently displaced by a chloride ion.[9] While other reagents like thionyl chloride can be used, POCl₃ is often preferred for its reliability and high yields in converting cyclic amides to chloro-heterocycles.[10] The reaction is typically run neat or with a high-boiling inert solvent.
Detailed Experimental Protocol: Chlorination of 5,6,7,8-Tetrahydroquinolin-2(1H)-one
Materials:
-
5,6,7,8-Tetrahydroquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5,6,7,8-tetrahydroquinolin-2(1H)-one (1.0 equiv.) in phosphorus oxychloride (10-15 mL per gram of starting material).
-
Scientist's Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water. All glassware must be thoroughly dried.
-
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A sample can be taken, carefully quenched in ice water with NaHCO₃, extracted with ethyl acetate, and analyzed. The disappearance of the starting material indicates completion.
-
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a beaker containing a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.
-
Causality Behind Choice: This step neutralizes the excess acidic POCl₃ and hydrolyzes its byproducts. The addition must be slow and controlled due to the highly exothermic and gas-evolving nature of the quench.[11]
-
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Key Synthetic Applications & Protocols
The 2-chloro position is a versatile handle for introducing molecular diversity. The following sections detail protocols for the two most critical transformations in medicinal chemistry programs.
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a paramount method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of 2-aryl-THQ derivatives.[4] These biaryl structures are common in kinase inhibitors and other targeted therapies.[12]
Rationale for Protocol Design: Aryl chlorides are known to be less reactive than the corresponding bromides or iodides.[13] Therefore, achieving efficient coupling requires a carefully selected catalyst system. Modern systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands promote the rate-limiting oxidative addition step and facilitate the overall catalytic cycle.[4] A moderately strong base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid for transmetalation.[4]
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol: Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Scientist's Note: Using pre-catalysts like SPhos-Pd-G3 can simplify this step and improve reproducibility.
-
-
Solvent Addition: Add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon through it for 10-15 minutes.
-
Causality Behind Choice: Oxygen can oxidize the Pd(0) active catalyst, leading to catalyst deactivation and side reactions like boronic acid homocoupling.[14] Degassing is critical for efficiency.
-
-
Heating: Heat the reaction mixture to 80-110 °C for 4-16 hours, with vigorous stirring.
-
Monitoring & Work-up: Upon completion (monitored by LC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography to obtain the 2-aryl-THQ product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination provides a powerful route to 2-amino-THQ derivatives, which are key components of many GPCR modulators and other bioactive molecules.[6][15]
Rationale for Protocol Design: Similar to the Suzuki coupling, the amination of aryl chlorides requires a highly active catalyst system. The choice of ligand is crucial and depends on the nature of the amine (primary, secondary, aniline, etc.).[16] Sterically hindered, electron-rich phosphine ligands are generally effective. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, facilitating its entry into the catalytic cycle.[15]
References
- 1. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM21 Case Study: Copper Mediated C-H Activation for the Synthesis of 1,2,3,4-Tetrahydroquinolines – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Application Notes and Protocols: 2-Chloro-5,6,7,8-tetrahydroquinoline as a Versatile Building Block for Pharmaceutical Synthesis
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 5,6,7,8-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its unique three-dimensional architecture, combining a saturated carbocyclic ring with an aromatic pyridine moiety, allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a chlorine atom at the 2-position of this scaffold, yielding 2-chloro-5,6,7,8-tetrahydroquinoline, provides a highly versatile and reactive handle for a wide range of synthetic transformations. This reactivity makes it an invaluable starting material for the construction of diverse molecular libraries and the targeted synthesis of complex pharmaceutical agents.
This guide provides an in-depth exploration of this compound as a key building block in drug discovery and development. We will delve into its application in the synthesis of pharmaceuticals targeting a variety of therapeutic areas, including inflammation and cancer. Detailed, field-proven protocols for key synthetic transformations are provided, accompanied by expert insights into the rationale behind the chosen experimental conditions.
Core Applications in Medicinal Chemistry
The this compound scaffold has been instrumental in the development of several classes of therapeutic agents. The chlorine atom at the 2-position is amenable to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.
C5a Receptor Antagonists for Inflammatory Diseases
The complement component 5a (C5a) receptor is a key mediator of inflammatory responses. Antagonists of this receptor have shown significant therapeutic potential in a range of inflammatory conditions. The this compound core has been successfully employed in the synthesis of potent C5a receptor antagonists.[1] The general strategy involves the substitution of the 2-chloro group with various aryl or heteroaryl moieties, often via Suzuki coupling, to generate compounds with high binding affinity for the C5a receptor.
Novel Anti-inflammatory Agents
Beyond C5a antagonism, derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated broader anti-inflammatory activity. Research has shown that modifications at the 2-position of the tetrahydroquinoline ring can lead to compounds with potent in vivo efficacy in models of inflammation.[2]
Scaffolds for Anticancer Drug Discovery
The tetrahydroquinoline nucleus is a common feature in a number of natural and synthetic compounds with anticancer properties. The ability to functionalize the 2-position of this compound allows for the exploration of structure-activity relationships in the development of novel chemotherapeutic agents.
Key Synthetic Transformations and Protocols
The reactivity of the C2-Cl bond in this compound is central to its utility. This section provides detailed protocols for the most important synthetic transformations, based on established methodologies for similar heterocyclic systems.
A. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3] This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 2-position of the tetrahydroquinoline core.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective choice as it is air-stable and readily available. The triphenylphosphine ligands stabilize the Pd(0) center and facilitate the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Potassium carbonate is a moderately strong inorganic base that is well-suited for this purpose and is generally compatible with a wide range of functional groups.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The organic solvent solubilizes the reactants, while the water helps to dissolve the inorganic base and facilitates the transmetalation step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-5,6,7,8-tetrahydroquinoline.
Data Presentation: Representative Suzuki-Miyaura Couplings of Chloro-N-heterocycles
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | 2-Phenyl-5,6,7,8-tetrahydroquinoline | 85 | Adapted from[3] |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroquinoline | 92 | Adapted from[3] |
| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-5,6,7,8-tetrahydroquinoline | 78 | Adapted from[4] |
Mandatory Visualization: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[4][5]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne and also acts as a solvent and a scavenger for the hydrogen halide byproduct.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is commonly used to ensure the solubility of all reaction components.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the 2-alkynyl-5,6,7,8-tetrahydroquinoline.
Data Presentation: Representative Sonogashira Couplings of Chloro-N-heterocycles
| Entry | Alkyne | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | 2-(Phenylethynyl)-5,6,7,8-tetrahydroquinoline | 90 | Adapted from[7] |
| 2 | 1-Hexyne | 2-(Hex-1-yn-1-yl)-5,6,7,8-tetrahydroquinoline | 82 | Adapted from[7] |
| 3 | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)-5,6,7,8-tetrahydroquinoline | 95 | Adapted from[8] |
Mandatory Visualization: Sonogashira Coupling Workflow
Caption: General workflow for Sonogashira coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[9][10]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is often used in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). These ligands promote the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond, while minimizing side reactions.[11]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-120 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the 2-amino-5,6,7,8-tetrahydroquinoline derivative.
Data Presentation: Representative Buchwald-Hartwig Aminations of Chloro-N-heterocycles
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenyl-5,6,7,8-tetrahydroquinolin-2-amine | 88 | Adapted from[1] |
| 2 | Morpholine | 2-(Morpholino)-5,6,7,8-tetrahydroquinoline | 91 | Adapted from[12] |
| 3 | Benzylamine | N-Benzyl-5,6,7,8-tetrahydroquinolin-2-amine | 85 | Adapted from[12] |
Mandatory Visualization: Buchwald-Hartwig Amination Logical Relationships
Caption: Key components of the Buchwald-Hartwig amination.
B. Nucleophilic Aromatic Substitution (SNAr)
For activated systems or with strong nucleophiles, the direct displacement of the chloride can be achieved via a nucleophilic aromatic substitution (SNAr) mechanism.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and some amines can directly displace the chloride. The nucleophilicity of the reagent is a key determinant of the reaction's success.
-
Solvent: Polar aprotic solvents like DMF or DMSO are often used to enhance the nucleophilicity of the attacking species and to stabilize the Meisenheimer intermediate.
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for the disruption of the aromatic system.
Experimental Protocol: General Procedure for SNAr with Alkoxides
-
Alkoxide Preparation (if necessary): In a flame-dried flask under an inert atmosphere, add the desired alcohol (1.5 mmol) to a suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) at 0 °C. Stir for 30 minutes at room temperature.
-
Reaction Setup: To the freshly prepared alkoxide solution, add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-alkoxy-5,6,7,8-tetrahydroquinoline.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. Its reactivity, particularly at the 2-position, allows for the application of a wide range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ability to readily introduce diverse substituents at this position provides medicinal chemists with a powerful tool for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important intermediate in their drug discovery and development programs.
References
- 1. ias.ac.in [ias.ac.in]
- 2. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Asymmetric Synthesis of Chiral Tetrahydroquinoline Derivatives: Application Notes and Protocols
Introduction: The Significance of Chirality in Tetrahydroquinoline Scaffolds
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif frequently encountered in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-HIV, antibacterial, antifungal, antimalarial, and antitumor properties.[1][3][4][5] The stereochemistry of the THQ scaffold is often crucial for its pharmacological efficacy, as different enantiomers can exhibit distinct biological activities and toxicities.[3] Consequently, the development of efficient and highly stereoselective methods for the synthesis of chiral THQ derivatives is a paramount objective in medicinal chemistry and drug development.
This technical guide provides an in-depth overview of modern asymmetric strategies for the synthesis of chiral tetrahydroquinolines, with a focus on catalytic methods that offer high enantioselectivity and operational simplicity. We will delve into the mechanistic underpinnings of these reactions, providing researchers with the rationale to make informed decisions in their synthetic endeavors. Detailed, field-proven protocols for a highly efficient one-pot synthesis are provided to facilitate the practical application of these methodologies.
Strategic Approaches to Asymmetric Tetrahydroquinoline Synthesis
The asymmetric construction of the chiral tetrahydroquinoline framework can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical control.
-
Asymmetric Hydrogenation of Quinolines: This is arguably the most direct and atom-economical approach to chiral THQs.[6][7][8][9][10][11] It involves the direct reduction of a prochiral quinoline substrate using a chiral catalyst, typically based on transition metals like iridium, rhodium, or ruthenium, in the presence of a hydrogen source.[6][7][8][9][10][11][12][13] The enantioselectivity is dictated by the chiral ligand coordinated to the metal center. In some cases, Brønsted acids are used as activators to enhance the reactivity of the quinoline substrate.[9]
-
Asymmetric Povarov Reaction: The Povarov reaction, a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene, is a powerful tool for the construction of the THQ core, capable of generating up to three contiguous stereocenters.[14][15][16] Asymmetric variants of this reaction employ chiral catalysts, such as chiral phosphoric acids or metal complexes, to control the facial selectivity of the cycloaddition, leading to highly enantioenriched products.[14][17][18]
-
Organocatalytic Cascade Reactions: In recent years, organocatalysis has emerged as a sustainable and environmentally friendly alternative to metal-based catalysis.[1][2][19] Asymmetric organocatalytic cascade reactions, often initiated by a Michael addition or a 1,5-hydride transfer, allow for the construction of complex and highly functionalized chiral THQs from simple starting materials in a single operation.[1][19]
-
One-Pot Cyclization and Asymmetric Reduction: This strategy combines the formation of the quinoline ring and its subsequent asymmetric reduction into a single, streamlined process, avoiding the isolation of intermediates.[18][20][21][22][23] A notable example is the chiral phosphoric acid-catalyzed one-pot synthesis from 2-aminochalcones, which proceeds via a dehydrative cyclization to form a quinoline intermediate, followed by an in-situ asymmetric transfer hydrogenation.[18][20][21][23]
Featured Protocol: One-Pot Asymmetric Synthesis of Chiral Tetrahydroquinolines from 2-Aminochalcones Catalyzed by a Chiral Phosphoric Acid
This protocol details a highly efficient and enantioselective one-pot synthesis of chiral tetrahydroquinolines from readily available 2-aminochalcones. The reaction is catalyzed by a single chiral phosphoric acid, which orchestrates both the initial dehydrative cyclization to form the quinoline intermediate and the subsequent asymmetric transfer hydrogenation using Hantzsch ester as the hydrogen source.[18][20][21][23] This method is lauded for its operational simplicity, broad substrate scope, and consistently high yields and enantioselectivities.[20][21]
Reaction Mechanism and Rationale
The success of this one-pot reaction hinges on the dual role of the chiral phosphoric acid catalyst. In the first step, the Brønsted acidic proton of the phosphoric acid catalyzes the dehydrative cyclization of the 2-aminochalcone to form the corresponding quinoline. Subsequently, the chiral conjugate base of the phosphoric acid forms a chiral ion pair with the protonated quinoline intermediate. This chiral environment dictates the stereochemical outcome of the hydride transfer from the Hantzsch ester to the C=N bond of the quinoline, resulting in the formation of the enantioenriched tetrahydroquinoline.
Caption: Conceptual workflow of the one-pot synthesis.
Experimental Protocol
Materials:
-
2-Aminochalcone derivative (1.0 equiv)
-
Hantzsch ester (1.2 equiv)
-
Chiral phosphoric acid catalyst (e.g., (R)-TRIP) (5-10 mol%)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 2-aminochalcone derivative (e.g., 0.2 mmol, 1.0 equiv) and the chiral phosphoric acid catalyst (e.g., 0.02 mmol, 10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 2.0 mL of toluene) to the flask.
-
Cyclization Step: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the cyclization by thin-layer chromatography (TLC) until the starting material is consumed.
-
Reduction Step: After the formation of the quinoline intermediate is complete, add the Hantzsch ester (e.g., 0.24 mmol, 1.2 equiv) to the reaction mixture.
-
Asymmetric Hydrogenation: Continue stirring the reaction at the same temperature and monitor the reduction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure chiral tetrahydroquinoline derivative.
-
Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Catalyst Performance and Substrate Scope
The following table summarizes the performance of a representative chiral phosphoric acid catalyst in the asymmetric synthesis of various tetrahydroquinoline derivatives.
| Entry | 2-Aminochalcone Substituent (R) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | >99 |
| 2 | 4-Methylphenyl | 92 | 98 |
| 3 | 4-Methoxyphenyl | 96 | 99 |
| 4 | 4-Chlorophenyl | 90 | 97 |
| 5 | 2-Naphthyl | 88 | 96 |
| 6 | 2-Thienyl | 85 | 95 |
Data are representative and may vary based on specific reaction conditions and catalyst selection.
Visualization of the Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of the in situ-generated quinoline.
Caption: Proposed catalytic cycle for the asymmetric reduction.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral tetrahydroquinolines has witnessed remarkable advancements, with catalytic methods offering powerful and versatile solutions for accessing these valuable compounds with high stereocontrol. The one-pot chiral phosphoric acid-catalyzed approach from 2-aminochalcones exemplifies the elegance and efficiency of modern synthetic strategies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable methods for the synthesis of chiral THQs will remain a vibrant and important area of research. Future efforts will likely focus on the development of novel catalytic systems with broader substrate scopes, lower catalyst loadings, and the use of greener reaction media.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric catalytic hydrogenation of quinolines leading to compounds with high anti-cancer activity and low toxicity [morressier.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytic asymmetric hydrogenation of quinoline carbocycles: unusual chemoselectivity in the hydrogenation of quinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 23. researchgate.net [researchgate.net]
Navigating the Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives on a Preparative Scale: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a multitude of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as anticancer, anti-inflammatory, and neuroprotective agents.[1] As promising candidates transition from discovery to development, the ability to produce these complex molecules on a larger scale becomes paramount. This guide provides an in-depth exploration of scalable synthetic strategies for 5,6,7,8-tetrahydroquinoline derivatives, with a focus on practical, field-proven protocols, process optimization, and critical safety considerations for industrial applications.
Unveiling the Synthetic Landscape: A Comparative Analysis of Scalable Routes
While numerous methods exist for the synthesis of tetrahydroquinolines, not all are amenable to large-scale production. The ideal industrial process prioritizes safety, cost-effectiveness, robustness, and high yield. Here, we dissect the most viable strategies for the scale-up synthesis of 5,6,7,8-tetrahydroquinoline derivatives.
Catalytic Hydrogenation of Quinolines: The Industrial Workhorse
The most direct and industrially favored approach to 5,6,7,8-tetrahydroquinoline is the catalytic hydrogenation of the parent quinoline. This method's appeal lies in its high atom economy and the relatively low cost of the starting material. However, selectivity can be a significant challenge, as over-hydrogenation can lead to the formation of decahydroquinoline, or hydrogenation of the benzene ring can occur before the pyridine ring, yielding the undesired 1,2,3,4-tetrahydroquinoline isomer.[2][3]
Mechanism of Catalytic Hydrogenation and Isomerization:
The process typically involves two key stages: initial hydrogenation of the pyridine ring of quinoline to form 1,2,3,4-tetrahydroquinoline, followed by an isomerization step at a higher temperature to yield the thermodynamically more stable 5,6,7,8-tetrahydroquinoline.
Figure 1: General reaction pathway for the synthesis of 5,6,7,8-tetrahydroquinoline via catalytic hydrogenation of quinoline.
Industrial-Scale Protocols:
Two notable patented processes provide a framework for the large-scale synthesis of 5,6,7,8-tetrahydroquinoline:
-
Two-Stage Nickel-Catalyzed Hydrogenation: This process utilizes a nickel catalyst and is performed in two distinct stages to control selectivity.[4]
-
One-Pot Palladium-Catalyzed Hydrogenation and Isomerization: A modified palladium catalyst allows for a continuous one-pot process, reducing handling and potential for loss of material.
The choice between these methods will depend on available equipment, cost of catalysts, and desired purity of the final product.
Friedländer Annulation: Building from the Ground Up
The Friedländer synthesis offers a convergent approach to quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] While traditionally a powerful tool for generating substituted quinolines, its application to the direct synthesis of 5,6,7,8-tetrahydroquinolines on a large scale is less common. The primary challenge lies in the availability and stability of the requisite cyclic starting materials. However, for specific substitution patterns not easily accessible through hydrogenation, this method remains a valuable option. The reaction is typically catalyzed by acids or bases.[5]
Figure 2: Simplified schematic of the Friedländer synthesis for substituted 5,6,7,8-tetrahydroquinolines.
For scale-up, a key consideration is the potential for harsh reaction conditions (high temperatures and strong acids or bases) which can lead to decreased yields and the formation of byproducts.[5]
Domino Reactions: Efficiency in a Single Pot
Domino reactions, also known as tandem or cascade reactions, are elegant and efficient processes where multiple bond-forming events occur in a single pot without the isolation of intermediates.[7] For the synthesis of tetrahydroquinolines, domino reactions can offer high atom economy and stereoselectivity.[7][8] A common approach involves a reduction of a nitro group followed by an intramolecular cyclization. While highly attractive from a green chemistry perspective, the scale-up of domino reactions can be complex. Each step in the cascade must be carefully optimized to ensure high conversion and prevent the accumulation of undesired intermediates.
Application Protocol: Scale-Up Synthesis of 5,6,7,8-Tetrahydroquinoline via Two-Stage Nickel-Catalyzed Hydrogenation
This protocol is based on a patented industrial process and is intended for use by trained professionals in a suitably equipped pilot plant or manufacturing facility.[4]
Materials and Equipment:
-
High-pressure hydrogenation reactor (e.g., 2 kL) with temperature and pressure controls, and an efficient cooling system.
-
Quinoline (feedstock)
-
Nickel catalyst (e.g., nickel-based catalyst, potentially doped with copper chromium oxide or molybdenum oxide for improved stability)[4]
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Filtration system for catalyst removal
-
Distillation apparatus for purification
Detailed Step-by-Step Protocol:
-
Reactor Preparation and Inerting:
-
Thoroughly clean and dry the hydrogenation reactor.
-
Charge the reactor with the nickel catalyst (typically 5-20 wt% relative to quinoline).[4]
-
Seal the reactor and purge thoroughly with nitrogen to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-air mixture.
-
-
Stage 1: Low-Temperature Hydrogenation:
-
Charge the reactor with quinoline.
-
Pressurize the reactor with hydrogen to 10-150 kg/cm ²(G).[4]
-
Heat the reaction mixture to 100-180°C with vigorous stirring.[4]
-
Monitor the hydrogen uptake. Continue this stage until the consumption of hydrogen is 1.5-2.5 times the molar amount of the starting quinoline.[4] This ensures the selective hydrogenation of the pyridine ring to form 1,2,3,4-tetrahydroquinoline.
-
-
Stage 2: High-Temperature Isomerization:
-
Work-up and Purification:
-
Cool the reactor to room temperature and safely vent the remaining hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the nickel catalyst. The catalyst should be handled with care as it can be pyrophoric.
-
The crude product is then purified by distillation under reduced pressure to yield 5,6,7,8-tetrahydroquinoline.
-
Quantitative Data Summary:
| Parameter | Stage 1: Hydrogenation | Stage 2: Isomerization |
| Temperature | 100-180°C | 200-250°C |
| Pressure | 10-150 kg/cm ²(G) | 1-10 kg/cm ²(G) |
| Catalyst Loading | 5-20 wt% Nickel Catalyst | - |
| Reaction Time | Until 1.5-2.5 mol eq. H₂ consumed | 1-8 hours |
| Expected Yield | High conversion to 1,2,3,4-THQ | High conversion to 5,6,7,8-THQ |
Process Optimization and Troubleshooting
Scaling up any chemical process invariably presents challenges. Proactive optimization and a systematic approach to troubleshooting are essential for a successful and efficient manufacturing campaign.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Conversion | - Inactive catalyst- Catalyst poisoning- Insufficient hydrogen pressure or temperature | - Verify catalyst activity on a small scale.- Ensure high purity of quinoline and hydrogen.- Gradually increase temperature and pressure within the recommended ranges. |
| Poor Selectivity (High 1,2,3,4-THQ) | - Incomplete isomerization- Insufficient temperature or time in Stage 2 | - Increase the duration and/or temperature of the isomerization stage within the specified limits.[4]- Ensure accurate temperature control. |
| Over-hydrogenation (High Decahydroquinoline) | - Excessive hydrogen pressure or temperature- Prolonged reaction time | - Carefully control hydrogen pressure and temperature, especially during Stage 2.[4]- Optimize reaction time to maximize yield of the desired product. |
| Catalyst Deactivation | - Sintering of the catalyst at high temperatures- Poisoning by impurities in the feedstock | - Consider a more thermally stable catalyst formulation.[4]- Implement stringent quality control for all raw materials. |
Critical Safety Considerations for Scale-Up
The scale-up of hydrogenation reactions, particularly with a hazardous starting material like quinoline, demands an unwavering commitment to safety.
Hazards of Quinoline:
Quinoline is classified as a hazardous substance. It is harmful if swallowed or in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, and may cause cancer.[9][10] It is also toxic to aquatic life with long-lasting effects.[10]
Hazards of Hydrogenation:
-
Flammability and Explosion: Hydrogen is highly flammable and can form explosive mixtures with air.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, such as Raney Nickel and Palladium on Carbon, are pyrophoric and can ignite spontaneously on contact with air.
-
High Pressure: The use of high-pressure reactors introduces mechanical hazards.
Safety Protocols:
References
- 1. Domino/Cascade and Multicomponent Reactions for the Synthesis of Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00675A [pubs.rsc.org]
- 4. JPH0399063A - Production of 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pentachemicals.eu [pentachemicals.eu]
Applications of Substituted Tetrahydroquinolines in Drug Discovery: A Technical Guide for Researchers
Authored by: [Your Name], Senior Application Scientist
Introduction: The Tetrahydroquinoline Scaffold as a Privileged Structure
The 1,2,3,4-tetrahydroquinoline (THQ) core is a heterocyclic motif of significant interest in medicinal chemistry.[1][2] Its rigid, fused bicyclic structure serves as a versatile three-dimensional scaffold, allowing for precise spatial orientation of various functional groups. This structural feature makes it a "privileged scaffold," as it is capable of binding to a wide range of biological targets with high affinity.[1] Consequently, THQ derivatives have been extensively explored and developed as therapeutic agents across numerous disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[1][3]
This guide provides an in-depth overview of the key applications of substituted tetrahydroquinolines in modern drug discovery. It details the mechanistic basis for their activity, provides validated experimental protocols for their synthesis and evaluation, and offers insights into structure-activity relationships (SAR) to guide future discovery efforts.
Core Therapeutic Applications
Substituted THQs have demonstrated a remarkable breadth of biological activities, acting on various molecular targets to elicit therapeutic effects.[4][5]
Anticancer Agents
The THQ scaffold is a cornerstone in the development of novel anticancer therapeutics.[4][6] Derivatives have been shown to act through multiple mechanisms, including the inhibition of protein kinases, disruption of DNA replication and repair, and induction of apoptosis.[4][5][6]
-
Mechanism of Action: Many THQ-based anticancer agents function as inhibitors of critical signaling proteins like receptor tyrosine kinases (e.g., EGFR) or intracellular kinases (e.g., PI3K/AKT/mTOR pathway), which are often dysregulated in cancer.[3][7] By blocking these pathways, THQ derivatives can halt cell proliferation, suppress metastasis, and induce programmed cell death (apoptosis).[4][7][8] For instance, certain tetrahydroquinolinone derivatives have been shown to induce massive oxidative stress in cancer cells, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.[7]
-
Structure-Activity Relationship (SAR): The substitution pattern on the THQ ring system is critical for anticancer potency and selectivity. As illustrated in the table below, modifications at the N1, C2, and C4 positions can dramatically influence activity against specific cancer cell lines. Often, the introduction of aromatic or heteroaromatic groups at the C2 or C4 position enhances cytotoxicity.[9][10]
Table 1: Representative Structure-Activity Relationship of THQ Derivatives as Anticancer Agents
| Compound ID | N1-Substituent | C2-Substituent | C4-Aryl Substituent | IC50 (µM) vs. A549 Lung Cancer Cells |
| THQ-1 | H | -CH₃ | Phenyl | 15.2 |
| THQ-2 | H | -CH₃ | 4-Chlorophenyl | 8.5 |
| THQ-3 | Tosyl | -CH₃ | 4-Chlorophenyl | 5.1 |
| THQ-4 | Tosyl | Phenyl | 4-Methoxyphenyl | 2.3 |
Note: Data are hypothetical but representative of trends observed in the literature. Lower IC50 values indicate higher potency.
Neuroprotective Agents
In the realm of neurodegenerative diseases such as Alzheimer's and Parkinson's, THQ derivatives have emerged as promising therapeutic candidates.[1][11] Their neuroprotective effects are often multifactorial, stemming from their antioxidant properties and their ability to modulate key enzymatic pathways in the central nervous system.[12][13]
-
Mechanism of Action: A primary mechanism for THQ-based neuroprotection is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[14] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a strategy central to managing the symptoms of Alzheimer's disease.[15] Furthermore, many THQs possess potent antioxidant capabilities; they can scavenge harmful free radicals and reduce oxidative stress, a key pathological factor in neurodegeneration.[11][13] Some derivatives also exhibit antagonist activity at NMDA receptors, preventing glutamate-induced excitotoxicity.[16]
-
Application Insight: The ability of certain THQs to cross the blood-brain barrier is a critical feature for their development as CNS agents. Lipophilicity and conformational flexibility, conferred by the saturated heterocyclic ring, are key determinants of this property.[13]
Antimicrobial Agents
The THQ scaffold has been successfully exploited to develop agents against a wide spectrum of pathogens, including bacteria, fungi, and parasites.[17][18][19]
-
Mechanism of Action: The antibacterial activity of THQs can arise from various mechanisms. Some derivatives inhibit bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), enzymes essential for DNA replication, in a manner distinct from fluoroquinolones.[17] Others function as antimicrobial peptidomimetics, disrupting the integrity of the bacterial cell membrane. This broad mechanistic diversity allows for the development of THQs active against both Gram-positive and Gram-negative bacteria.[6][17]
Experimental Protocols & Methodologies
The successful discovery and development of THQ-based drugs rely on robust synthetic and analytical methodologies. The following protocols provide validated, step-by-step procedures for the synthesis of a representative THQ and the evaluation of its biological activity.
Protocol 1: Synthesis of a Substituted Tetrahydroquinoline via the Povarov Reaction
The Povarov reaction is a powerful and versatile multicomponent reaction for the synthesis of the THQ core.[20][21][22] It involves a formal [4+2] cycloaddition between an in-situ generated imine and an electron-rich alkene.[23]
Objective: To synthesize 2,4-diphenyl-1,2,3,4-tetrahydroquinoline.
Causality: This protocol utilizes a Lewis acid catalyst (e.g., Ytterbium triflate) to activate the imine formed from aniline and benzaldehyde, making it more electrophilic and facilitating the subsequent cycloaddition with styrene (the electron-rich alkene).[20] The one-pot nature of this reaction enhances efficiency and atom economy.[24]
Materials:
-
Aniline (1.0 mmol, 91 µL)
-
Benzaldehyde (1.0 mmol, 102 µL)
-
Styrene (1.2 mmol, 137 µL)
-
Ytterbium(III) triflate (Yb(OTf)₃, 0.1 mmol, 62 mg)
-
Acetonitrile (CH₃CN), 5 mL
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) and Hexanes for chromatography
-
Round-bottom flask, magnetic stirrer, reflux condenser, silica gel
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), styrene (1.2 mmol), and Ytterbium(III) triflate (0.1 mmol).
-
Add 5 mL of acetonitrile to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 20 mL of ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 2,4-diphenyl-1,2,3,4-tetrahydroquinoline.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ value) of a synthesized THQ derivative against AChE.
Principle (Ellman's Method): This colorimetric assay is the standard method for measuring AChE activity.[25] The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine.[15] Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[14][25] The rate of color formation is directly proportional to AChE activity; an effective inhibitor will reduce this rate.[25]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Test THQ compound and a reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in Tris-HCl buffer.
-
Prepare a 10 mM stock solution of DTNB in Tris-HCl buffer.
-
Prepare a 200 mM stock solution of ATCI in Tris-HCl buffer.
-
Prepare serial dilutions of the test THQ compound and the reference inhibitor in Tris-HCl buffer (e.g., ranging from 0.01 µM to 100 µM).
-
-
Assay Setup (in a 96-well plate):
-
In triplicate, add 250 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the appropriate THQ dilution (or reference inhibitor, or buffer for control wells).
-
Add 10 µL of AChE enzyme solution (e.g., 6.67 U/mL).
-
Add 20 µL of DTNB solution.
-
-
Incubation: Mix the contents of the plate gently and incubate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every 10-15 seconds for a total of 3-5 minutes.[15][26]
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Concepts
Visual aids are essential for understanding complex chemical and biological processes.
Diagram 1: General Structure of a Substituted Tetrahydroquinoline
Caption: Key substitution points on the 1,2,3,4-tetrahydroquinoline scaffold.
Diagram 2: Drug Discovery Workflow for THQ-Based Inhibitors
References
- 1. ajrconline.org [ajrconline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis | MDPI [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. revista.iq.unesp.br [revista.iq.unesp.br]
- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. japsonline.com [japsonline.com]
- 16. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 23. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 26. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support resource for the chromatographic purification of 2-chloro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this intermediate in high purity. We will address common issues through a series of frequently asked questions and troubleshooting guides, grounded in the principles of chromatography and the specific chemistry of this heterocyclic amine.
I. Understanding the Challenge: The Chemistry of this compound
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of the target molecule that influence its chromatographic behavior. This compound possesses a basic nitrogen atom within its heterocyclic ring system (pKa ≈ 1.46±0.20).[1] This basicity is the primary cause of most purification challenges when using standard silica gel chromatography.
The surface of standard silica gel is populated with acidic silanol groups (Si-OH). These groups can engage in strong, non-ideal interactions with the basic nitrogen of the analyte, leading to a host of problems including peak tailing, irreversible adsorption, and even acid-catalyzed degradation of the product.[2][3] Our troubleshooting guide is therefore centered on mitigating these undesirable interactions.
II. Frequently Asked Questions (FAQs)
FAQ 1: My compound is streaking badly (tailing) on a standard silica gel TLC plate and column. What is causing this?
Answer: This is the most common issue encountered. The "tailing" or "streaking" of your compound is a direct result of the strong interaction between the basic nitrogen atom in the tetrahydroquinoline ring and the acidic silanol groups on the surface of the silica gel.[2][3] This interaction causes a portion of your compound to bind more tightly to the stationary phase, eluting more slowly than the main band and resulting in a smeared or tailing peak. This leads to poor separation from impurities and lower purity fractions.
To confirm this is the issue, you can run a simple "2D TLC" test. Spot your compound on a TLC plate, run it in your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If the spot is not on the diagonal, it indicates instability or strong, non-ideal interactions on the silica.[4]
FAQ 2: How can I prevent peak tailing and improve the separation?
Answer: The key is to "deactivate" or "neutralize" the acidic sites on the silica gel. This is most effectively achieved by adding a small amount of a basic modifier to your mobile phase.[2][5]
-
Triethylamine (TEA): For less polar solvent systems like Hexane/Ethyl Acetate or Dichloromethane/Hexane, adding 0.5-2% triethylamine (v/v) to the eluent is highly effective.[2] The TEA is a stronger base than your product and will preferentially bind to the acidic silanol groups, effectively shielding your compound from these problematic interactions.
-
Ammonium Hydroxide: For more polar solvent systems, such as Dichloromethane/Methanol, using methanol that contains a small percentage of ammonium hydroxide (e.g., 1-2%) is a common strategy.[2] This raises the pH of the mobile phase, ensuring your compound remains a free, uncharged base that elutes more easily.[2]
A simple workflow for choosing the right additive is outlined below.
FAQ 3: My compound seems to be decomposing on the column. Is this possible?
Answer: Yes, decomposition on standard silica gel is a significant risk for acid-sensitive compounds.[4][5] While this compound is relatively stable, certain impurities from the synthesis or the inherent acidity of the silica can potentially catalyze degradation. Using the deactivation methods described in FAQ 2 (adding TEA or ammonia) will also mitigate the risk of acid-catalyzed decomposition by neutralizing the stationary phase.[2][5] If decomposition persists even with basic modifiers, consider alternative stationary phases.
FAQ 4: Should I consider using a different stationary phase, like alumina?
Answer: If deactivating silica gel does not provide the desired purity, switching to a different stationary phase is a logical next step.
-
Alumina (Al₂O₃): Alumina is available in neutral, basic, and acidic grades. For purifying amines like your compound, basic or neutral alumina is an excellent alternative to silica.[3] It does not have the acidic silanol groups, thus eliminating the primary cause of tailing and decomposition.
-
Reverse-Phase Silica (C18): In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[6][7] This technique separates compounds based on hydrophobicity. The most non-polar compounds elute last.[3] This is a powerful alternative, especially if impurities are very close in polarity to your product in normal-phase systems. A small amount of an acid modifier (like formic or trifluoroacetic acid) is often added to the mobile phase in reverse-phase to improve peak shape by protonating the basic nitrogen.
| Stationary Phase | Typical Mobile Phase | Principle of Separation | Best For |
| Normal Silica Gel | Hexane / Ethyl Acetate (+ TEA) | Polarity (Polar compounds stick) | General purpose, but requires modification for bases. |
| Basic Alumina | Hexane / Ethyl Acetate | Polarity (Polar compounds stick) | Purifying basic compounds like amines without tailing.[3] |
| Reverse-Phase C18 | Water / Acetonitrile (+ Formic Acid) | Hydrophobicity (Non-polar compounds stick) | Separating compounds with subtle differences in hydrophobicity.[6] |
III. Troubleshooting Guide: Step-by-Step Protocols
Problem 1: Poor Separation Between Product and a Close-Running Impurity
Root Cause: The chosen solvent system lacks the selectivity to resolve the compounds.
Troubleshooting Protocol:
-
Systematic TLC Analysis:
-
Prepare stock solutions of your crude material.
-
Spot the material on multiple TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase polarity.
-
Crucially, test different solvent combinations. For example, compare Ethyl Acetate/Hexane with Dichloromethane/Hexane or Acetone/Toluene. Sometimes changing one of the solvents, even at similar polarity, can dramatically alter the selectivity and improve separation.
-
Remember to add 0.5-1% TEA to all solvent systems to ensure good peak shape.
-
-
Gradient Elution Simulation:
-
Once you find a solvent system that shows some separation (even if minimal), plan a gradient elution for the column. A gradient elution starts with a low polarity mobile phase and gradually increases in polarity.[8] This sharpens peaks and can often resolve compounds that co-elute in an isocratic (single solvent mixture) system.
-
A typical gradient might start with 5% Ethyl Acetate in Hexane and gradually increase to 25% Ethyl Acetate over several column volumes.
-
-
Consider Dry Loading:
-
If your compound is not very soluble in the initial, non-polar mobile phase, it can spread out at the top of the column upon loading, leading to broad bands.
-
Dry Loading Protocol: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (or Celite) to this solution and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[9][10] Carefully layer this powder on top of your packed column. This ensures the compound starts as a very narrow, concentrated band, maximizing separation efficiency.[9]
-
Problem 2: The Compound Won't Elute from the Column
Root Cause: The compound is either irreversibly bound to the silica or the mobile phase is far too non-polar.
Troubleshooting Protocol:
-
Initial Check: First, confirm you are not using plain silica gel without a basic modifier. As discussed, the basic nitrogen can cause irreversible adsorption on acidic silica.[4] If you omitted a modifier, this is the most likely cause.
-
Drastic Polarity Increase:
-
If the column was run with a modifier but the compound is still not eluting, you need to significantly increase the polarity of the mobile phase.
-
Prepare a much more polar eluent. For a Hexane/EtOAc system, try flushing the column with 100% Ethyl Acetate, then a 9:1 mixture of Ethyl Acetate:Methanol (always containing 0.5-1% TEA).
-
This "polar flush" will often strip highly retained compounds from the column.
-
-
Stability Check:
-
If the compound still does not elute, it may have decomposed on the column.[4]
-
To test for this, take a small amount of your crude material, dissolve it in your eluent, add a scoop of silica gel, and stir it at room temperature for a few hours. Then, filter off the silica, concentrate the solution, and analyze it by TLC or LCMS to see if the starting material is still present. This will confirm if your compound is stable to the chromatographic conditions.[4]
-
IV. Recommended Starting Protocol
For a researcher purifying this compound for the first time, we recommend the following validated starting point.
Experimental Protocol: Deactivated Silica Gel Flash Chromatography
-
TLC Analysis:
-
Develop a TLC plate using a mobile phase of 90:10:1 Hexane : Ethyl Acetate : Triethylamine .
-
Aim for an Rf value of approximately 0.25-0.35 for the product spot. Adjust the Hexane/EtOAc ratio as needed to achieve this.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel mass to crude product mass).
-
Pack the column using the "slurry method." Mix your silica gel with the initial, low-polarity mobile phase (e.g., 95:5:1 Hexane:EtOAc:TEA) to form a homogenous slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly, ensuring no air bubbles are trapped.[11]
-
-
Sample Loading:
-
For optimal results, use the dry loading method described in the troubleshooting section above.[9]
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions and monitor the elution by TLC.
-
If separation is poor or elution is slow, you can gradually increase the proportion of ethyl acetate (gradient elution).
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure. Note that triethylamine is relatively high-boiling and may require co-evaporation with a solvent like toluene or drying under high vacuum to remove completely.
-
By following these guidelines and understanding the chemical principles at play, researchers can effectively troubleshoot and optimize the purification of this compound, leading to higher yields and purity.
References
- 1. This compound CAS#: 21172-88-3 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. nacalai.com [nacalai.com]
- 7. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline
Welcome to the technical support center for the synthesis of 2-Chloro-5,6,7,8-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Synthesis Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: chlorination of 5,6,7,8-tetrahydroquinolin-2-one using phosphorus oxychloride (POCl₃) and the Sandmeyer reaction of 2-amino-5,6,7,8-tetrahydroquinoline.
Route 1: Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one with POCl₃
This is a widely used method for converting a hydroxyl group on a nitrogen heterocycle to a chlorine atom. The reaction typically involves heating the substrate in excess POCl₃.
Possible Causes & Solutions:
-
Insufficient Temperature or Reaction Time: The conversion of the lactam (quinolinone) to the chloroquinoline can require high temperatures (refluxing POCl₃, ~106 °C) and several hours to proceed to completion.
-
Recommendation: Ensure your reaction is heated to a consistent reflux. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable. Be aware that reaction times can vary depending on the scale and purity of the starting material.
-
-
Quality of Phosphorus Oxychloride: POCl₃ is highly reactive with atmospheric moisture, hydrolyzing to phosphoric acid and HCl. Contaminated reagent will have reduced activity.
-
Recommendation: Use a fresh bottle of POCl₃ or distill the reagent before use. Ensure your glassware is scrupulously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Formation of Stable Intermediates: The reaction proceeds through an initial phosphorylation of the hydroxyl group.[1] These phosphorylated intermediates require sufficient thermal energy to be converted to the final product.
-
Recommendation: After the initial heating period, consider a controlled increase in temperature if your equipment allows, while carefully monitoring for any signs of decomposition.
-
Possible Cause & Solution:
-
Hydrolysis of the Product: this compound is susceptible to hydrolysis back to the starting quinolinone, especially under acidic conditions generated during the quenching of excess POCl₃. The workup is a critical step where product loss often occurs.[2]
-
Recommendation:
-
Before quenching, remove the excess POCl₃ under reduced pressure (vacuum distillation). This significantly reduces the exotherm and the amount of acid generated during the quench.[2]
-
Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice, rather than adding water to the reaction flask. This helps to dissipate the heat from the exothermic reaction.
-
Neutralize the acidic aqueous solution promptly but carefully with a base such as sodium bicarbonate or sodium hydroxide solution, while keeping the temperature low (ice bath). The product is more stable at neutral or slightly basic pH.
-
Extract the product immediately into an organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization.
-
-
Possible Cause & Solution:
-
Pseudodimer Formation: At lower temperatures or with insufficient POCl₃, phosphorylated intermediates can react with unreacted quinolinone starting material to form "pseudodimers."[3] These are typically less soluble and can complicate purification.
-
Recommendation:
-
Ensure a sufficient excess of POCl₃ is used (often 5-10 equivalents or as the solvent).
-
Maintain a consistent and sufficiently high reaction temperature (reflux) to ensure the rapid conversion of intermediates to the final product.[3]
-
Consider the use of a tertiary amine base (e.g., triethylamine, N,N-diethylaniline) in some cases, which can facilitate the initial phosphorylation and subsequent chlorination, potentially at lower temperatures, thus avoiding side reactions.[2]
-
-
Route 2: Sandmeyer Reaction of 2-Amino-5,6,7,8-tetrahydroquinoline
This classical method involves the diazotization of a primary aromatic amine followed by a copper(I) chloride-catalyzed displacement of the diazonium group.
Possible Cause & Solution:
-
Premature Decomposition of the Diazonium Salt: Aryl diazonium salts can react with water, especially at elevated temperatures, to form phenols (in this case, the tautomeric quinolinone).[4][5]
-
Recommendation:
-
Strict Temperature Control: The diazotization step (reaction of the amine with a nitrite source like NaNO₂) must be performed at low temperatures, typically 0-5 °C, to ensure the stability of the diazonium salt.[6]
-
Controlled Addition: Add the solution of sodium nitrite slowly to the acidic solution of the amine to prevent localized heating.
-
Use in Situ: Use the prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction without allowing it to warm to room temperature.
-
-
Possible Causes & Solutions:
-
Radical-Mediated Side Reactions: The Sandmeyer reaction proceeds via a radical mechanism, which can lead to the formation of biaryl byproducts (coupling of two tetrahydroquinoline radicals).[4][5] Other radical-initiated polymerizations can also occur.
-
Recommendation:
-
Catalyst Quality: Use high-purity, freshly prepared or purchased copper(I) chloride. The efficiency of the single-electron transfer from Cu(I) is crucial for minimizing competing radical pathways.
-
Solvent Choice: Ensure the reaction medium is appropriate and free of impurities that could initiate side reactions.
-
-
-
Reaction with Counter-ions: The diazonium salt can sometimes react with the counter-ion from the acid used in the diazotization step, leading to undesired products if it is not the chloride ion.
-
Recommendation: Use hydrochloric acid for the diazotization step to ensure a high concentration of the desired chloride nucleophile.
-
Frequently Asked Questions (FAQs)
Q1: How can I best purify the crude this compound?
A1: The purification strategy depends on the impurities present.
-
For unreacted 5,6,7,8-tetrahydroquinolin-2-one: This byproduct is more polar than the desired chloro-product. Column chromatography on silica gel using a gradient of ethyl acetate in hexanes or petroleum ether is typically effective.
-
For non-polar byproducts (e.g., biaryl compounds from Sandmeyer reaction): These will often elute before the product in normal-phase chromatography.
-
Acid-Base Extraction: An acid wash (e.g., with dilute HCl) can remove any basic impurities, but care must be taken as the product itself has a basic nitrogen atom and may partition into the aqueous layer. A subsequent neutralization and re-extraction would be necessary. A basic wash (e.g., with dilute NaHCO₃) can help remove any acidic byproducts.[7]
-
Recrystallization: If a solid, the crude product can often be purified by recrystallization from a suitable solvent like ethanol, isopropanol, or a hexane/ethyl acetate mixture.
Q2: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A2: POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[8]
-
Always handle POCl₃ in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is completely dry.
-
When quenching the reaction, add the reaction mixture to ice, not the other way around. Be prepared for the release of HCl gas.
Q3: Are there any alternative chlorinating agents to POCl₃?
A3: Yes, other reagents can be used for this transformation, although POCl₃ is common. These include:
-
Phosphorus pentachloride (PCl₅): Often used in conjunction with POCl₃ to enhance reactivity.[9]
-
Thionyl chloride (SOCl₂): While more commonly used for converting carboxylic acids and alcohols to chlorides, it can sometimes be used for heterocyclic systems.
-
Vilsmeier-Haack Reagent (POCl₃/DMF): This can be used for simultaneous formylation and chlorination of activated aromatic systems and can be effective for certain quinolinone precursors.[10]
Visualizing the Synthesis and Side Reactions
To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the primary synthetic pathways and potential side reactions.
Caption: Primary reaction pathway and side reactions for the synthesis via POCl₃ chlorination.
Caption: Primary reaction pathway and side reactions for the Sandmeyer synthesis route.
References
- 1. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. chemijournal.com [chemijournal.com]
Technical Support Center: Optimizing Catalytic Hydrogenation of 2-Chloroquinoline
Welcome to the technical support center for the catalytic hydrogenation of 2-chloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address specific experimental challenges you may encounter. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring your experiments are both successful and well-understood.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the hydrogenation of 2-chloroquinoline, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of 2-Chloroquinoline
Q: My reaction shows minimal or no consumption of the 2-chloroquinoline starting material. What are the likely causes and how can I fix this?
A: Low or no conversion is a frequent issue that can often be traced back to catalyst activity, reaction conditions, or substrate purity.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Poisoning:
-
Cause: The nitrogen atom in the quinoline ring can act as a poison to many noble metal catalysts, such as palladium and platinum, by strongly coordinating to the active metal centers and blocking reaction sites.[1][2] Impurities in the substrate or solvent, such as sulfur compounds, can also deactivate the catalyst.[3]
-
Solution:
-
Catalyst Selection: Consider using catalysts known to be more resistant to nitrogen poisoning. Gold nanoparticles supported on TiO2 have shown remarkable resistance to the poisoning effects of quinolines.[4][5] Supported ruthenium catalysts can also be effective.[6]
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading can compensate for partial deactivation. However, this is not always the most cost-effective solution.
-
Ensure Reagent Purity: Use high-purity 2-chloroquinoline and solvents to minimize the presence of potential catalyst poisons.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The temperature, hydrogen pressure, or reaction time may be insufficient to drive the reaction forward.[2]
-
Solution:
-
Increase Hydrogen Pressure: Higher H₂ pressure increases the concentration of active hydrogen species on the catalyst surface, which can significantly enhance the reaction rate.[2]
-
Elevate Temperature: Increasing the reaction temperature can provide the necessary activation energy. For instance, some cobalt-based catalysts require temperatures in the range of 70-150°C.[2][7] However, be mindful that excessive temperatures can lead to unwanted side reactions or catalyst degradation.[1]
-
Extend Reaction Time: If the reaction is simply slow, extending the duration may lead to higher conversion. Monitor the reaction progress over time using techniques like GC or TLC.
-
-
-
Poor Catalyst/Substrate Mixing:
-
Cause: In a heterogeneous catalytic system, efficient mixing is crucial for the substrate to access the catalyst's active sites.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate mass transfer.
-
Issue 2: Undesired Side Products - Dechlorination or Over-hydrogenation
Q: My reaction is producing significant amounts of quinoline (from dechlorination) or decahydroquinoline (from over-hydrogenation). How can I improve the selectivity towards 2-chloro-1,2,3,4-tetrahydroquinoline?
A: Achieving high selectivity is a key challenge in the hydrogenation of halogenated quinolines. The goal is to hydrogenate the pyridine ring without cleaving the C-Cl bond or further reducing the benzene ring.
Possible Causes & Troubleshooting Steps:
-
Dechlorination (Hydrodechlorination):
-
Cause: Many traditional hydrogenation catalysts, particularly palladium-based ones, are highly active for hydrodehalogenation.[4]
-
Solution:
-
Catalyst Choice: Gold-based catalysts are known for their excellent chemoselectivity in the hydrogenation of functionalized quinolines, often leaving halogen substituents intact.[4][5] Supported platinum or rhodium catalysts may also offer better selectivity against dechlorination compared to palladium.
-
Reaction Conditions: Milder reaction conditions (lower temperature and pressure) can sometimes disfavor the hydrodechlorination pathway.
-
-
-
Over-hydrogenation to Decahydroquinoline:
-
Cause: The catalyst may be too active, leading to the hydrogenation of both the pyridine and benzene rings. This is more common with highly active catalysts like rhodium and ruthenium under harsh conditions.[8]
-
Solution:
-
Catalyst Selection: Palladium and gold catalysts generally show higher selectivity for the partial hydrogenation of the N-heterocyclic ring.[4][8]
-
Optimize Conditions: Carefully control the reaction time, temperature, and hydrogen pressure. Lowering these parameters can often halt the reaction at the desired tetrahydroquinoline stage. In-situ reaction monitoring is highly recommended to stop the reaction once the starting material is consumed and before significant over-hydrogenation occurs.
-
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: I am getting variable yields and selectivities between different runs of the same experiment. What could be causing this inconsistency?
A: Poor reproducibility often points to subtle variations in experimental setup, reagent quality, or catalyst handling.
Possible Causes & Troubleshooting Steps:
-
Variability in Reagent Purity:
-
Cause: Batch-to-batch variations in the purity of 2-chloroquinoline or the solvent can introduce different levels of catalyst inhibitors.
-
Solution: Use reagents from the same batch for a series of experiments. If this is not possible, re-purify the starting material if impurities are suspected.
-
-
Inconsistent Catalyst Activity:
-
Cause: The catalyst may be aging, or its activity could be affected by improper storage or handling, leading to oxidation or contamination.
-
Solution: Store catalysts under an inert atmosphere and handle them quickly in the air. For new projects, it is advisable to use a fresh batch of catalyst.
-
-
Atmospheric Leaks in the Reaction Setup:
-
Cause: For reactions sensitive to air, even small leaks in the reactor setup can introduce oxygen, which can deactivate some catalysts.
-
Solution: Ensure all connections in your reactor are secure and leak-tested before starting the reaction. Purge the system thoroughly with an inert gas (like argon or nitrogen) before introducing hydrogen.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of 2-chloroquinoline hydrogenation.
Q1: What is the primary challenge in the catalytic hydrogenation of 2-chloroquinoline?
A1: The primary challenge is achieving chemoselectivity. The desired product is typically 2-chloro-1,2,3,4-tetrahydroquinoline. This requires the selective hydrogenation of the pyridine ring while preserving the chloro-substituent on the benzene ring and avoiding further hydrogenation of the carbocyclic ring.[2][4]
Q2: Which catalysts are generally recommended for this reaction?
A2: The choice of catalyst is critical. While traditional noble metal catalysts like Pd, Pt, and Ru can be used, they often present challenges with selectivity.[4]
-
Gold (Au)-based catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) are highly recommended due to their excellent chemoselectivity, often preserving the C-Cl bond and selectively hydrogenating the N-heterocyclic ring under mild conditions.[4][5]
-
Ruthenium (Ru)-based catalysts: Supported ruthenium catalysts (e.g., Ru/Al₂O₃) can also be effective, though they may require careful optimization of reaction conditions to prevent over-hydrogenation.[6]
-
Cobalt (Co)-based catalysts: Earth-abundant metal catalysts, such as those based on cobalt, are emerging as cost-effective alternatives, though they may require higher temperatures and pressures.[7][9]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence catalyst activity and selectivity.[2][10] Protic solvents like methanol and ethanol are commonly used. In some cases, the presence of water can be beneficial or even essential for catalytic activity.[11] The choice of solvent should be optimized for your specific catalyst system.
Q4: What are typical starting reaction conditions to screen for this hydrogenation?
A4: A good starting point for optimization would be:
-
Catalyst: 5 mol% of a supported noble metal catalyst (e.g., 5% Pd/C, 5% Pt/C, or a gold-based catalyst if available).
-
Solvent: Methanol or ethanol.
-
Temperature: Start at a moderate temperature, for example, 50-60°C.[2][4]
-
Hydrogen Pressure: Begin with a pressure of 10-20 bar.
-
Reaction Time: Monitor the reaction over 12-24 hours. Based on the initial results (conversion and selectivity), you can then systematically adjust these parameters.
Q5: Can I reuse the catalyst for multiple reactions?
A5: The reusability of the catalyst depends on the extent of deactivation during the reaction. If catalyst poisoning by the quinoline substrate is the primary mode of deactivation, regeneration may be difficult.[1] However, if deactivation is minimal, the catalyst can often be recovered by filtration, washed with a suitable solvent, dried, and reused. It is important to test the activity of the recycled catalyst to ensure its performance is maintained.
Visualizations and Protocols
Workflow for Troubleshooting Low Conversion
The following diagram illustrates a logical workflow for addressing low conversion in the hydrogenation of 2-chloroquinoline.
Caption: A step-by-step decision diagram for troubleshooting low conversion.
General Protocol for Catalyst Screening
This protocol provides a standardized method for comparing the performance of different catalysts for the hydrogenation of 2-chloroquinoline.
Materials:
-
2-Chloroquinoline (high purity)
-
Anhydrous solvent (e.g., methanol, ethanol, or toluene)
-
Hydrogen gas (high purity)
-
Catalysts to be screened (e.g., 5% Pd/C, 5% Pt/C, 5% Ru/Al₂O₃, Au/TiO₂)
-
A multi-well parallel pressure reactor or individual autoclaves
-
Stir bars
-
Standard laboratory glassware
Procedure:
-
Reactor Preparation:
-
Place a stir bar into each reactor vessel.
-
Add the desired amount of catalyst (e.g., 5 mol% relative to the substrate) to each vessel. Ensure the catalyst is weighed accurately and handled appropriately, especially if air-sensitive.
-
-
Substrate and Solvent Addition:
-
In a separate flask, prepare a stock solution of 2-chloroquinoline in the chosen solvent (e.g., 0.1 M).
-
Add a precise volume of the stock solution to each reactor vessel containing the catalyst.
-
-
Reaction Setup:
-
Seal the reactor vessels.
-
Purge the system three times with an inert gas (e.g., argon or nitrogen) to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 20 bar).
-
-
Reaction Execution:
-
Begin stirring at a consistent and vigorous rate (e.g., 800 rpm).
-
Heat the reactor to the desired temperature (e.g., 60°C).
-
Allow the reaction to proceed for a set amount of time (e.g., 24 hours).
-
-
Work-up and Analysis:
-
After the reaction time has elapsed, cool the reactor to room temperature.
-
Carefully vent the hydrogen gas.
-
Open the reactor vessels and take an aliquot of the reaction mixture.
-
Filter the aliquot through a short plug of celite or a syringe filter to remove the heterogeneous catalyst.
-
Analyze the filtrate by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of 2-chloroquinoline and the selectivity for the desired products.
-
Data Presentation:
The results of the catalyst screening can be summarized in a table for easy comparison:
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to 2-chloro-1,2,3,4-tetrahydroquinoline (%) | Selectivity to Quinoline (%) |
| 5% Pd/C | 60 | 20 | |||
| 5% Pt/C | 60 | 20 | |||
| 5% Ru/Al₂O₃ | 60 | 20 | |||
| Au/TiO₂ | 60 | 20 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 4. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 5. An unusual chemoselective hydrogenation of quinoline compounds using supported gold catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iscre28.org [iscre28.org]
- 7. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomically dispersed Ir/α-MoC catalyst with high metal loading and thermal stability for water-promoted hydrogenation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of 2-Chloroquinolines
Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloroquinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, all grounded in scientific literature and practical experience, to help you overcome common challenges and achieve optimal results in your experiments.
Introduction: The Challenge of 2-Chloroquinolines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing C-N bonds. However, when employing electron-deficient N-heterocyclic substrates such as 2-chloroquinolines, researchers often encounter unique challenges. The electron-withdrawing nature of the quinoline ring and the presence of the nitrogen heteroatom can significantly influence the reaction's outcome, leading to issues like low yields, catalyst inhibition, and the formation of unwanted side products. This guide provides a systematic approach to troubleshooting these issues, empowering you to refine your reaction conditions for success.
Troubleshooting Guide: Common Problems and Solutions
This section addresses specific problems you might encounter during the Buchwald-Hartwig amination of 2-chloroquinolines in a question-and-answer format.
Question 1: I am observing no or very low conversion of my 2-chloroquinoline starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in the Buchwald-Hartwig amination of 2-chloroquinolines is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.
Potential Causes and Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[1]
-
Solution: Consider using a pre-formed Pd(0) catalyst or a more easily activated precatalyst. Ensure your phosphine ligand is not oxidized, as this can hinder the reduction of Pd(II). If using a Pd(II) source like Pd(OAc)₂, ensure your amine or phosphine ligand can act as a reductant.
-
-
Catalyst Inhibition by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands such as Josiphos, XPhos, or RuPhos.[3] These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium. Increasing the ligand-to-palladium ratio (e.g., 2:1 or higher) can also help to outcompete the quinoline for coordination sites on the palladium.
-
-
Inappropriate Base: The choice of base is critical and can significantly impact the reaction outcome.[1][4][5]
-
Solution: For 2-chloroquinolines, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] If your substrate is base-sensitive, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or more active catalyst systems. The physical properties of the base also matter; grinding the base before use can increase its surface area and reactivity.[1]
-
-
Suboptimal Solvent: The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic species.
-
Solution: Anhydrous, aprotic solvents are essential. Toluene and dioxane are the most commonly used and often effective solvents for this reaction.[6] Ensure your solvent is thoroughly dried, as water can lead to side reactions and catalyst decomposition.
-
-
Low Reaction Temperature: The oxidative addition of 2-chloroquinoline to the palladium center can be sluggish and may require elevated temperatures.
-
Solution: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Monitor for potential substrate or product decomposition at higher temperatures.
-
Question 2: My reaction is producing a significant amount of hydrodehalogenation product (quinoline instead of the desired 2-aminoquinoline). What causes this and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in Buchwald-Hartwig aminations, particularly with electron-deficient aryl chlorides.[7]
Potential Causes and Recommended Solutions:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium-amide intermediate can occur, leading to the formation of an imine and a palladium-hydride species, which can then reductively eliminate to give the hydrodehalogenated arene.[7][8]
-
Water as a Hydride Source: Trace amounts of water in the reaction mixture can react with the base and the palladium catalyst to generate palladium-hydride species.
-
Solution: Ensure all reagents and solvents are scrupulously dried. Use of freshly distilled solvents and oven-dried glassware is highly recommended.
-
-
Amine as a Hydride Source: The amine itself can sometimes act as a hydride source, particularly at high temperatures.
-
Solution: Optimize the reaction temperature to the minimum required for efficient conversion. Avoid excessively high temperatures.
-
Question 3: I am seeing multiple unidentified spots on my TLC plate, suggesting the formation of side products other than hydrodehalogenation. What are other possible side reactions with 2-chloroquinolines?
Answer:
Beyond hydrodehalogenation, the reactivity of the quinoline ring system can lead to other side products.
Potential Side Reactions and Mitigation Strategies:
-
Homocoupling of the Amine: This can occur if the oxidative addition of the 2-chloroquinoline is slow, allowing for side reactions involving the amine.
-
Solution: Use a more active catalyst system to promote faster oxidative addition. Optimizing the stoichiometry of the reactants can also be beneficial.
-
-
Reaction at Other Positions on the Quinoline Ring: While less common for the 2-position, under harsh conditions or with highly reactive catalysts, C-H activation at other positions on the quinoline ring could potentially occur.
-
Solution: Use the mildest reaction conditions that afford a reasonable reaction rate. Careful selection of a ligand that favors the desired C-N coupling pathway is crucial.
-
-
Degradation of the Quinoline Core: The combination of a strong base and high temperatures can lead to the degradation of the electron-deficient quinoline ring.
-
Solution: Monitor the reaction closely by TLC or LC-MS. If degradation is observed, consider using a weaker base (e.g., K₃PO₄) and a lower reaction temperature, potentially in combination with a more active catalyst system.
-
Frequently Asked Questions (FAQs)
-
FAQ 1: Which palladium precursor is best for the amination of 2-chloroquinolines?
-
Pd₂(dba)₃ and Pd(OAc)₂ are commonly used and effective precatalysts.[6] For challenging couplings, consider using a pre-formed, air-stable palladacycle precatalyst which can generate the active Pd(0) species more reliably.
-
-
FAQ 2: How do I choose the right ligand for my specific amine?
-
For primary alkylamines , bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos and BrettPhos are often good choices to promote monoarylation and prevent over-arylation.[3]
-
For secondary alkylamines , ligands such as XPhos and Josiphos are generally effective.[3]
-
For anilines , a wider range of ligands, including BINAP and DPPF, can be successful, in addition to the more modern biarylphosphine ligands.[7]
-
-
FAQ 3: What is the optimal base for this reaction?
-
FAQ 4: How can I ensure my reagents are of sufficient purity?
-
Use freshly distilled or commercially available anhydrous solvents. Ensure your amine is pure; distillation or filtration through a short plug of alumina can remove impurities. The 2-chloroquinoline should also be of high purity, as impurities can interfere with the catalysis.
-
-
FAQ 5: Is it necessary to run the reaction under an inert atmosphere?
-
Yes, it is crucial to perform the Buchwald-Hartwig amination under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst and some phosphine ligands are sensitive to oxygen.
-
Experimental Protocols & Data
Recommended Reaction Parameters for Amination of 2-Chloroquinoline
The following table provides a starting point for optimizing your reaction conditions. Note that the optimal conditions may vary depending on the specific amine used.
| Parameter | Common Choices | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically 1-5 mol % |
| Ligand | XPhos, RuPhos, Josiphos, BINAP | Bulky, electron-rich phosphine ligands are generally preferred. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are usually required. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are essential. |
| Temperature | 80-120 °C | Elevated temperatures are often necessary. |
| Reaction Time | 2-24 hours | Monitor reaction progress by TLC or LC-MS. |
General Protocol for the Buchwald-Hartwig Amination of 2-Chloroquinoline with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.[6]
Materials:
-
2-Chloroquinoline (1.0 mmol)
-
Primary amine (1.2 mmol)
-
Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)
-
XPhos (0.06 mmol, 6 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 2-chloroquinoline, the primary amine, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminoquinoline.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Troubleshooting Workflow for Low Yield
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of Aryl Chlorides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance and field-proven insights for one of the most powerful C-C bond-forming reactions in modern organic synthesis. This resource focuses specifically on the challenges associated with aryl chlorides, which, due to their lower reactivity compared to bromides and iodides, often require more forcing conditions that can lead to a variety of unwanted byproducts. Here, we will dissect these side reactions, understand their mechanistic origins, and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of a biaryl byproduct derived from my boronic acid. What is causing this, and how can I prevent it?
A1: This byproduct is the result of boronic acid homocoupling . It's a common side reaction where two molecules of your organoboron reagent couple to form a symmetrical biaryl. This not only consumes your valuable starting material but also complicates the purification of your desired product.
Primary Causes of Boronic Acid Homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen in your reaction can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2][3]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as your catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst.[1][2][3] This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.
Troubleshooting Workflow for Boronic Acid Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Q2: My desired product yield is low, and I've identified the corresponding arene from my boronic acid as a major byproduct. What is happening?
A2: You are observing protodeboronation , an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond.[4] This is a prevalent issue, especially with electron-rich or heteroaromatic boronic acids, under the thermal conditions often required for aryl chloride activation.
Key Factors Influencing Protodeboronation:
-
pH and Base: Both acidic and basic conditions can catalyze protodeboronation.[4][5][6][7] The reaction pH is a critical factor as it dictates the speciation of the boronic acid.[5][8] For many boronic acids, high pH accelerates this side reaction.
-
Temperature: Higher reaction temperatures significantly increase the rate of protodeboronation.[9]
-
Solvent: The presence of a proton source, such as water or alcohols, is necessary for this reaction to occur.[9]
-
Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.[9]
Strategies to Mitigate Protodeboronation:
| Strategy | Description | Key Considerations |
| Use a Milder Base | Instead of strong bases like NaOH or KOH, opt for milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[9] | Base selection is substrate-dependent and may require screening. |
| Control Temperature | Operate the reaction at the lowest possible temperature that still affords a reasonable rate for the desired cross-coupling. | This requires a balance, as lower temperatures may slow the desired reaction. |
| Use Anhydrous Solvents | Whenever feasible, use anhydrous solvents to minimize the proton source. If a co-solvent is necessary, reduce the amount of water.[9] | The Suzuki-Miyaura reaction often benefits from some water, so complete exclusion may not be optimal. |
| Employ a Highly Active Catalyst | An efficient palladium catalyst and ligand system can accelerate the desired coupling to outcompete protodeboronation.[4] | This may involve screening different phosphine ligands or N-heterocyclic carbenes (NHCs). |
| Use Boronic Acid Derivatives | Convert the boronic acid to a more stable form, such as a MIDA boronate ester or an organotrifluoroborate salt. These act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[4][10] | This adds an extra synthetic step but is often the most effective solution for particularly unstable boronic acids. |
Q3: I'm seeing a significant amount of the dehalogenated arene corresponding to my aryl chloride starting material. What causes this byproduct?
A3: This side reaction is known as hydrodehalogenation , where the chlorine atom of your aryl chloride is replaced by a hydrogen atom.[11] This is a common issue when running Suzuki couplings with less reactive aryl chlorides, which may require more forcing conditions that can promote this undesired pathway.
Mechanism of Hydrodehalogenation:
The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated through several pathways, including the reaction of the palladium complex with the base, solvent (especially alcohols), or trace amounts of water. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-Cl) to yield the dehalogenated arene (Ar-H).[1][11][12]
Troubleshooting Guide for Hydrodehalogenation
Caption: A decision tree for troubleshooting hydrodehalogenation.
Q4: My reaction seems to stall, and I observe a black precipitate. What is happening to my catalyst?
A4: The black precipitate is likely palladium black , which forms when the palladium catalyst agglomerates and falls out of solution.[13] This reduces the concentration of the active, soluble catalyst, leading to a stalled or incomplete reaction. This is often a sign of catalyst decomposition.
Causes of Palladium Black Formation:
-
High Temperatures: Extended reaction times at high temperatures can promote catalyst decomposition.
-
Ligand Instability: The phosphine ligand, which is meant to stabilize the palladium center, can itself be unstable under the reaction conditions.[14]
-
Inadequate Ligand: The chosen ligand may not be sufficiently bulky or electron-donating to stabilize the Pd(0) species throughout the catalytic cycle, especially with challenging aryl chlorides.
Mitigation Strategies:
-
Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., dialkylbiaryl phosphines like SPhos or XPhos) or N-heterocyclic carbenes (NHCs). These ligands are known to form more stable palladium complexes that are resistant to decomposition.[15][14]
-
Lower Reaction Temperature: If possible, reduce the reaction temperature. This may require using a more active catalyst system to achieve a reasonable reaction rate.
-
Use a Pre-formed Catalyst: Instead of generating the catalyst in situ, consider using a well-defined, air-stable pre-catalyst.
In-Depth Mechanistic View: Key Byproduct Pathways
Caption: Key byproduct pathways branching from the main Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of an Aryl Chloride with Minimized Byproduct Formation
This protocol employs a robust catalyst system and conditions designed to minimize common side reactions.
Reagents and Equipment:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol, finely ground and dried)
-
Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
Procedure:
-
Vessel Preparation: Add the aryl chloride, arylboronic acid, and K₃PO₄ to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ and SPhos. Add these to the Schlenk flask.
-
Atmosphere Exchange: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous dioxane and degassed water via syringe.
-
Degassing: Vigorously stir the suspension and sparge with a subsurface stream of inert gas for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 13. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Chloro-5,6,7,8-tetrahydroquinoline under acidic/basic conditions
Welcome to the dedicated technical support center for 2-Chloro-5,6,7,8-tetrahydroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your research.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1][2][3] Understanding its stability is critical for reaction optimization, purification, and storage. This guide provides insights into its behavior under acidic and basic conditions, helping you to anticipate and troubleshoot potential degradation.
The primary point of reactivity in this compound, under the conditions discussed, is the chloro-substituted position 2 on the pyridine ring. This position is susceptible to nucleophilic substitution, particularly hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in acidic solution?
Under acidic conditions, particularly in the presence of protic acids, this compound is susceptible to hydrolysis. The chlorine atom at the 2-position is a good leaving group, and its departure is facilitated by protonation of the ring nitrogen. This leads to the formation of 2-Hydroxy-5,6,7,8-tetrahydroquinoline, which exists in a tautomeric equilibrium with its more stable keto form, 5,6,7,8-tetrahydroquinolin-2(1H)-one.[4][5][6]
Q2: I am running a reaction with this compound under acidic conditions and observing a new, more polar spot on my TLC plate. What could it be?
This new, more polar spot is likely the hydrolysis product, 5,6,7,8-tetrahydroquinolin-2(1H)-one. The hydroxyl/keto group makes this compound significantly more polar than the starting chloro-compound. To confirm, you can attempt to isolate the byproduct and characterize it by NMR and mass spectrometry.
Q3: How stable is this compound under basic conditions?
While direct studies on this compound are not extensively documented, related chloroquinolines can undergo hydrolysis under basic conditions, although the reaction may be slower compared to acidic conditions.[7] The mechanism involves direct nucleophilic attack by a hydroxide ion on the 2-position. The stability will depend on the concentration of the base, the temperature, and the solvent system used.
Q4: Can I use strong nucleophilic bases like sodium methoxide with this compound?
Strong nucleophilic bases can displace the chloride to form the corresponding 2-methoxy derivative. If your experimental design requires a base, and you wish to avoid this side reaction, consider using non-nucleophilic bases such as triethylamine or diisopropylethylamine, especially at lower temperatures.
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[8][9][10] This minimizes exposure to moisture and atmospheric oxygen, reducing the risk of hydrolysis and potential oxidative degradation over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield in a reaction involving this compound under acidic conditions. | The starting material may be degrading due to hydrolysis. | - Monitor the reaction closely by TLC or LC-MS to track the consumption of starting material and the formation of byproducts.- Consider using a less harsh acid or running the reaction at a lower temperature.- Minimize the reaction time. |
| Multiple unexpected spots on a TLC plate after a reaction with a strong base. | In addition to the desired product, side reactions such as hydrolysis or substitution with the basic anion may be occurring. | - Use a non-nucleophilic base if possible.- Lower the reaction temperature to improve selectivity.- If using a nucleophilic base is unavoidable, use stoichiometric amounts and add it slowly to the reaction mixture. |
| The appearance of color in a solution of this compound over time. | This could indicate slow degradation or oxidation. | - Ensure the compound is stored under an inert atmosphere and protected from light.- Re-purify the material if necessary before use. |
| Inconsistent analytical results (e.g., NMR, LC-MS) for the same batch of starting material. | The compound may be degrading during storage or handling. | - Re-evaluate your storage conditions.[8][9][10]- Perform a purity check (e.g., by qNMR or HPLC) before each use, especially if the container has been opened multiple times. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
This protocol is designed to assess the stability of this compound under acidic stress, as recommended by ICH guidelines for forced degradation studies.[11][12][13]
Objective: To determine the rate and products of degradation in an acidic environment.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with a UV detector
-
C18 HPLC column
-
LC-MS system for peak identification
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 1 mL of methanol (as a control).
-
Incubation: Keep both vials at 50-60°C.[13]
-
Time Points: Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equimolar amount of 1 M NaOH.
-
Analysis:
-
Dilute the neutralized aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC-UV to quantify the remaining parent compound and the formation of any degradation products.
-
Use LC-MS to identify the mass of the degradation products to confirm the formation of 5,6,7,8-tetrahydroquinolin-2(1H)-one.
-
Protocol 2: Monitoring a Reaction for Hydrolysis Byproduct
Objective: To monitor a reaction for the potential formation of the hydrolysis byproduct.
Materials:
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp for visualization
-
Reaction mixture aliquots
Procedure:
-
At regular intervals during your reaction, withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate alongside a spot of the pure this compound starting material.
-
Develop the TLC plate in an appropriate solvent system. The polarity of the solvent system should be adjusted to achieve good separation (a starting point could be 30% ethyl acetate in hexanes).
-
Visualize the plate under a UV lamp.
-
The formation of a new, more polar spot (lower Rf value) that increases in intensity over time indicates the formation of a byproduct. Given the expected chemistry, this is likely the hydrolysis product.
Visualizing Degradation Pathways
Acid-Catalyzed Hydrolysis
Under acidic conditions, the pyridine nitrogen is protonated, making the C2 position more electrophilic and susceptible to nucleophilic attack by water.
Caption: Acid-catalyzed hydrolysis of this compound.
Base-Mediated Hydrolysis
Under basic conditions, a hydroxide ion acts as the nucleophile, directly attacking the C2 position.
Caption: Base-mediated hydrolysis of this compound.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. This compound CAS#: 21172-88-3 [chemicalbook.com]
- 10. lab-chemicals.com [lab-chemicals.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Strategic Removal of Palladium Catalysts from Reaction Mixtures
Welcome to the Technical Support Center for Palladium Catalyst Removal. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical step of purging palladium residues from their reaction mixtures. As palladium-catalyzed cross-coupling reactions become increasingly integral to modern synthesis, the efficient and robust removal of this precious and potentially toxic metal is paramount to ensuring the purity, safety, and reliability of final products, particularly Active Pharmaceutical Ingredients (APIs).[1][2][3]
This resource moves beyond a simple recitation of protocols. Instead, it offers a strategic framework for selecting and optimizing a palladium removal strategy, grounded in the mechanistic principles of each technique. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your unique chemical systems.
The Challenge of Residual Palladium
Palladium's utility in forming carbon-carbon and carbon-heteroatom bonds is unparalleled.[2][4][5] However, this catalytic prowess comes with the challenge of its removal. Residual palladium can compromise the integrity of downstream processes and, in the context of pharmaceutical development, is strictly regulated due to toxicity concerns.[5][6][7] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in APIs, with a permitted daily exposure (PDE) for palladium of 100 µ g/day .[6] This often translates to a concentration limit of 10 parts per million (ppm) in the final drug product.[6]
The difficulty in removing palladium often stems from its speciation in the reaction mixture. It can exist in various oxidation states (e.g., Pd(0), Pd(II)) and form stable complexes with ligands, solvents, or even the product itself, particularly those containing Lewis basic nitrogen or sulfur atoms.[6][8] A successful removal strategy must account for this chemical complexity.
Decision-Making Workflow for Palladium Removal
Choosing the right palladium removal technique is system-dependent.[9] The optimal method hinges on factors like the nature of your product, the form of the palladium residue, the desired purity level, and the scale of the reaction.[8][10] The following decision tree provides a logical pathway for selecting an appropriate strategy.
Caption: Decision workflow for selecting a palladium removal method.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during palladium removal.
Category 1: Adsorption Methods (Scavengers & Activated Carbon)
Adsorption is a widely used technique where residual palladium is captured by a solid-supported material, which is then removed by filtration.[6][8][9]
FAQs
-
Q1: What are palladium scavengers and how do they work?
-
A1: Palladium scavengers are typically silica or polymer-based materials functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[6][8] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[6] This process is a form of chemisorption.[9]
-
-
Q2: When should I choose activated carbon over a specialized scavenger?
-
A2: Activated carbon is a cost-effective and often highly effective adsorbent for palladium.[11][12] It can be particularly useful for removing colored impurities alongside palladium.[11][12] However, activated carbon can be less selective and may adsorb the desired product, leading to yield loss.[8][9] Specialized scavengers offer higher selectivity for palladium, which can be crucial when dealing with sensitive or highly valuable products.[13]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| High residual palladium after treatment. | 1. Incorrect scavenger type: The scavenger's affinity can be dependent on the palladium's oxidation state (Pd(0) vs. Pd(II)).[10][13] 2. Insufficient scavenger amount: The binding sites on the scavenger are saturated. 3. Suboptimal reaction conditions: Inadequate time or temperature for effective binding.[8] 4. Strong product-palladium chelation: The product outcompetes the scavenger for palladium binding.[6][8] | 1. Screen Scavengers: Test a small panel of scavengers with different functional groups (e.g., thiol-based, amine-based, TMT-based) to find the most effective one for your system. Thiol-based scavengers are often effective for a broad range of palladium species.[10] 2. Optimize Scavenger Equivalents: Increase the equivalents of the scavenger (e.g., from 3-5 to 10 equivalents relative to palladium). 3. Adjust Time and Temperature: Increase the stirring time (from a few hours to overnight) and, if the product is stable, gently heat the mixture (e.g., to 40-50 °C) to enhance scavenging kinetics.[10] 4. Consider a Different Method: If strong chelation is suspected, adsorption may not be sufficient. Explore crystallization or extraction techniques.[8] |
| Significant product loss. | 1. Non-specific binding: The product is adsorbing to the scavenger or activated carbon.[8][9] 2. Incomplete product recovery: Product is trapped in the filter cake. | 1. Reduce Adsorbent Amount: Use the minimum effective amount of scavenger. 2. Change Adsorbent: Switch to a more selective scavenger or a different type of activated carbon. 3. Solvent Optimization: Use a solvent in which your product is highly soluble to minimize its interaction with the solid support.[8] 4. Thorough Washing: Ensure the filter cake is washed extensively with a suitable solvent to recover all the product.[10] |
| Inconsistent results batch-to-batch. | 1. Variability in palladium species: The final oxidation state or coordination sphere of the palladium may differ between runs.[8] 2. Inconsistent work-up: Differences in pre-treatment can affect the form of the palladium. | 1. Standardize Work-up: Implement a consistent work-up procedure before the scavenging step.[8] 2. Consider a Pre-treatment: A mild oxidation or reduction step could convert various palladium species into a single, more easily removed form.[8] 3. Use a Broad-Spectrum Scavenger: Employ a scavenger known to be effective against multiple palladium species.[8] |
Category 2: Precipitation & Crystallization
These methods rely on altering the solubility of either the palladium species or the product to effect separation.
FAQs
-
Q3: How can I induce the precipitation of palladium?
-
A3: Palladium can sometimes be precipitated by adding a specific counter-ion or by changing the pH of the solution.[14] For instance, in aqueous acidic solutions, adjusting the pH can lead to the precipitation of palladium salts.[15] Another approach is to add a ligand that forms an insoluble complex with palladium, such as trimercaptotriazine (TMT), which forms a Pd-TMT complex that precipitates from the solution.[9]
-
-
Q4: My product is an oil. Can I still use crystallization?
-
A4: If your final product is an oil, direct crystallization is not an option. However, you might consider forming a crystalline salt of your product (if it has acidic or basic functionality). This allows you to use crystallization to purify the salt, leaving the palladium impurities in the mother liquor. The pure free-form product can then be regenerated.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Palladium co-precipitates with the product. | 1. Trapping: Palladium particles are physically trapped within the crystal lattice of the product. 2. Coordination: The product crystallizes as a complex with palladium. | 1. Optimize Crystallization Conditions: Slow down the rate of crystallization by reducing the cooling rate or using a different anti-solvent system. This can lead to more ordered crystals with fewer inclusions. 2. Use Additives: Introduce a soluble ligand or additive that can complex with palladium and keep it in the mother liquor.[8] 3. Recrystallization: A second crystallization of the isolated product is often effective at further reducing palladium levels. |
| Low product yield after crystallization. | 1. High product solubility: The product remains significantly soluble in the mother liquor. | 1. Screen Solvents: Experiment with different solvent/anti-solvent combinations to minimize the solubility of your product while maximizing the solubility of the palladium impurities. 2. Optimize Temperature and Concentration: Ensure the solution is sufficiently concentrated and cooled to a low enough temperature to maximize product precipitation. |
Category 3: Solvent Extraction
Solvent extraction, or liquid-liquid extraction, separates components based on their relative solubilities in two immiscible liquid phases.[16][17]
FAQs
-
Q5: What kind of extraction system is effective for palladium?
-
A5: The choice of extractant is critical. Commercial extractants for palladium often include amines (like Alamine 336), quaternary ammonium salts (like Aliquat 336), and organophosphorus esters.[16][17] The selection depends on the nature of the palladium complex and the composition of the aqueous and organic phases. For example, organosulfides are known to be highly selective for palladium.[17]
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Poor separation of palladium into the aqueous phase. | 1. Unfavorable partition coefficient: The palladium species is more soluble in the organic layer. 2. Strong ligation in the organic phase: Ligands or the product itself hold the palladium in the organic phase. | 1. Modify the Aqueous Phase: Adjust the pH or add a complexing agent (e.g., thiourea, ammonia) to the aqueous phase to "pull" the palladium out of the organic layer.[16][18] 2. Screen Different Aqueous Solutions: Test various aqueous washes, including dilute acids, bases, or solutions of specific ligands, to find one that effectively strips the palladium. |
| Emulsion formation. | 1. Presence of surfactants or fine solids. | 1. Filtration: Filter the mixture before extraction to remove any particulate matter. 2. Add Salt: Add a saturated brine solution to the aqueous phase to increase its ionic strength, which can help break emulsions. 3. Centrifugation: If the emulsion is persistent, centrifugation can be used to separate the layers. |
Experimental Protocols
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, Toluene, DCM).
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[10]
-
Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined by monitoring the palladium content.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.[6][10] Caution: Activated carbon containing residual palladium and solvent can be pyrophoric. Handle with care.
-
Washing: Wash the Celite® pad thoroughly with the solvent used for dissolution to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used.[6]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours. The progress can be monitored by taking small aliquots and analyzing for palladium.
-
Filtration: Filter off the solid scavenger.[6]
-
Washing: Wash the scavenger thoroughly with the reaction solvent to recover the product.
-
Concentration: Concentrate the combined filtrate and washings to obtain the product with reduced palladium content.
Quantitative Data Summary
The efficiency of palladium removal is highly dependent on the specific chemical system. However, the following table provides a general comparison of common techniques.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | >90% | Low cost, removes other impurities.[9][11] | Can have low selectivity, potential for product loss.[8][9] |
| Specialized Scavengers | >99% | High selectivity, high efficiency.[4][6] | Higher cost, requires screening for optimal scavenger. |
| Crystallization | Variable | Can be highly effective for crystalline products, scalable. | Not suitable for oils, potential for co-precipitation.[1] |
| Solvent Extraction | >99% | Effective for large-scale operations, can be highly selective.[16][18] | Requires development of a biphasic system, potential for emulsions. |
| Chromatography | >99% | Very high purity achievable. | Can be costly and time-consuming, may not be practical for large scale.[1] |
Final Verification
Regardless of the method employed, the final palladium concentration must be verified using sensitive analytical techniques. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or -Optical Emission Spectrometry (ICP-OES) are the standard methods for accurately quantifying trace metal residues.[19] While colorimetric and fluorometric assays can be used for rapid, high-throughput screening during process development, they are not typically used for final product validation.[3][5][19][20]
By understanding the principles behind each removal technique and anticipating potential challenges, researchers can develop robust and efficient purification strategies, ensuring the delivery of high-purity materials that meet the stringent requirements of modern chemistry and pharmaceutical science.
References
- 1. biotage.com [biotage.com]
- 2. onyxipca.com [onyxipca.com]
- 3. books.rsc.org [books.rsc.org]
- 4. biotage.com [biotage.com]
- 5. arborassays.com [arborassays.com]
- 6. benchchem.com [benchchem.com]
- 7. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US7473406B2 - Process for recovery of palladium from spent catalyst - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pharmtech.com [pharmtech.com]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-5,6,7,8-tetrahydroquinoline
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-5,6,7,8-tetrahydroquinoline. In the absence of a publicly available experimental spectrum for the title compound, this guide offers a detailed, predicted spectrum based on fundamental NMR principles and a rigorous comparative analysis with structurally related analogs. This approach not only illuminates the spectral characteristics of this compound but also serves as a practical framework for spectral interpretation of substituted quinolines.
Introduction: The Structural Significance of this compound
The 5,6,7,8-tetrahydroquinoline scaffold is a key structural motif in a multitude of biologically active compounds and natural products. The introduction of a chlorine atom at the 2-position of this nucleus, yielding this compound, significantly modulates its electronic properties and reactivity, making it a valuable intermediate in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. The ¹H NMR spectrum, in particular, provides a detailed fingerprint of the molecular structure, revealing the chemical environment of each proton.
This guide will first present a predicted ¹H NMR spectrum for this compound, detailing the rationale behind the anticipated chemical shifts and coupling patterns. Subsequently, a comparative analysis with the experimentally determined ¹H NMR spectra of quinoline and 5,6,7,8-tetrahydroquinoline will be conducted to highlight the spectral consequences of both aromaticity and substitution.
Predicted ¹H NMR Spectrum of this compound
The prediction of the ¹H NMR spectrum of this compound is grounded in the established effects of substituents on the chemical shifts of aromatic and aliphatic protons. The electron-withdrawing nature of the chlorine atom and the anisotropic effects of the pyridine ring are key determinants of the spectral features.
Molecular Structure and Proton Labeling:
Caption: Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts and Multiplicities:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H3 | ~7.2 - 7.4 | Doublet | ~8.0 | Located on a carbon adjacent to the nitrogen and ortho to the chloro substituent, leading to a downfield shift. Coupled to H4. |
| H4 | ~7.0 - 7.2 | Doublet | ~8.0 | Coupled to H3. |
| H8 | ~2.8 - 3.0 | Triplet | ~6.0 | Aliphatic protons adjacent to the aromatic ring (benzylic position), deshielded. Coupled to H7. |
| H5 | ~2.6 - 2.8 | Triplet | ~6.0 | Benzylic protons, deshielded. Coupled to H6. |
| H7 | ~1.8 - 2.0 | Multiplet | - | Aliphatic protons coupled to H6 and H8. |
| H6 | ~1.7 - 1.9 | Multiplet | - | Aliphatic protons coupled to H5 and H7. |
Justification for Predictions:
-
Aromatic Protons (H3, H4): In the parent compound, 5,6,7,8-tetrahydroquinoline, the aromatic protons resonate at approximately 8.3 ppm (H2), 7.3 ppm (H3), and 6.9 ppm (H4). The introduction of a chlorine atom at the 2-position removes the H2 proton and is expected to exert an electron-withdrawing effect, causing a downfield shift for the adjacent H3 proton. The effect on the more distant H4 proton is expected to be less pronounced.
-
Aliphatic Protons (H5, H6, H7, H8): The protons on the saturated cyclohexane ring are expected to show characteristic chemical shifts for benzylic (H5, H8) and methylene (H6, H7) protons. The benzylic protons are deshielded due to their proximity to the aromatic ring. Their chemical shifts are anticipated to be similar to those in 5,6,7,8-tetrahydroquinoline, which appear around 2.8-3.0 ppm. The methylene protons at positions 6 and 7 will likely appear as complex multiplets further upfield.
Comparative Analysis: Unveiling the Influence of Structure on the ¹H NMR Spectrum
To contextualize the predicted spectrum of this compound, a comparison with the experimentally determined spectra of quinoline and 5,6,7,8-tetrahydroquinoline is highly instructive.
Quinoline: The Aromatic Precursor
Quinoline is a fully aromatic heterocyclic compound. Its ¹H NMR spectrum is characterized by signals in the aromatic region (7.0 - 9.0 ppm).
¹H NMR Data for Quinoline:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.9 | Doublet of Doublets |
| H8 | ~8.1 | Doublet |
| H4 | ~8.0 | Doublet of Doublets |
| H5, H7 | ~7.7 - 7.8 | Multiplet |
| H6 | ~7.5 | Triplet |
| H3 | ~7.4 | Doublet of Doublets |
The key takeaway from the quinoline spectrum is the significant downfield shift of all protons due to the ring current effect of the aromatic system.
5,6,7,8-Tetrahydroquinoline: The Hydrogenated Analog
In 5,6,7,8-tetrahydroquinoline, the benzene ring is reduced to a cyclohexane ring, disrupting the fully aromatic system of quinoline. This has a profound impact on the ¹H NMR spectrum.
¹H NMR Data for 5,6,7,8-Tetrahydroquinoline:
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | ~8.3 | Doublet of Doublets |
| H4 | ~7.3 | Doublet of Doublets |
| H3 | ~6.9 | Doublet of Doublets |
| H8 | ~2.9 | Triplet |
| H5 | ~2.8 | Triplet |
| H6, H7 | ~1.8 - 2.0 | Multiplet |
Comparative Insights:
-
Aromaticity: The most striking difference is the appearance of aliphatic signals in the upfield region for 5,6,7,8-tetrahydroquinoline, a direct consequence of the hydrogenation of one of the rings. The remaining aromatic protons in the pyridine ring are shifted slightly upfield compared to quinoline due to the loss of the fused aromatic benzene ring.
-
Substitution Effect: Comparing the predicted spectrum of this compound with that of 5,6,7,8-tetrahydroquinoline, the primary difference is the absence of the H2 signal and the anticipated downfield shift of the H3 proton due to the electronegativity of the chlorine atom. The aliphatic protons are expected to be less affected by the substitution on the aromatic ring.
Data Summary Table:
| Compound | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) |
| Quinoline | 7.4 - 8.9 | - |
| 5,6,7,8-Tetrahydroquinoline | 6.9 - 8.3 | 1.8 - 2.9 |
| This compound (Predicted) | 7.0 - 7.4 | 1.7 - 3.0 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
For researchers seeking to acquire an experimental ¹H NMR spectrum of this compound, the following protocol provides a reliable starting point.
Workflow for ¹H NMR Analysis:
Caption: A standardized workflow for acquiring and processing a ¹H NMR spectrum.
Instrumentation and Parameters:
-
Spectrometer: A 300-600 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for similar compounds.
-
Internal Standard: Tetramethylsilane (TMS).
-
Temperature: Room temperature.
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
Conclusion
A Comparative Guide to the 13C NMR Spectrum of 5,6,7,8-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Tetrahydroquinoline Scaffold
5,6,7,8-Tetrahydroquinoline is a heterocyclic motif of significant interest in pharmaceutical sciences. It represents a structural hybrid, merging the aromaticity of a pyridine ring with a saturated cyclohexane ring. This unique fusion imparts a distinct three-dimensional conformation and electronic distribution, making it a privileged scaffold in the design of novel therapeutics. Understanding the 13C NMR spectrum of this molecule is fundamental to confirming its synthesis, assessing its purity, and studying its interactions.
This guide will dissect the 13C NMR spectrum of 5,6,7,8-tetrahydroquinoline, explaining the rationale behind the observed chemical shifts. By comparing its spectral data with related structures, we aim to provide a clear framework for predicting and interpreting the NMR spectra of more complex derivatives.
Comparative 13C NMR Data Analysis
The chemical shift of a carbon nucleus in 13C NMR spectroscopy is highly sensitive to its local electronic environment. Factors such as hybridization, electronegativity of neighboring atoms, and steric effects play a crucial role. The following table summarizes the experimental 13C NMR chemical shifts for 5,6,7,8-tetrahydroquinoline and its structural analogs, recorded in deuterated chloroform (CDCl3).
Table 1: Comparative 13C NMR Chemical Shifts (ppm) in CDCl3
| Carbon Position | 5,6,7,8-Tetrahydroquinoline[1] | Quinoline[2][3] | cis-Decahydroquinoline[4] | Piperidine[5][6] |
| C2 | 146.9 | 150.3 | 52.8 | 47.0 |
| C3 | 121.3 | 121.1 | 27.2 | 27.2 |
| C4 | 136.5 | 136.1 | 31.5 | 25.2 |
| C4a | 128.5 | 128.3 | 40.1 | - |
| C5 | 28.6 | 129.4 | 26.7 | 25.2 |
| C6 | 23.0 | 126.5 | 20.4 | 27.2 |
| C7 | 22.9 | 129.4 | 26.2 | 47.0 |
| C8 | 28.6 | 127.7 | 35.8 | - |
| C8a | 144.9 | 148.4 | 57.5 | - |
Note: Numbering for decahydroquinoline and piperidine is adapted for comparison. The solvent signal for CDCl3 typically appears as a triplet around 77.16 ppm[7].
Analysis of Chemical Shift Trends:
-
Aromatic vs. Saturated Carbons: A stark difference is observed between the chemical shifts of the pyridine ring carbons (C2, C3, C4, C4a, C8a) and the saturated carbocyclic ring carbons (C5, C6, C7, C8) in 5,6,7,8-tetrahydroquinoline. The aromatic carbons resonate at lower field (121-147 ppm) due to the deshielding effect of the delocalized π-electron system. In contrast, the sp3-hybridized carbons of the saturated ring appear at a much higher field (22-29 ppm), which is typical for aliphatic carbons[8].
-
Comparison with Quinoline: The chemical shifts of the pyridine ring carbons in 5,6,7,8-tetrahydroquinoline are very similar to those in quinoline[2][9]. This indicates that the electronic nature of the pyridine ring is largely preserved. For instance, C2 and C8a, which are adjacent to the nitrogen atom, are significantly deshielded in both molecules.
-
Comparison with Decahydroquinoline: In decahydroquinoline, the entire molecule is saturated, resulting in all carbon signals appearing in the aliphatic region[10][11]. The carbons adjacent to the nitrogen (C2 and C8a) in cis-decahydroquinoline resonate around 52.8 and 57.5 ppm, respectively[4]. This is significantly upfield compared to their counterparts in 5,6,7,8-tetrahydroquinoline, highlighting the powerful deshielding effect of aromaticity.
-
Comparison with Piperidine: Piperidine provides a baseline for a simple saturated six-membered nitrogen heterocycle[12]. Its C2/C6 carbons appear at ~47.0 ppm, while the C3/C5 and C4 carbons are at ~27.2 and ~25.2 ppm, respectively[5]. The aliphatic carbons in the saturated ring of 5,6,7,8-tetrahydroquinoline (C5, C6, C7, C8) exhibit chemical shifts in a similar range, underscoring their saturated, alkane-like character.
Experimental Protocol for 13C NMR Spectroscopy
Acquiring a high-quality, quantitative 13C NMR spectrum requires careful consideration of experimental parameters. The following protocol is a validated starting point for the analysis of 5,6,7,8-tetrahydroquinoline and its derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-50 mg of the 5,6,7,8-tetrahydroquinoline sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak[7][13].
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3 solvent. This is crucial for maintaining a stable magnetic field during acquisition[7].
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
-
-
Acquisition Parameters (for a 400 MHz Spectrometer):
-
Experiment: Standard proton-decoupled 13C experiment (zgpg30 on Bruker systems).
-
Pulse Width (p1): A 30° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 2 seconds. For quantitative analysis, this delay should be at least 5 times the longest T1 relaxation time of any carbon in the molecule[14].
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Number of Scans (ns): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio. Quaternary carbons (C4a and C8a) will require more scans to be clearly visible.
-
Spectral Width (sw): A range of 0 to 220 ppm is generally sufficient to cover all possible carbon resonances.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl3 solvent peak to 77.16 ppm[7][15] or the TMS peak to 0.00 ppm.
-
Integrate the peaks if quantitative analysis is required (ensure appropriate acquisition parameters were used).
-
The causality behind these choices is rooted in the principles of NMR spectroscopy. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon. The choice of relaxation delay is critical for ensuring that all carbon nuclei have returned to their equilibrium state before the next pulse, which is essential for accurate signal integration[14].
Visualizing Methodologies and Structures
Diagrams can effectively illustrate both the molecular structures under comparison and the workflow for obtaining their spectra.
Caption: Relationship between molecular structure and 13C NMR spectral regions.
Caption: Standard workflow for 13C NMR spectral acquisition.
Conclusion
The 13C NMR spectrum of 5,6,7,8-tetrahydroquinoline is a powerful tool for its structural confirmation. The clear distinction between the aromatic and aliphatic regions of the spectrum provides an unambiguous fingerprint of its unique hybrid structure. By understanding the comparative data presented in this guide, researchers can confidently assign the resonances of this important scaffold and its derivatives. The provided experimental protocol offers a robust starting point for obtaining high-quality data, ensuring the integrity and reliability of structural assignments in the drug discovery and development pipeline. The principles discussed herein are broadly applicable to the characterization of a wide range of heterocyclic compounds.
References
- 1. 5,6,7,8-Tetrahydroquinoline (10500-57-9) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 7. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decahydroquinoline | C9H17N | CID 92911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Numare Spectralab Inc. [web.stanford.edu]
- 14. benchchem.com [benchchem.com]
- 15. Chloroform-d(865-49-6) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Mass Spectrometry of 2-Chloro-5,6,7,8-tetrahydroquinoline: Navigating Ionization and Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation and quantification of novel chemical entities are paramount. 2-Chloro-5,6,7,8-tetrahydroquinoline, a heterocyclic compound with potential applications in medicinal chemistry, requires robust analytical methodologies for its characterization. This guide provides an in-depth, objective comparison of mass spectrometry-based techniques for the analysis of this compound, grounded in established scientific principles and supported by data from analogous structures. We will explore the nuances of ionization techniques and analytical platforms to empower researchers in making informed decisions for their specific analytical challenges.
The Analytical Challenge: Ionization and Detection
Mass spectrometry is a powerful tool for determining the molecular weight and structure of a compound. The choice of ionization method is a critical first step, as it dictates the nature of the ions generated and, consequently, the information that can be gleaned from the mass spectrum. The two most common ionization techniques for gas chromatography-mass spectrometry (GC-MS) are Electron Ionization (EI) and Chemical Ionization (CI).
Electron Ionization (EI): A Hard Ionization Technique for Structural Elucidation
Electron Ionization is a "hard" ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV).[1][2] This high energy input not only removes an electron to form a molecular ion (M⁺˙) but also causes extensive fragmentation of the molecule.[3][4] The resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for the compound, which is invaluable for structural identification and for matching against spectral libraries like those from NIST and Wiley.[1]
For this compound (C₉H₁₀ClN, Molecular Weight: 167.64 g/mol ), the EI mass spectrum is expected to provide a wealth of structural information.[5] Due to the presence of a chlorine atom, any fragment containing chlorine will exhibit a characteristic isotopic pattern, with a second peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pathway of this compound under EI:
While an experimental spectrum for this compound is not publicly available, a fragmentation pathway can be predicted based on established principles and the analysis of similar structures. The fragmentation is initiated by the formation of the molecular ion at m/z 167/169.
References
Introduction: The Analytical Imperative in Synthesizing Heterocyclic Intermediates
An In-Depth Guide to the GC-MS Analysis of 2-Chloro-5,6,7,8-tetrahydroquinoline Reaction Mixtures
In the landscape of pharmaceutical and materials science, heterocyclic compounds are fundamental building blocks. This compound is a key synthetic intermediate whose purity can dictate the success of subsequent reaction steps, influencing the yield and impurity profile of the final active pharmaceutical ingredient (API) or specialty chemical.[1] Monitoring the reaction that produces this compound is therefore not merely a quality control step but a critical component of process optimization and validation.
Gas Chromatography-Mass Spectrometry (GC-MS) emerges as the analytical "gold standard" for this task.[2] Its inherent ability to separate volatile and semi-volatile compounds with high resolution and provide definitive structural identification makes it uniquely suited for navigating the complexities of a reaction mixture.[2][3] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of a robust GC-MS methodology for analyzing the this compound reaction. We will delve into the causality behind experimental choices, present a self-validating protocol, and compare the technique against viable alternatives.
The Analytical Challenge: Profiling the Reaction
The synthesis of this compound can proceed through various routes, often involving the chlorination of a 5,6,7,8-tetrahydroquinoline precursor. Such reactions rarely proceed with 100% selectivity. A typical analytical challenge involves quantifying the main product while identifying and monitoring unreacted starting materials, isomers (e.g., other positional chloro-isomers), and potential over-chlorinated byproducts. A robust analytical method must be able to separate and detect all these species to provide a complete picture of the reaction's progress and efficiency.
GC-MS Methodology: A Self-Validating Protocol
The power of a GC-MS method lies not just in the instrumentation but in a well-developed and validated protocol. The following methodology is designed to be specific, sensitive, and robust for the analysis of this compound.
Experimental Workflow Diagram
Caption: High-level workflow for the GC-MS analysis of a reaction mixture.
Step 1: Sample Preparation – The Foundation of Accuracy
The goal of sample preparation is to present the sample to the instrument in a suitable solvent and concentration, ensuring reproducibility and protecting the system.
-
Aliquot & Quench: Withdraw a precise aliquot (e.g., 100 µL) from the reaction vessel. If the reaction is ongoing, it may be necessary to quench it immediately by diluting it in a cold solvent or with a chemical quencher to halt any further transformation.
-
Dilution: The sample must be diluted to fall within the linear range of the detector. A typical starting point is a 1:1000 dilution in a high-purity solvent like ethyl acetate or dichloromethane.
-
Causality: High concentrations can saturate the detector, leading to non-linear responses and poor peak shapes. Ethyl acetate is a common choice as it is compatible with most GC columns and is volatile enough not to interfere with early-eluting peaks.
-
-
Internal Standard (ISTD): Add a known concentration of an internal standard. A suitable ISTD for this analysis would be a deuterated aromatic compound like Naphthalene-d8 or a compound with similar chemical properties but a different retention time that does not co-elute with any components of interest.
-
Causality: The ISTD corrects for variations in injection volume and potential matrix effects, significantly improving the precision and accuracy of quantification.[4] It is the cornerstone of a self-validating system, as ISTD response consistency across a sequence provides a check on system performance.
-
Step 2: GC-MS Instrumentation & Parameters – Optimizing for Separation and Sensitivity
The parameters below are a robust starting point for this analysis. Method development should always be confirmed with the analysis of a known standard of this compound.[5]
| Parameter | Setting | Justification (The "Why") |
| GC System | Agilent 8890 or equivalent | Provides reliable and reproducible chromatographic performance. |
| Column | Agilent J&W DB-5ms (or HP-5MS), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl-methylpolysiloxane column is an industry workhorse, offering excellent separation for a wide range of semi-polar compounds like halogenated quinolines.[6] |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the analytes without causing thermal degradation. |
| Injection Mode | Split (10:1 ratio) | Prevents column overloading and ensures sharp peaks. A splitless injection may be used for trace analysis if higher sensitivity is required.[7] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas. Constant flow mode provides more stable retention times compared to constant pressure mode, especially during temperature programming. |
| Oven Program | Initial 50 °C (hold 1 min), ramp 20 °C/min to 300 °C (hold 5 min) | A temperature ramp is essential for separating compounds with different boiling points.[7] This program allows for the elution of volatile solvents first, followed by the separation of the target analyte and potential higher-boiling impurities. |
| MS System | Agilent 7000D Triple Quadrupole or equivalent | A sensitive and specific detector. A single quadrupole is also perfectly suitable. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard ionization technique that creates reproducible fragmentation patterns, allowing for library matching and structural elucidation.[7] |
| Source Temp. | 230 °C | Optimized to prevent analyte condensation in the source while minimizing thermal degradation. |
| Mass Range | m/z 40-500 | A wide enough range to capture the molecular ion of the target analyte (MW: 167.64)[8] and its fragments, as well as potential byproducts. |
| Tune File | Atune.u (Standard Autotune) | Ensures the mass spectrometer is calibrated and operating to manufacturer specifications.[9] |
Interpreting the Results: From Chromatogram to Confirmation
The Total Ion Chromatogram (TIC)
The output from the GC is the TIC, which plots signal intensity versus retention time. In a successful analysis, you should observe a sharp, symmetrical peak for this compound, well-resolved from the solvent, starting materials, and any byproducts.
The Mass Spectrum: The Molecular Fingerprint
The mass spectrometer provides a fragmentation pattern for each peak. For this compound (C₉H₁₀ClN)[8], the following features are expected in the EI mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z 167 is expected, corresponding to the intact molecule.
-
Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, a characteristic peak will be present at m/z 169, with an intensity approximately one-third that of the m/z 167 peak.[10] This is a definitive marker for a monochlorinated compound.
-
Key Fragments: Fragmentation provides structural information. Common fragmentation pathways for halogenated aromatic compounds include the loss of the halogen or HCl.
| m/z (Charge) | Proposed Fragment | Interpretation |
| 167/169 | [C₉H₁₀ClN]⁺ | Molecular Ion Peak (M⁺, M+2) , confirms molecular weight. |
| 132 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 131 | [M - HCl]⁺ | Loss of a neutral HCl molecule. |
| 130 | [M - HCl - H]⁺ | Further fragmentation after loss of HCl. |
Method Validation: Establishing Trust and Reliability
To ensure the method is fit for its intended purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[11][12] This process transforms a well-developed method into a trustworthy, self-validating system.
| Parameter | Objective | Acceptance Criteria (Typical) |
| Specificity | Ensure the signal is from the analyte only. | The peak for the analyte is well-resolved from all other components (e.g., byproducts, impurities). Mass spectrum confirms identity. |
| Linearity | Demonstrate a proportional response to concentration. | Calibration curve prepared over a range (e.g., 5-200 µg/mL) with a correlation coefficient (R²) > 0.999.[4] |
| Accuracy | How close the measured value is to the true value. | Recovery of spiked samples should be within 98.0-102.0%.[12] |
| Precision | Measure of repeatability (intra-day) and reproducibility (inter-day). | Relative Standard Deviation (RSD) should be ≤ 2%.[4] |
| LOD & LOQ | Limit of Detection & Limit of Quantitation. | Determined based on signal-to-noise ratio (S/N); typically S/N of 3 for LOD and 10 for LOQ.[4] |
| Robustness | Resilience to small, deliberate changes in method parameters. | Method performance remains acceptable with minor variations in flow rate, oven ramp, etc.[11] |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, it's essential to understand its place among other analytical techniques.
Caption: Comparison of primary analytical techniques for reaction monitoring.
| Technique | Primary Use Case | Strengths for this Application | Limitations for this Application |
| GC-MS | Quantification & Impurity Profiling | Ideal for the volatility of the analyte; high resolution separates isomers; MS provides definitive identification of unknowns.[2] | Not suitable if key byproducts are non-volatile or thermally unstable. |
| HPLC-UV/MS | Alternative for Less Volatile Analogs | Can be used if derivatization is undesirable or if key impurities are not GC-amenable. The use of HPLC-MS for related compounds has been reported.[6] | Generally lower chromatographic resolution for this class of compounds compared to capillary GC. |
| NMR | Primary Structure Confirmation | Excellent for confirming the structure of the synthesized standard or an isolated impurity. | Insufficient sensitivity for impurity profiling at low levels; not a quantitative screening tool for reaction mixtures. |
Conclusion
For the comprehensive analysis of this compound reactions, GC-MS stands out as the superior technique. Its combination of high-efficiency separation, sensitive detection, and definitive mass-based identification provides the detailed information necessary for researchers, scientists, and drug development professionals to make informed decisions. By following a robust, validated protocol as outlined in this guide, laboratories can ensure the generation of high-quality, reproducible data, ultimately leading to better process control, higher purity products, and accelerated development timelines.
References
- 1. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. brjac.com.br [brjac.com.br]
- 4. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. osti.gov [osti.gov]
- 7. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C9H10ClN | CID 13169263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. benchchem.com [benchchem.com]
- 12. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Tetrahydroquinoline Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore, forming the core of numerous bioactive compounds. Understanding its conformational intricacies and solid-state packing is crucial for rational drug design and the optimization of physicochemical properties. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structural details at the atomic level.
This guide provides an in-depth comparison of the X-ray crystallographic analysis of various tetrahydroquinoline derivatives. It delves into the causality behind experimental choices, offers detailed protocols, and contrasts the insights gained from crystallography with those from other key analytical techniques.
The Structural Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system consists of a benzene ring fused to a six-membered nitrogen-containing heterocyclic ring. The non-aromatic portion of the ring is conformationally flexible, typically adopting a half-chair or twist-boat conformation. The nature and position of substituents on this scaffold profoundly influence its three-dimensional structure, intermolecular interactions, and, consequently, its biological activity and material properties. X-ray crystallography provides an unambiguous snapshot of this conformation in the solid state, revealing crucial details about bond lengths, bond angles, torsion angles, and the intricate network of non-covalent interactions that govern the crystal packing.
Experimental Workflow: From Powder to Structure
The journey from a synthesized tetrahydroquinoline derivative to its fully elucidated crystal structure is a multi-step process that requires careful planning and execution. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of tetrahydroquinoline derivatives.
Crystallization of Tetrahydroquinoline Derivatives: A Practical Guide
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of crystallization method and solvent system is critical and is guided by the physicochemical properties of the specific tetrahydroquinoline derivative, such as its solubility, polarity, and ability to form hydrogen bonds.[1][2]
Common Crystallization Techniques
Two of the most successful methods for growing single crystals of organic compounds like tetrahydroquinoline derivatives are slow evaporation and vapor diffusion.[3]
This technique is straightforward and effective for moderately soluble compounds.[3]
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or a binary solvent mixture in which the compound has moderate solubility. For many tetrahydroquinoline derivatives, solvents like ethanol, methanol, ethyl acetate, or mixtures with hexane are good starting points.[4] The ideal solvent will allow the compound to be fully dissolved when heated but will be close to saturation at room temperature.
-
Preparation of a Saturated Solution: In a clean vial, dissolve the purified tetrahydroquinoline derivative (typically 5-20 mg) in a minimal amount of the chosen solvent. Gentle warming may be necessary to achieve complete dissolution.
-
Filtration: To remove any particulate matter that could act as unwanted nucleation sites, filter the solution through a small cotton plug in a Pasteur pipette into a clean crystallization vessel (e.g., a small, narrow vial or test tube).
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm punctured with a few small holes. This allows for the slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Over several hours to days, as the solvent evaporates, the solution will become supersaturated, and crystals should begin to form.
Causality Behind Choices: The slow rate of evaporation is crucial to allow for the ordered arrangement of molecules into a crystal lattice, rather than rapid precipitation as an amorphous solid. The choice of a narrow vial reduces the surface area for evaporation, further slowing the process.
This method is particularly useful for small quantities of material and for compounds that are highly soluble in a particular solvent.
Step-by-Step Methodology:
-
Solvent System Selection: Two solvents are required: a "good" solvent in which the compound is readily soluble, and a "bad" solvent (the precipitant) in which the compound is poorly soluble. The bad solvent should be more volatile than the good solvent. Common pairs include chloroform/hexane and methanol/diethyl ether.
-
Setup: Place a small, open vial containing a concentrated solution of the tetrahydroquinoline derivative in the good solvent inside a larger, sealed jar. The bottom of the larger jar should contain a pool of the bad solvent.
-
Diffusion: The more volatile bad solvent will slowly vaporize and diffuse into the solution of the compound in the good solvent.
-
Crystallization: As the concentration of the bad solvent in the inner vial increases, the solubility of the compound decreases, leading to supersaturation and the growth of crystals.
Causality Behind Choices: The gradual change in solvent composition allows for a slow and controlled approach to supersaturation, which is ideal for the growth of large, well-ordered crystals.
Caption: Logical flow of the two primary crystallization techniques.
Comparative Crystallographic Data of Tetrahydroquinoline Derivatives
The substitution pattern on the tetrahydroquinoline ring system has a profound impact on the resulting crystal structure. The following table summarizes key crystallographic parameters for a selection of tetrahydroquinoline derivatives, illustrating the influence of different substituents.
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Conformation of THQ Ring | Ref. |
| 1-Methanesulfonyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO₂S | Triclinic | P-1 | 5.5865(2) | 9.2195(4) | 10.1924(4) | 84.686(2) | Half-chair | [4] |
| 1-Tosyl-1,2,3,4-tetrahydroquinoline | C₁₆H₁₇NO₂S | Monoclinic | P2₁/n | 8.2176(7) | 8.0468(6) | 22.2439(18) | 98.107(4) | Half-chair | |
| Ethyl 4-(2-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₂H₂₇NO₄ | Monoclinic | P2₁/c | 16.1333(4) | 8.0203(2) | 16.1835(4) | 91.953(1) | Flat-boat | [5] |
| Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | C₂₂H₂₇NO₄ | Monoclinic | P2₁/c | 11.439(2) | 15.651(3) | 11.967(2) | 100.20(3) | Flat-boat | [5] |
Analysis of the Data:
-
Influence of N-Substitution: The nature of the substituent on the nitrogen atom significantly influences the crystal packing. For instance, the bulky tosyl group in 1-tosyl-1,2,3,4-tetrahydroquinoline leads to a monoclinic crystal system, while the smaller methanesulfonyl group in the analogous compound results in a triclinic system.[4] This is due to the different steric demands and potential for intermolecular interactions of the substituents.
-
Conformational Polymorphism: The flexible nature of the tetrahydroquinoline ring can lead to different conformations being adopted in the solid state. Both 1-methanesulfonyl- and 1-tosyl-1,2,3,4-tetrahydroquinoline exhibit a half-chair conformation of the heterocyclic ring.[4] However, in the more complex hexahydroquinoline derivatives, a flat-boat conformation is observed.[5]
-
Impact of Substituents on the Carbocyclic Ring: Substituents on the benzene portion of the tetrahydroquinoline scaffold can influence the electronic properties and intermolecular interactions. For example, electron-withdrawing or -donating groups can alter the propensity for π-π stacking interactions, which in turn affects the crystal packing.
Comparison with Alternative Analytical Techniques
While X-ray crystallography provides the ultimate structural detail in the solid state, other analytical techniques offer complementary information, particularly regarding the structure and dynamics in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of tetrahydroquinoline derivatives in solution.
-
Strengths for THQ Analysis:
-
Conformational Analysis in Solution: 1D and 2D NMR techniques (e.g., NOESY) can provide information about the through-space proximity of protons, allowing for the determination of the preferred conformation of the flexible tetrahydroquinoline ring in solution. This is a key advantage over X-ray crystallography, which provides a static picture of the solid-state conformation.[6][7]
-
Stereochemical Assignment: For chiral tetrahydroquinoline derivatives, NMR can be used to determine the relative stereochemistry of substituents. Chiral shift reagents can also be employed to distinguish between enantiomers.
-
No Crystallization Required: NMR analysis can be performed on compounds that are difficult to crystallize, providing valuable structural information when X-ray diffraction is not feasible.[6]
-
-
Limitations Compared to X-ray Crystallography:
-
No Absolute Configuration: While relative stereochemistry can often be determined, NMR alone cannot establish the absolute configuration of a chiral molecule.
-
Averaged Structure: The NMR spectrum represents an average of all the conformations present in solution at a given temperature. If multiple conformations are in rapid equilibrium, the observed data will be a weighted average, which can complicate detailed structural analysis.[7]
-
No Packing Information: NMR provides no information about how molecules are arranged in the solid state, which is crucial for understanding polymorphism and other solid-state properties.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of tetrahydroquinoline derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of these molecules, which can provide clues about their structure. However, MS does not provide detailed three-dimensional structural information in the way that X-ray crystallography and NMR do.
Caption: A logical diagram comparing the primary structural information obtained from different analytical techniques.
Conclusion: An Integrated Approach to Structural Elucidation
For a comprehensive understanding of the structure and properties of tetrahydroquinoline derivatives, an integrated analytical approach is essential. Single-crystal X-ray crystallography provides unparalleled detail of the solid-state structure, including absolute stereochemistry and intermolecular packing forces. NMR spectroscopy offers invaluable insights into the dynamic conformational behavior of these flexible molecules in solution. Mass spectrometry confirms the fundamental identity of the synthesized compounds.
By judiciously applying these techniques in a complementary fashion, researchers can build a complete and robust picture of their target molecules. This detailed structural knowledge is the bedrock upon which successful drug discovery and development programs are built, enabling the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structures, and Hirshfeld analysis of three hexa-hydro-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. people.bu.edu [people.bu.edu]
A Comparative Guide to the Biological Activity of 2-Chloro-5,6,7,8-tetrahydroquinoline Analogs
Authored by a Senior Application Scientist
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value. Within this class, the 5,6,7,8-tetrahydroquinoline ring system has garnered substantial attention in medicinal chemistry due to its versatile biological activities. The introduction of a chlorine atom at the 2-position of this saturated scaffold creates a key building block, 2-chloro-5,6,7,8-tetrahydroquinoline, which serves as a versatile precursor for a diverse range of derivatives. These analogs have demonstrated a wide spectrum of biological effects, most notably in the realm of oncology, by modulating the activity of critical cellular targets such as protein kinases.
This guide provides a comparative analysis of the biological activities of various this compound analogs, supported by experimental data from peer-reviewed literature. We will delve into their anticancer properties, kinase inhibitory potential, and the underlying structure-activity relationships that govern their efficacy. Furthermore, detailed experimental protocols are provided to offer researchers a practical framework for evaluating such compounds.
Comparative Anticancer Activity
A significant body of research has focused on the development of this compound analogs as potential anticancer agents. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.
One notable study involved the synthesis of novel 8-phenyltetrahydroquinolinone derivatives, where a 2-chloro derivative was synthesized from a parent tetrahydroquinolinone compound.[1] The initial compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a), demonstrated potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. Subsequent modification to its 2-chloro analog (compound 5) retained significant activity against HCT-116 cells.[1]
Another area of interest is the development of indolo[2,3-b]quinolines. A synthesized derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (compound 49), displayed potent and selective cytotoxicity against colorectal cancer (CRC) cell lines, particularly HCT116 and Caco-2 cells.[2] This compound was found to be significantly more potent than the parent compound, neocryptolepine, against HCT116 cells while showing reduced toxicity to normal human intestinal epithelial cells.[2] The mechanism of action was determined to involve the modulation of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3]
The table below summarizes the in vitro cytotoxic activity of representative this compound analogs.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 5 (2-chloro derivative of 4a) | HCT-116 (Colon) | ~13 | Induces G2/M cell cycle arrest and apoptosis | [1] |
| Compound 49 | HCT116 (Colorectal) | 0.35 | PI3K/AKT/mTOR pathway modulation, G2/M arrest, apoptosis | [2] |
| Compound 49 | Caco-2 (Colorectal) | 0.54 | PI3K/AKT/mTOR pathway modulation, G2/M arrest, apoptosis | [2] |
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. The ability of this compound analogs to modulate this pathway underscores their therapeutic potential.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a this compound analog.
Kinase Inhibition Profile
The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Several FDA-approved kinase inhibitors feature a quinoline core, highlighting its importance in targeting these enzymes. Analogs of this compound have been explored as inhibitors of various kinases implicated in cancer and other diseases.
For instance, a series of novel tetrahydroisoquinolines, a related structural class, were synthesized and evaluated as inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] While not direct 2-chloro-tetrahydroquinoline analogs, this research demonstrates the potential of the broader tetrahydroquinoline scaffold in kinase inhibition. The study found that specific derivatives exhibited potent inhibitory activity against these enzymes, leading to cell cycle arrest and apoptosis.[5]
Furthermore, the development of 2-chloroquinoline-based compounds has been explored for their potential as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are cysteine proteases.[6] This indicates the versatility of the 2-chloroquinoline moiety in targeting different types of enzymes beyond kinases.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the quinoline ring. Analysis of the available data provides valuable insights into the structure-activity relationship:
-
Substitution at the 2-position: The presence of a chlorine atom at the 2-position serves as a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogs.[1] In some cases, the 2-chloro derivative itself maintains or even enhances the biological activity of the parent compound.[1]
-
Aryl and Heteroaryl Substitutions: The introduction of various aryl and heteroaryl groups at different positions on the tetrahydroquinoline core can significantly influence the compound's interaction with its biological target. For instance, in a series of 2-arylquinolines, the substitution pattern on the aryl ring was found to modulate the cytotoxic activity against different cancer cell lines.[7]
-
Lipophilicity: The lipophilicity of the molecule, often expressed as cLogP, can impact its cytotoxic effects. Studies have shown that for some series of quinoline derivatives, a higher lipophilicity correlates with better anticancer activity.[7]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate solvent (e.g., DMSO) and then in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals. After this incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow of the MTT assay for determining the cytotoxicity of chemical compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents, particularly in the field of oncology. Analogs derived from this core structure have demonstrated significant cytotoxic activity against various cancer cell lines, often through the modulation of key signaling pathways like PI3K/AKT/mTOR. The versatility of the 2-chloro substituent allows for extensive chemical modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Synthesizing and screening a broader range of derivatives to identify compounds with improved potency and selectivity.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action for the most promising compounds.
-
In vivo evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer.
-
Combination therapies: Investigating the potential of these analogs to be used in combination with existing anticancer drugs to enhance therapeutic outcomes and overcome drug resistance.
By leveraging the chemical tractability and proven biological potential of the this compound scaffold, researchers can continue to advance the discovery and development of novel and effective therapies for cancer and other diseases.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Characterization of Substituted 5,6,7,8-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 5,6,7,8-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique conformational features and synthetic accessibility have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. This guide provides a comparative analysis of the synthesis, characterization, and biological activities of substituted 5,6,7,8-tetrahydroquinolines, offering experimentally-grounded insights for researchers in the field.
Synthetic Strategies: A Comparative Overview
The generation of diverse 5,6,7,8-tetrahydroquinoline libraries hinges on efficient and adaptable synthetic methodologies. One-pot multicomponent reactions are particularly favored for their atom economy and operational simplicity.[2] Below, we compare two prominent synthetic routes.
Hantzsch-Type Reaction / Friedländer Annulation
This classical approach remains a robust and versatile method for constructing the tetrahydroquinoline core.[2] It typically involves the condensation of a cyclic 1,3-dicarbonyl compound, an aldehyde, an active methylene compound, and a nitrogen source, often ammonium acetate. The primary advantage of this method is the ability to introduce a wide variety of substituents at multiple positions in a single step.
Modified Bohlmann-Rahtz Pyridine Synthesis
This method offers an alternative pathway, particularly useful for accessing different substitution patterns. It involves the reaction of an enamine with an α,β-unsaturated carbonyl compound. While it may require more steps than a one-pot reaction, it provides excellent control over the final substitution pattern.
Characterization and Spectroscopic Analysis: A Comparative Look
The unambiguous identification and characterization of novel substituted 5,6,7,8-tetrahydroquinolines are paramount. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR are indispensable for elucidating the precise substitution pattern and stereochemistry of these molecules.[3][4][5][6] The chemical shifts of the protons and carbons in the tetrahydroquinoline core are highly sensitive to the nature and position of the substituents.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted 5,6,7,8-Tetrahydroquinolines
| Compound/Substituent | H-2 | H-3 | H-4 | H-5 | H-8 | Aromatic Protons | Reference |
| Unsubstituted 1,2,3,4-THQ | 3.25 (t) | 1.89 (m) | 2.71 (t) | - | - | 6.4-7.0 (m) | [7] |
| 6-Methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-THQ | - | - | - | - | - | 6.29-6.8 (m) | [3] |
| 6-Bromo-1,2,3,4-THQ | 3.33 (t) | 1.92 (m) | 2.80 (t) | - | - | 6.7-7.1 (m) | [5] |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of these compounds, further confirming their identity.[7][8] The fragmentation of the tetrahydroquinoline ring can provide valuable structural information. For instance, 5,6,7,8-tetrahydroquinoline isomers are characterized by fragment ions at M-1, M-15, and M-16, with the 5,6,7,8-isomer showing an additional peak at M-28.[7]
Comparative Biological Activities
Substituted 5,6,7,8-tetrahydroquinolines exhibit a remarkable diversity of biological activities, underscoring their therapeutic potential.[9][10] The nature and position of the substituents play a critical role in determining the specific pharmacological profile.
Table 2: Comparative Biological Activities of Substituted 5,6,7,8-Tetrahydroquinolines
| Compound Class | Biological Activity | Key Findings | Reference |
| 2-Aryl-5-amino-THQs | C5a Receptor Antagonists | High binding affinity and potent functional antagonists. | [11] |
| 8-Benzylidene-THQs | Anti-inflammatory | Good in vivo anti-inflammatory activity. | [12] |
| Morpholine-Substituted THQs | mTOR Inhibitors | Potent and selective cytotoxicity against various cancer cell lines. | [10] |
| 2-Methyl-8-substituted-THQs | Antiproliferative | Significant IC50 values against a panel of cancer cell lines.[13] | [8] |
| Aryl-substituted THQs | Antifungal | Activity against dermatophytes, with hydroxyl groups enhancing activity. | [3] |
Experimental Protocols
General Procedure for One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines[2]
-
To a solution of a cyclic 1,3-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol), add the aldehyde (1 mmol), active methylene compound (1 mmol), and ammonium acetate (1.2 mmol).
-
Reflux the reaction mixture for the appropriate time (typically 2-8 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
General Procedure for In Vitro Antiproliferative MTT Assay[10]
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
Visualizing Synthetic Pathways and Structure-Activity Relationships
Caption: Synthetic pathway and SAR of tetrahydroquinolines.
Conclusion
The substituted 5,6,7,8-tetrahydroquinoline framework continues to be a highly fruitful area of research in drug discovery. A profound understanding of the comparative aspects of their synthesis, characterization, and biological activity is essential for the rational design of new and more effective therapeutic agents. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon in their quest for novel pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Fragmentation Patterns of Tetrahydroquinolines in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification and structural elucidation of heterocyclic compounds is a critical step in the research and development pipeline. Tetrahydroquinolines, a common scaffold in medicinal chemistry, present a unique set of challenges and opportunities in mass spectrometric analysis. This guide provides an in-depth, comparative analysis of the fragmentation patterns of tetrahydroquinolines under various mass spectrometry conditions, supported by experimental data and mechanistic insights to aid in their unambiguous identification.
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized and often fragments into smaller, characteristic pieces. The resulting mass spectrum serves as a molecular fingerprint, offering valuable clues about the compound's structure. Understanding the fragmentation pathways is paramount for accurate spectral interpretation.
This guide will delve into the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry of tetrahydroquinolines, comparing the fragmentation of different isomers and the influence of substituents. We will explore the key fragmentation mechanisms, including the retro-Diels-Alder (RDA) reaction, and provide detailed experimental protocols for robust analysis.
The Fundamentals of Tetrahydroquinoline Fragmentation: A Tale of Two Isomers
The fragmentation of tetrahydroquinolines is highly dependent on the position of the saturation in the quinoline ring system. The two primary isomers, 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline, exhibit distinct mass spectra that allow for their differentiation.
Electron Ionization (EI) Mass Spectrometry
Under electron ionization, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M+•) that undergoes extensive fragmentation.
1,2,3,4-Tetrahydroquinoline:
The EI mass spectrum of 1,2,3,4-tetrahydroquinoline is characterized by several key fragment ions. The molecular ion (M+•) is typically observed, and its fragmentation is dominated by the loss of hydrogen atoms and small neutral molecules.
A study on the mass spectra of 1,2,3,4-tetrahydroquinoline and its deuterated analogues has been instrumental in elucidating its fragmentation pathways.[1] The spectra are characterized by fragment ions at M-1, M-15, and M-16.[1]
-
[M-1]+: This ion arises from the loss of a hydrogen radical, a common fragmentation for many organic compounds. In the case of 1,2,3,4-tetrahydroquinoline, this loss can occur from various positions.
-
[M-15]+: This significant peak corresponds to the loss of a methyl radical (•CH3). This is proposed to occur through a ring contraction mechanism.[1]
-
[M-16]+: The formation of this ion can occur through two pathways: the loss of a hydrogen atom from the [M-15]+ ion or the loss of a methane molecule (CH4) from the molecular ion.[1]
5,6,7,8-Tetrahydroquinoline:
The 5,6,7,8-isomer of tetrahydroquinoline presents a different fragmentation pattern, which allows for its clear distinction from the 1,2,3,4-isomer. While it also shows peaks at M-1, M-15, and M-16, a highly characteristic and often intense peak appears at M-28.[1]
-
[M-28]+: This prominent fragment is due to the loss of ethylene (C2H4) via a retro-Diels-Alder (RDA) reaction.[1] The RDA reaction is a concerted process that is characteristic of cyclic systems containing a double bond.[2][3][4]
| Ion | 1,2,3,4-Tetrahydroquinoline | 5,6,7,8-Tetrahydroquinoline | Proposed Neutral Loss | Fragmentation Mechanism |
| [M-1]+ | Present | Present | H• | Hydrogen radical loss |
| [M-15]+ | Present | Present | •CH3 | Methyl radical loss |
| [M-16]+ | Present | Present | CH4 | Methane loss |
| [M-28]+ | Absent | Present | C2H4 | Retro-Diels-Alder (RDA) |
The Influence of Substituents
The presence of substituents on the tetrahydroquinoline ring system can significantly alter the fragmentation pattern, providing valuable information about the substituent's nature and position.
-
Methyl Substitution: In methyl-substituted 1,2,3,4-tetrahydroquinolines, the position of the methyl group influences the fragmentation.[1]
-
2- and 4-methyl substitution: Leads to an intense [M-15]+ peak due to the loss of the methyl group.
-
3-methyl substitution: Results in a prominent peak at [M-29]+, corresponding to the loss of an ethyl radical.
-
-
Substituents at C4 in Hexahydroquinolines: In more saturated systems like 1,4,5,6,7,8-hexahydroquinolines, electron impact ionization often leads to the loss of the substituent at the C4 position.[5][6]
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation.[7][8] This is particularly useful for determining the molecular weight of the compound. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.
In the ESI-MS/MS spectra of substituted 1,4,5,6,7,8-hexahydroquinolines, the fragmentation is characterized by the loss of the C4 substituent, leading to a stable even-electron pyridinium ion.[5][6] This contrasts with their oxa-analogues, which readily undergo a retro-Diels-Alder reaction under ESI-MS/MS conditions.[5][6]
The fragmentation of more complex fused tetrahydroquinoline systems under ESI conditions can involve cleavages in the other fused rings. For instance, in pyridazino-quinolines, fragmentation can occur on the pyridazine ring.[9]
Experimental Protocols
To obtain high-quality and reproducible mass spectra of tetrahydroquinolines, the following experimental parameters are recommended.
Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS)
This method is ideal for volatile and thermally stable tetrahydroquinoline derivatives.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS)
This technique is suitable for a wider range of tetrahydroquinolines, including less volatile and thermally labile compounds.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 10 µg/mL.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Scan Range: m/z 100-1000.
-
For MS/MS: Use collision-induced dissociation (CID) with argon as the collision gas. The collision energy should be optimized for the specific compound but can be ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Conclusion
The mass spectrometric fragmentation of tetrahydroquinolines provides a rich source of structural information. Electron ionization is a powerful tool for distinguishing between isomers like 1,2,3,4- and 5,6,7,8-tetrahydroquinoline, with the latter exhibiting a characteristic retro-Diels-Alder fragmentation. Electrospray ionization, coupled with tandem mass spectrometry, is invaluable for determining molecular weight and probing the fragmentation of a wider array of substituted and complex tetrahydroquinoline systems. By understanding the fundamental fragmentation pathways and employing optimized experimental conditions, researchers can confidently identify and characterize these important heterocyclic compounds.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Retro-Diels-Alder Reaction [drugfuture.com]
- 5. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings:: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4<i>H</i>-chromenes-文献详情-维普官网 [cqvip.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 2-Chloro-5,6,7,8-tetrahydroquinoline and its Analogs
Introduction: The Structural Significance of a Versatile Heterocycle
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of countless functional molecules. Among these, the quinoline scaffold is of paramount importance, appearing in a wide array of pharmaceuticals and biologically active compounds. The partially saturated derivative, 2-Chloro-5,6,7,8-tetrahydroquinoline, represents a crucial synthetic intermediate. Its unique combination of a chlorinated pyridine ring and a saturated carbocyclic moiety offers multiple avenues for further functionalization.
The precise and unambiguous characterization of such intermediates is a cornerstone of efficient and reliable drug development and chemical synthesis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are the gold standards for molecular structure elucidation. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirming the identity and purity of a synthesized compound.
This guide provides an in-depth look at the spectroscopic signature of this compound. By comparing its spectral data with those of structurally related analogs—quinoline, 2-chloroquinoline, and 5,6,7,8-tetrahydroquinoline—we will illustrate the profound influence of aromaticity, hydrogenation, and halogen substitution on the spectroscopic properties of the quinoline core. This comparative approach not only aids in the definitive identification of the target molecule but also deepens our understanding of structure-property relationships in heterocyclic chemistry.
Molecular Structure and Spectroscopic Correlation
The key to interpreting the spectra lies in understanding the molecular structure and the environment of each atom. The numbering convention used for the quinoline ring system is essential for assigning NMR signals.
Caption: Numbering of this compound.
Spectroscopic Profile of this compound
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀ClN), the molecular ion peak (M⁺) is a critical identifier.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS):
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
-
The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecule to ionize and fragment.
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Expected Data:
| Feature | Expected m/z | Rationale |
| Molecular Ion (M⁺) | 167 & 169 | The molecular weight is 167.64 g/mol [1]. The presence of a chlorine atom results in a characteristic isotopic pattern, with the M⁺ peak at m/z 167 (for ³⁵Cl) and an (M+2)⁺ peak at m/z 169 (for ³⁷Cl) in an approximate 3:1 intensity ratio. |
| (M-1)⁺ | 166 & 168 | Loss of a hydrogen atom. |
| (M-Cl)⁺ | 132 | Loss of the chlorine atom, a common fragmentation for chloro-derivatives. |
| (M-C₂H₄)⁺ | 139 & 141 | Retro-Diels-Alder fragmentation of the saturated ring, a characteristic fragmentation for tetrahydroquinolines. |
This fragmentation pattern provides a clear fingerprint for the presence of both the chlorine substituent and the tetrahydroquinoline core.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy gives detailed information about the chemical environment of hydrogen atoms in a molecule.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of a reference standard, typically tetramethylsilane (TMS), is added (0 ppm).
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer.
-
The spectrum is acquired, processed (Fourier transform, phasing, baseline correction), and integrated.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.2-7.4 | Doublet | 1H | H-4 | Aromatic proton adjacent to the nitrogen and deshielded by the electron-withdrawing chlorine at C-2. |
| ~ 6.9-7.1 | Doublet | 1H | H-3 | Aromatic proton coupled to H-4. |
| ~ 2.8-3.0 | Triplet | 2H | H-5 | Aliphatic protons adjacent to the aromatic ring. |
| ~ 2.6-2.8 | Triplet | 2H | H-8 | Aliphatic protons adjacent to the nitrogen-containing ring. |
| ~ 1.8-2.0 | Multiplet | 4H | H-6, H-7 | Aliphatic protons in the middle of the saturated ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
A more concentrated sample (20-50 mg) is prepared in a deuterated solvent.
-
The spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158-162 | C-2 | Carbon directly attached to both nitrogen and chlorine, highly deshielded. |
| ~ 145-148 | C-8a | Aromatic quaternary carbon adjacent to nitrogen. |
| ~ 138-142 | C-4 | Aromatic CH carbon. |
| ~ 128-132 | C-4a | Aromatic quaternary carbon. |
| ~ 122-125 | C-3 | Aromatic CH carbon. |
| ~ 28-32 | C-5 | Aliphatic CH₂ carbon. |
| ~ 25-28 | C-8 | Aliphatic CH₂ carbon. |
| ~ 20-24 | C-6, C-7 | Aliphatic CH₂ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol for FTIR Spectroscopy:
-
A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
The sample is placed in the IR spectrometer and the spectrum is recorded.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~ 3050-3100 | C-H stretch (aromatic) | Vibrations of C-H bonds on the pyridine ring. |
| ~ 2850-2960 | C-H stretch (aliphatic) | Vibrations of C-H bonds on the saturated ring. |
| ~ 1580-1610 | C=N and C=C stretch | Aromatic ring stretching vibrations. |
| ~ 1450-1500 | C=C stretch | Aromatic ring stretching vibrations. |
| ~ 1000-1100 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond. |
Comparative Spectroscopic Analysis
The structural features of this compound become clearer when compared to its parent and related structures.
Caption: Structural relationships for comparative analysis.
Comparison with Quinoline
Quinoline is the fully aromatic parent compound. Comparing it to our target molecule highlights the effects of both hydrogenation and chlorination.
Spectroscopic Differences:
-
¹H NMR: Quinoline shows signals only in the aromatic region (7.0-9.0 ppm). The introduction of the saturated ring in the target compound adds characteristic aliphatic signals in the upfield region (~1.8-3.0 ppm).
-
¹³C NMR: All nine carbons of quinoline are in the aromatic region (>120 ppm). The target compound has four aliphatic carbon signals at significantly lower chemical shifts (~20-32 ppm).
-
IR: Quinoline lacks the strong aliphatic C-H stretching bands (~2850-2960 cm⁻¹) that are prominent in the spectrum of the tetrahydro- derivative.
-
MS: The molecular ion of quinoline is at m/z 129. The fragmentation is dominated by the stable aromatic system, with less extensive fragmentation compared to the tetrahydro- derivative.
Comparison with 2-Chloroquinoline
This comparison isolates the effect of the saturated ring.
Spectroscopic Differences:
-
¹H NMR: 2-Chloroquinoline's spectrum consists entirely of aromatic protons. The tetrahydro- derivative, in contrast, shows four distinct aliphatic proton environments.
-
¹³C NMR: Similar to quinoline, all carbons of 2-chloroquinoline are aromatic. The key difference is the significant downfield shift of C-2 due to the chlorine atom. The tetrahydro- derivative shares this deshielded C-2 but also possesses the four upfield aliphatic carbon signals.
-
IR: The most noticeable difference is the presence of strong aliphatic C-H stretching bands in the spectrum of the tetrahydro- derivative, which are absent in 2-chloroquinoline[2].
-
MS: The molecular ion of 2-chloroquinoline is at m/z 163/165. Its fragmentation pattern will be different from the tetrahydro- derivative as it lacks the possibility of a retro-Diels-Alder fragmentation.
Comparison with 5,6,7,8-Tetrahydroquinoline
This comparison isolates the effect of the chlorine substituent at the C-2 position.
Spectroscopic Differences:
-
¹H NMR: In 5,6,7,8-tetrahydroquinoline, the proton at C-2 is in the aromatic region (~8.0-8.2 ppm). In the target molecule, this proton is absent and replaced by the chlorine atom. This leads to a simpler aromatic region in the spectrum of the chloro-derivative.
-
¹³C NMR: The most significant difference is the chemical shift of C-2. In 5,6,7,8-tetrahydroquinoline, C-2 is a CH carbon with a chemical shift around 150 ppm. In the chloro-derivative, the direct attachment of the electronegative chlorine atom shifts this carbon significantly downfield to ~158-162 ppm.
-
IR: The spectra are expected to be broadly similar, with the key difference being the presence of a C-Cl stretching vibration (~1000-1100 cm⁻¹) in the chloro-derivative.
-
MS: The molecular ion of 5,6,7,8-tetrahydroquinoline is at m/z 133[3]. The chloro-derivative has a molecular ion at m/z 167/169 and will show a characteristic M-Cl fragment that is absent in the non-chlorinated analog.
Comparative Data Summary:
| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Features (ppm) | Key ¹³C NMR Features (ppm) | Key IR Features (cm⁻¹) |
| This compound | C₉H₁₀ClN | 167.64 | Aromatic (~6.9-7.4), Aliphatic (~1.8-3.0) | Aromatic (~122-162), Aliphatic (~20-32) | Aliphatic C-H, Aromatic C=C/C=N, C-Cl |
| Quinoline | C₉H₇N | 129.16 | Fully Aromatic (~7.0-9.0) | Fully Aromatic (>120) | Aromatic C-H, Aromatic C=C/C=N |
| 2-Chloroquinoline | C₉H₆ClN | 163.61 | Fully Aromatic (~7.3-8.2) | Fully Aromatic (>120), C2 highly deshielded | Aromatic C-H, Aromatic C=C/C=N, C-Cl |
| 5,6,7,8-Tetrahydroquinoline | C₉H₁₁N | 133.19 | Aromatic (~7.0-8.2), Aliphatic (~1.8-3.0) | Aromatic (~120-155), Aliphatic (~22-30) | Aliphatic C-H, Aromatic C=C/C=N |
Conclusion: A Self-Validating Spectroscopic Approach
The structural elucidation of this compound is a clear example of the power of a multi-faceted spectroscopic approach. Mass spectrometry confirms the molecular weight and the presence of chlorine. ¹H and ¹³C NMR spectroscopy map out the carbon-hydrogen framework, distinguishing between the aromatic and saturated portions of the molecule and confirming the position of the chloro-substituent. Infrared spectroscopy provides confirmation of the key functional groups.
By comparing the (predicted) spectra of the target compound with the known spectra of quinoline, 2-chloroquinoline, and 5,6,7,8-tetrahydroquinoline, we can confidently assign every signal and understand the electronic and structural effects of hydrogenation and chlorination. This rigorous, comparative, and self-validating methodology is indispensable in modern chemical research, ensuring the structural integrity of key synthetic intermediates on the path to novel discoveries.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5,6,7,8-tetrahydroquinoline. As a chlorinated heterocyclic compound, this chemical requires meticulous handling and adherence to specific waste management protocols to ensure the safety of laboratory personnel and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Assessment and Risk Mitigation
Before any handling or disposal begins, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive toxicological profile for this compound may not be extensively documented, data from structurally related compounds, such as quinoline and its chloro-derivatives, necessitate treating it as a hazardous substance.
The primary risks are associated with its potential toxicity if ingested, skin and eye irritation, and long-term environmental effects due to the persistence of halogenated organic compounds.[1][2] Therefore, all disposal procedures must be executed with the assumption that this compound is hazardous.
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against chemical exposure. The following equipment is mandatory when handling or disposing of this compound waste.
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a crucial barrier against direct skin contact, which can cause irritation.[1][2] Always inspect gloves for signs of degradation or punctures before use. |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of liquid waste or contact with residual powder. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A chemical-resistant apron is recommended for larger quantities.[3] |
| Respiratory Protection | NIOSH-approved Respirator | May be necessary if there is a risk of aerosolization or if handling the substance outside of a certified chemical fume hood.[1] |
Engineering Controls
All waste handling and consolidation should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1] An eyewash station and safety shower must be readily accessible in the immediate work area.
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . As a chlorinated organic compound, it must not be mixed with non-halogenated waste streams.[4][5]
Causality: Mixing halogenated and non-halogenated waste complicates the final disposal process. Halogenated wastes require high-temperature incineration with specific scrubbers to neutralize the resulting acidic gases (like HCl).[6][7] Contaminating a large volume of non-halogenated solvent waste with a small amount of chlorinated material necessitates the entire volume be treated as more hazardous and expensive-to-dispose-of halogenated waste.
The following diagram illustrates the workflow for proper waste segregation and disposal.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of solid and liquid waste containing this compound.
Step 1: Waste Identification and Containerization
-
Identify the Waste Stream: Immediately classify all waste (e.g., residual solids, contaminated consumables like weigh boats or filter paper, and solutions) as Halogenated Organic Waste .[5]
-
Select the Proper Container: Use a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is often preferred for liquid waste.[1] The container must be obtained from or approved by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: The container must be clearly and accurately labeled before any waste is added. The label must include:
Step 2: Waste Accumulation
-
Transferring Waste: Carefully transfer the chemical waste into the labeled container. For solid waste, ensure it is fully contained. For liquid waste, use a funnel to prevent spills.
-
Keep Containers Closed: The waste container must be kept tightly sealed except when actively adding waste.[8] This prevents the release of vapors and potential spills.
-
Storage Location: Store the sealed container in a designated and secure satellite accumulation area. This area should provide secondary containment (such as a spill tray) and be away from incompatible materials, particularly strong oxidizing agents.[1][4] Chemical waste should never be stored on the floor.[4]
Step 3: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Don PPE: Wear all necessary PPE, including respiratory protection if required.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1][9]
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place it into the designated hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste.[3]
Step 4: Final Disposal
-
Do Not Dispose via Sink or Trash: Under no circumstances should this chemical or materials contaminated with it be disposed of down the drain or in the regular trash.[1][10] This is illegal and environmentally harmful.
-
Arrange for Professional Disposal: Once the container is approaching full (typically ~90% capacity), or if waste has been accumulated for a set period defined by local regulations, arrange for its disposal.[8] Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][7]
Regulatory Framework
The disposal of chlorinated compounds is regulated by agencies such as the U.S. Environmental Protection Agency (EPA).[11][12] These chemicals, when discarded, are often classified under hazardous waste codes (e.g., F-listed codes for spent solvents) due to their characteristics and composition.[13][14] The "cradle-to-grave" concept means the generating institution remains responsible for the waste until its final, safe destruction.[13]
By following this guide, you ensure that your laboratory practices align with these regulations, protecting both your team and the wider community.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. ethz.ch [ethz.ch]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. biosynce.com [biosynce.com]
- 12. epa.gov [epa.gov]
- 13. mtu.edu [mtu.edu]
- 14. Waste Code [rcrainfo.epa.gov]
Mastering the Safe Handling of 2-Chloro-5,6,7,8-tetrahydroquinoline: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug development, the ability to handle specialized chemical reagents with confidence and precision is paramount. 2-Chloro-5,6,7,8-tetrahydroquinoline, a key heterocyclic building block, presents unique handling requirements due to its chemical properties. This guide provides an in-depth, procedural framework for its safe utilization, from initial risk assessment to final disposal, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment and Initial Preparations
Before any handling of this compound, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data may be limited, the substance should be treated as a hazardous compound. Based on data from structurally similar chlorinated quinolines and quinoxaline derivatives, it is classified as an irritant and may be harmful if inhaled or comes into contact with skin.[1][2] It is crucial to consult the most current Safety Data Sheet (SDS) for specific hazard information.
Key Preparatory Steps:
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] A spill kit equipped to handle chemical spills should also be on hand.[4]
-
Review Protocols: All personnel involved must review this guide and the compound-specific SDS before beginning work.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Standard |
| Eye Protection | Tightly fitting safety goggles or a face shield worn over safety glasses.[5][6] | Must meet EN 166 (EU) or NIOSH (US) approved standards.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4][6] Gloves must be inspected for integrity before each use. | Tested according to EN 374 standards.[5] |
| Body Protection | A flame-resistant lab coat with full-length sleeves, buttoned completely.[7] Full-length pants and closed-toe, chemical-resistant footwear are mandatory.[3][5] | N/A |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., type ABEK-P2 for EU or OV/AG/P99 for US) should be used if engineering controls are insufficient or during spill cleanup.[8] | Adherence to OSHA 29 CFR 1910.134 or European Standard EN 149 is required.[9] |
Step-by-Step Handling and Operational Plan
Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following diagram and procedural steps outline a safe handling process.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational with a verified face velocity.
-
Assemble all necessary glassware, reagents, and equipment within the fume hood.
-
-
Handling:
-
Carefully weigh the solid compound within the fume hood to avoid generating dust.
-
When adding to a solvent or reaction mixture, do so slowly to prevent splashing.
-
Maintain the reaction within a closed or contained system whenever possible.
-
Avoid eating, drinking, or smoking in the laboratory area.[1][10]
-
-
Storage:
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a rapid and correct response is crucial.
Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention if irritation persists.[8][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.[8][11][12] |
| Inhalation | Move the individual to fresh air at once.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][8] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8][12] Seek immediate medical attention. |
| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[8][11] |
| Major Spill | Evacuate the laboratory and notify your institution's environmental health and safety office immediately.[14] |
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store waste containers in a designated, secure secondary containment area until pickup.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[8][10][11] Do not dispose of this chemical down the drain or in regular trash.[8][15]
By integrating these safety protocols and operational plans into your laboratory's standard procedures, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 130861-73-3 Cas No. | 2-Chloro-5,6,7,8-tetrahydroquinolin-8-ol | Matrix Scientific [matrixscientific.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. capotchem.cn [capotchem.cn]
- 9. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
